Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH
Beschreibung
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Eigenschaften
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)/t29-,38+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHPIXXMBAZHL-CRSWUFPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301100731 | |
| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957780-59-5 | |
| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957780-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Addressing a Fundamental Challenge in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-Asn(Trt)-Thr(PsiMe,MePro)-OH: A Keystone Reagent for Overcoming Peptide Aggregation
The synthesis of long, complex, or hydrophobic peptides via solid-phase peptide synthesis (SPPS) is frequently hampered by a critical obstacle: on-resin aggregation. This phenomenon, driven by the formation of intermolecular β-sheet structures, can lead to poor solvation of the growing peptide chain, resulting in incomplete coupling and deprotection reactions, failed syntheses, and low yields of the final product.[1][2] this compound is a highly specialized dipeptide building block engineered to directly counteract this problem. It serves as a powerful tool for researchers, scientists, and drug development professionals, enabling the successful synthesis of "difficult sequences" that would otherwise be intractable.[3][4]
This guide provides a comprehensive overview of this compound, detailing its chemical architecture, the mechanistic principles behind its efficacy, strategic implementation in SPPS, and validated experimental protocols.
Deconstructing the Molecular Architecture
This compound is a sophisticated chemical entity where each component is selected for a specific function within the Fmoc-SPPS workflow. Its systematic name is (4S,5R)-3-[Na-(9-Fluorenylmethyloxycarbonyl)-Nb-trityl-L-asparaginyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid.[5][6]
| Component | Full Name | Function |
| Fmoc- | 9-Fluorenylmethyloxycarbonyl | N-terminal Protection: A base-labile protecting group for the α-amino group, preventing unwanted polymerization. It is removed by treatment with a mild base, typically piperidine in DMF.[7] |
| -Asn(Trt)- | Asparagine (N-γ-trityl) | Side-Chain Protection: The trityl (Trt) group is a bulky, acid-labile protecting group attached to the side-chain amide of asparagine. Its presence is critical to prevent dehydration and subsequent aspartimide formation, a common side reaction during activation.[8][9] It also significantly improves the solubility of the asparagine derivative in organic solvents used for SPPS.[10][11] |
| -Thr(PsiMe,MePro)- | Threonine (Pseudoproline) | Aggregation Disruption: The core innovation. The threonine residue is reversibly modified into a dimethyloxazolidine ring system, a type of pseudoproline. This structure acts as a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation. |
| -OH | Carboxylic Acid | Reactive C-terminus: The free carboxylic acid group is ready for activation and coupling to the N-terminus of the growing peptide chain on the solid support. |
Visualizing the Structure
The diagram below illustrates the arrangement of these functional components.
Caption: A simplified representation of the dipeptide's key components.
The Pseudoproline Mechanism: Engineering Conformational Control
The primary function of this reagent is rooted in the concept of pseudoproline dipeptides, first pioneered by Mutter and coworkers to mitigate aggregation.
The Problem: β-Sheet Driven Aggregation
During SPPS, as the peptide chain elongates, it can adopt stable secondary structures. In "difficult sequences," particularly those rich in hydrophobic or β-branched amino acids, chains can align to form intermolecular hydrogen bonds, leading to the formation of insoluble β-sheet aggregates.[2] This aggregation physically blocks reactive sites, hindering both the deprotection of the N-terminal Fmoc group and the coupling of the next amino acid, leading to deletion sequences and low purity.
The Solution: The Pseudoproline "Kink"
The incorporation of this compound introduces a temporary structural disruption.
-
Proline Mimicry: The oxazolidine ring formed from the threonine side chain and backbone nitrogen forces the preceding peptide bond (Asn-Thr) to favor a cis-amide bond conformation, similar to that induced by a natural proline residue.[12]
-
Backbone Disruption: This cis-amide bond introduces a significant "kink" into the peptide backbone, breaking the linear planarity required for inter-chain hydrogen bonding and β-sheet formation.[2][13]
-
Enhanced Solvation: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvents (e.g., DMF, NMP), ensuring that the N-terminal amine is accessible for subsequent coupling reactions.
-
Reversibility: The pseudoproline modification is temporary. The oxazolidine ring is cleaved under the standard final acidic conditions (e.g., with Trifluoroacetic acid, TFA) used to release the peptide from the resin, regenerating the native threonine residue in the final product.[4][13][14]
Visualizing the Mechanism
Caption: How pseudoproline dipeptides prevent aggregation by inducing a backbone kink.
Strategic Implementation in Peptide Synthesis
The use of this compound is not arbitrary; it is a strategic decision to preemptively address a known synthesis challenge at a specific Asn-Thr motif.
When to Use:
-
Known "Difficult Sequences": It is essential when synthesizing peptides known to aggregate, such as amyloidogenic sequences or those with long stretches of hydrophobic residues.
-
Long Peptides (>30 residues): For longer peptides, the risk of aggregation increases significantly. Incorporating pseudoproline dipeptides at regular intervals (typically every 5-6 residues where a Ser or Thr is present) can be highly effective.[3]
-
Poor Synthetic Outcomes: If a previous synthesis attempt resulted in low yield or poor purity attributable to aggregation, re-synthesis using this dipeptide at the Asn-Thr junction is a primary troubleshooting step.[3][15]
The key advantage is that it is used just like any other dipeptide building block, requiring no special equipment and being fully compatible with automated peptide synthesizers.[1]
Experimental Protocol: Incorporation into SPPS
This protocol outlines the manual coupling of this compound. The procedure is readily adaptable to automated synthesizers.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HATU, HBTU) (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing Solvents (DMF, DCM)
-
Qualitative test reagents (e.g., TNBS test for primary amines)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in a minimal volume of DMF.
-
Activation: Add DIPEA to the solution from Step 2 and mix for 1-2 minutes. This activates the C-terminal carboxyl group of the dipeptide.
-
Coupling: Immediately add the activated dipeptide solution to the swelled peptide-resin. Agitate the mixture at room temperature for 1-4 hours. The sterically hindered nature of the pseudoproline may require longer coupling times than standard amino acids.[13]
-
Monitoring: Perform a qualitative test (e.g., TNBS test) to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, the coupling step can be repeated with fresh reagents.[16]
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Continuation of Synthesis: Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid in the sequence.
-
Final Cleavage: Upon completion of the synthesis, the peptide is cleaved from the resin using a standard TFA-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). This step simultaneously removes the Trt side-chain protection and cleaves the oxazolidine ring, restoring the native Asn-Thr sequence.[4]
Workflow Visualization
Caption: A step-by-step workflow for coupling the pseudoproline dipeptide.
Expected Outcomes and Data
The use of this compound leads to tangible improvements in synthetic outcomes, particularly for challenging sequences.
| Parameter | Standard Synthesis (Asn + Thr) | Pseudoproline Dipeptide Synthesis | Rationale for Improvement |
| Crude Purity (HPLC) | Often low (<50%) with multiple deletion peaks | Significantly higher (>70-85%) with a prominent main peak | Reduced aggregation leads to more efficient and complete coupling/deprotection steps.[3][15] |
| Final Yield | Can be very low (<5%) or result in complete failure | Up to 10-fold increases in yield have been reported for highly aggregated sequences.[3] | Higher reaction efficiency throughout the synthesis minimizes chain termination. |
| Purification | Difficult and time-consuming due to closely eluting impurities | Simplified due to a cleaner crude product profile.[3] | Fewer deletion sequences means less complex chromatograms. |
| Reproducibility | Poor; highly sensitive to reaction conditions | High; provides more predictable and reliable synthetic outcomes.[1] | The process is less dependent on overcoming aggregation-related kinetic barriers. |
Conclusion
This compound is more than a mere building block; it is a problem-solving reagent that embodies the principles of rational chemical design. By temporarily introducing a conformation-disrupting kink at a specific Asn-Thr motif, it effectively circumvents the pervasive issue of peptide aggregation during SPPS. The strategic incorporation of this dipeptide enhances solvation, improves reaction kinetics, and ultimately leads to higher purity, increased yields, and greater synthetic success. For scientists and researchers in drug discovery and development, mastering the use of pseudoproline dipeptides like this one is a critical skill for accessing complex and therapeutically relevant peptides that were once considered unsynthesizable.
References
-
Wikipedia. Pseudoproline. [Link]
-
Blopeptide. The Role of Trityl Protection in Asparagine Peptide Synthesis. [Link]
-
Aapptec Peptides. Pseudoproline Dipeptides. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec. Fmoc-Asn(Trt)-Thr(ψ Me,Me pro)-OH [957780-59-5]. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 640248, Fmoc-Asn(Trt)-OH. [Link]
-
Aapptec Peptides. Fmoc-Asn(Trt)-OH [132388-59-1]. [Link]
-
PubMed. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Imperative of Pseudoproline Dipeptides in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide
For researchers, scientists, and professionals in drug development, the synthesis of peptides, particularly long and complex sequences, is a foundational yet often challenging endeavor. The phenomenon of on-resin aggregation during solid-phase peptide synthesis (SPPS) can lead to truncated sequences, low yields, and purification nightmares. This guide provides an in-depth exploration of pseudoproline dipeptides, a powerful tool to mitigate these issues in Fmoc-based SPPS. We will delve into the mechanistic underpinnings of their efficacy, provide actionable protocols for their implementation, and present comparative data to underscore their strategic advantage.
The Challenge of Peptide Aggregation in Fmoc SPPS
During Fmoc SPPS, the growing peptide chain, anchored to a solid support, can adopt stable secondary structures, most notably β-sheets.[1] These structures are stabilized by inter-chain hydrogen bonding, leading to aggregation. This aggregation physically obstructs the N-terminus of the growing peptide, hindering the access of reagents for both Fmoc deprotection and the subsequent amino acid coupling steps.[1] The consequences are dire: incomplete reactions, the accumulation of deletion sequences, and a final crude product of low purity that is often difficult or impossible to purify.[2]
Sequences rich in hydrophobic and β-branched amino acids such as Valine, Isoleucine, and Leucine are particularly susceptible to aggregation.[1] While predictive algorithms can offer some insight into potentially "difficult" sequences, a robust and proactive strategy to prevent aggregation is often the most effective approach.
Pseudoproline Dipeptides: A Structural Solution
Pseudoproline dipeptides are synthetically modified building blocks derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys).[3] In these dipeptides, the side-chain hydroxyl (for Ser/Thr) or thiol (for Cys) group is cyclized onto the backbone amide nitrogen, forming a five-membered oxazolidine or thiazolidine ring, respectively.[4] This cyclic structure effectively mimics the conformational constraints of proline.[2]
First introduced by Wöhr and Mutter in 1995, these dipeptides serve a dual purpose: they act as a temporary protecting group for the Ser, Thr, or Cys side chain and, more importantly, as a potent disruptor of secondary structure formation.[3]
Mechanism of Action: The "Kink" in the Chain
The efficacy of pseudoproline dipeptides lies in their ability to introduce a "kink" into the peptide backbone.[2] The five-membered ring structure favors a cis-amide bond conformation with the preceding amino acid, a stark contrast to the trans-amide bonds that dominate in linear peptides and are essential for the formation of extended β-sheet structures.[3] This forced cis conformation disrupts the planarity of the peptide backbone, effectively breaking the hydrogen bonding patterns required for aggregation.[5]
The result is improved solvation of the peptide-resin complex, enhanced accessibility of the N-terminus for acylation and deprotection, and ultimately, a more efficient and complete synthesis.[3]
Advantages and Strategic Implementation
The incorporation of pseudoproline dipeptides offers a multitude of benefits that translate to higher quality synthetic peptides and a more efficient workflow.
Key Advantages:
-
Enhanced Synthetic Efficiency: Pseudoproline dipeptides can dramatically increase the yield of the desired peptide, in some cases by up to 10-fold for highly aggregating sequences.[3][6]
-
Improved Crude Purity: By minimizing the formation of deletion and truncated sequences, the resulting crude peptide is significantly purer, simplifying downstream HPLC purification.[2]
-
Increased Solubility: Peptides containing pseudoproline moieties often exhibit enhanced solubility, which is advantageous for both the synthesis process and subsequent applications like fragment condensation.[2]
-
Ease of Use: Commercially available as Fmoc-protected dipeptides, they are incorporated using standard coupling protocols and are compatible with automated peptide synthesizers.[3]
-
Reversibility: The pseudoproline modification is temporary. The native Ser, Thr, or Cys residue is fully regenerated during the final trifluoroacetic acid (TFA) cleavage and deprotection step.[2]
Guidelines for Strategic Placement
While the benefits are clear, the strategic placement of pseudoproline dipeptides within a sequence is crucial for maximizing their effectiveness. Empirical guidelines suggest the following:
-
Optimal Spacing: Insert pseudoproline dipeptides approximately every 5-6 residues.[7]
-
Minimum Distance: Maintain a minimum of 2 amino acid residues between a pseudoproline and another pseudoproline or a native proline.[2]
-
Proximity to Hydrophobic Regions: If possible, introduce a pseudoproline dipeptide immediately preceding a known hydrophobic or aggregation-prone segment of the peptide.[2]
Experimental Protocols
The incorporation of pseudoproline dipeptides is a straightforward process that integrates seamlessly into standard Fmoc SPPS workflows.
Manual Solid-Phase Synthesis Protocol
This protocol outlines the manual incorporation of a pseudoproline dipeptide into a growing peptide chain on a solid support.
1. Resin Preparation and Swelling:
- Place the appropriate amount of resin (e.g., Rink Amide, 2-Chlorotrityl Chloride) in a reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Pseudoproline Dipeptide Coupling:
- In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA; 6-10 equivalents) to the solution to activate the carboxyl group.
- Immediately add the activated dipeptide solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours. Microwave-assisted coupling can also be employed to shorten the reaction time.[8]
- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser or ninhydrin test. A negative result (no color change) indicates a complete reaction.
4. Washing and Continuation of Synthesis:
- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
- Proceed with the standard Fmoc SPPS cycles for the remaining amino acids in the sequence.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Swell_Resin" [label="Resin Swelling in DMF"];
"Fmoc_Deprotection" [label="Fmoc Deprotection\n(20% Piperidine/DMF)"];
"Wash_DMF" [label="Wash with DMF"];
"Prepare_Dipeptide" [label="Prepare Activated\nPseudoproline Dipeptide Solution\n(Dipeptide, Coupling Reagent, DIPEA in DMF)"];
"Couple_Dipeptide" [label="Couple Pseudoproline Dipeptide to Resin"];
"Monitor_Coupling" [label="Monitor Coupling\n(e.g., Kaiser Test)"];
"Coupling_Complete" [shape=diamond, label="Coupling Complete?"];
"Wash_After_Coupling" [label="Wash with DMF"];
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"Start" -> "Swell_Resin";
"Swell_Resin" -> "Fmoc_Deprotection";
"Fmoc_Deprotection" -> "Wash_DMF";
"Wash_DMF" -> "Prepare_Dipeptide" [style=dashed];
"Prepare_Dipeptide" -> "Couple_Dipeptide";
"Wash_DMF" -> "Couple_Dipeptide";
"Couple_Dipeptide" -> "Monitor_Coupling";
"Monitor_Coupling" -> "Coupling_Complete";
"Coupling_Complete" -> "Wash_After_Coupling" [label="Yes"];
"Coupling_Complete" -> "Couple_Dipeptide" [label="No"];
"Wash_After_Coupling" -> "Continue_SPPS";
"Continue_SPPS" -> "End";
}
Automated Peptide Synthesis
Pseudoproline dipeptides are readily amenable to automated synthesis. The dipeptide is simply treated as a standard amino acid in the synthesis program.
-
Programming: Program the synthesizer to incorporate the pseudoproline dipeptide as you would for a normal Ser or Thr residue.
-
Reagent Preparation: Dissolve the pseudoproline dipeptide to the same concentration as the other Fmoc-amino acids.
-
Coupling Time: It is advisable to extend the coupling time for the pseudoproline dipeptide to ensure complete incorporation, typically to at least 1-2 hours.
Cleavage and Deprotection
The final step of SPPS involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is also when the pseudoproline ring is opened to regenerate the native amino acid.
-
Cleavage Cocktail: A standard TFA-based cleavage cocktail is used. The exact composition will depend on the amino acid composition of the peptide. A common and robust cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[9] For peptides containing cysteine, the inclusion of a reducing agent like EDT is crucial. For sequences without sensitive residues, a simpler cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v) is often sufficient.[10]
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.25 mmol of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Comparative Data: The Proof of Efficacy
The theoretical advantages of pseudoproline dipeptides are borne out by empirical data. Numerous studies have demonstrated their profound impact on the synthesis of "difficult" peptides.
Case Study: Human Islet Amyloid Polypeptide (hIAPP)
hIAPP, also known as Amylin, is a 37-residue peptide hormone that is highly prone to aggregation and is notoriously difficult to synthesize using standard Fmoc SPPS.[11][12] Attempts to synthesize the amyloidogenic 8-37 fragment of hIAPP using conventional methods resulted in only trace amounts of the desired product.[11] However, the incorporation of pseudoproline dipeptides at strategic positions enabled the successful synthesis of both the 8-37 fragment and the full-length hIAPP in high yield and purity.[11][12]
In a further refinement of the synthesis of hIAPP, the use of two pseudoproline dipeptides in conjunction with microwave-assisted SPPS resulted in a yield that was double that of conventional methods.[13]
Quantitative Impact on Yield and Purity
The following table summarizes the impact of pseudoproline dipeptides on the crude yield and purity of challenging peptide sequences.
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (Qualitative) | Reference |
| Amyloid Beta-Peptide (Aβ42) | Standard Fmoc/tBu SPPS | 56% | Low | [4] |
| SPPS with Pseudoprolines | 78% | High | [4] | |
| CGRP C-Fragment | Standard Fmoc-amino acids | 50% | Low (multiple impurity peaks) | [14] |
| With Fmoc-Leu-Ser(ΨMe,Mepro)-OH and Fmoc-Gly-Ser(ΨMe,Mepro)-OH | 85% | High (major peak) | [14] |
Limitations and Considerations
Despite their significant advantages, there are some limitations to consider when using pseudoproline dipeptides:
-
Steric Hindrance: The oxazolidine/thiazolidine ring is sterically hindered, which is why they are used as pre-formed dipeptides. Direct coupling of an amino acid to a resin-bound pseudoproline monomer is inefficient.[3]
-
Sequence Dependence of Cleavage: While generally reliable, the efficiency of the final acid-catalyzed ring opening can be sequence-dependent, particularly for cysteine-derived thiazolidines.[15] However, for most sequences, standard cleavage conditions (2-3 hours in a TFA-based cocktail) are sufficient for complete deprotection.[15]
Conclusion
Pseudoproline dipeptides represent a cornerstone technology in modern Fmoc solid-phase peptide synthesis. By directly addressing the root cause of many synthetic failures – on-resin aggregation – they provide a robust and reliable method for improving the yield, purity, and solubility of synthetic peptides. For researchers tackling long, hydrophobic, or otherwise "difficult" sequences, the strategic incorporation of pseudoproline dipeptides is not merely an optimization but often the key to a successful synthesis. Their ease of use and compatibility with standard protocols make them an indispensable tool in the arsenal of any peptide chemist.
References
-
Marek, P., et al. (2010). Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids. Organic Letters, 12(21), 4848–4851. [Link]
-
Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(4), 693–696. [Link]
-
Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(4), 693–696. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
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Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
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The Role of Pseudoproline Dipeptides in Preventing Peptide Aggregation: A Technical Guide
Abstract
Peptide aggregation during solid-phase peptide synthesis (SPPS) represents a significant bottleneck in the production of complex, lengthy, and hydrophobic peptides. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, leads to incomplete coupling reactions, reduced yields, and challenging purification processes. Pseudoproline dipeptides have emerged as a powerful and indispensable tool to mitigate these challenges. By inducing a temporary "kink" in the peptide backbone, these modified dipeptides effectively disrupt the formation of secondary structures, thereby enhancing the solvation of the growing peptide chain and improving synthetic outcomes. This in-depth technical guide provides a comprehensive overview of the mechanism of action of pseudoproline dipeptides, practical strategies for their application in SPPS, and a detailed examination of their impact on peptide purity and yield, supported by experimental data and case studies. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges of peptide aggregation and to streamline the synthesis of "difficult" peptide sequences.
The Challenge of Peptide Aggregation in Solid-Phase Peptide Synthesis
During SPPS, the iterative addition of amino acids to a growing peptide chain anchored to a solid support can lead to a phenomenon known as on-resin aggregation.[1] This is particularly prevalent in sequences rich in hydrophobic residues or those predisposed to forming stable secondary structures, most notably β-sheets.[2] The formation of these intermolecular hydrogen bonds causes the peptide-resin matrix to collapse, rendering the N-terminus of the growing chain inaccessible to incoming reagents. This steric hindrance results in a cascade of synthetic problems, including:
-
Incomplete or failed coupling reactions: The activated amino acid cannot efficiently reach the N-terminal amine, leading to the formation of deletion sequences (n-1, n-2, etc.).[3]
-
Slow or incomplete Fmoc deprotection: The piperidine reagent is unable to efficiently remove the fluorenylmethoxycarbonyl (Fmoc) protecting group, further hindering chain elongation.[4]
-
Reduced crude peptide purity: The final product is a complex mixture of the target peptide and a host of deletion and truncated sequences, which complicates purification.[5]
-
Low overall yield: The cumulative effect of incomplete reactions significantly diminishes the final yield of the desired peptide.[5]
The prediction of aggregation-prone sequences, often termed "difficult sequences," is not always straightforward, making a proactive approach to prevention highly desirable.[6]
The Pseudoproline Solution: Mechanism of Action
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized onto the backbone nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[2][7] This temporary modification, introduced as a dipeptide unit during SPPS, serves as a potent disruptor of secondary structure formation.[8][9]
Induction of a Backbone "Kink"
The five-membered oxazolidine or thiazolidine ring of the pseudoproline moiety imposes a rigid, proline-like "kink" in the peptide backbone.[10][11] This conformational constraint disrupts the planarity required for the formation of extended β-sheet structures, which are the primary culprits in peptide aggregation.[2][12]
Favoring the cis-Amide Bond Conformation
A key aspect of the pseudoproline mechanism is its influence on the cis/trans isomerization of the preceding peptide bond.[13][14] While the trans conformation is energetically favored for most peptide bonds, the introduction of a pseudoproline significantly lowers the energy barrier for the cis conformation.[14] This preference for the cis-amide bond further disrupts the regular hydrogen-bonding patterns necessary for β-sheet formation.[12] The interconversion between cis and trans isomers is a slow process on the NMR timescale, allowing for the characterization of both conformations.[1][15]
The following diagram illustrates the disruption of β-sheet formation by a pseudoproline-induced "kink":
Cleavage and Deprotection
The oxazolidine or thiazolidine ring of the pseudoproline is labile to strong acid. [2]Therefore, a standard trifluoroacetic acid (TFA)-based cleavage cocktail, such as "Reagent K" (TFA/water/phenol/thioanisole/EDT), is sufficient to simultaneously cleave the peptide from the resin and regenerate the native serine, threonine, or cysteine residue. [16]A typical cleavage is performed for 2-3 hours at room temperature. [3]
Data-Driven Evidence: The Impact of Pseudoprolines on Yield and Purity
The beneficial effects of pseudoproline dipeptides on the synthesis of difficult peptides are well-documented in the scientific literature. The following table summarizes comparative data from the synthesis of several challenging peptides with and without the incorporation of pseudoprolines.
| Peptide | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference(s) |
| Amyloid Beta-Peptide (Aβ42) | Standard Fmoc/tBu SPPS | 56 | Not Reported | [3] |
| With Pseudoproline Dipeptides | 68 | Markedly Improved | [3] | |
| Human Islet Amyloid Polypeptide (hIAPP) | Standard Fmoc SPPS | Traces | Very Low | [2] |
| With Pseudoproline Dipeptides | High Yield | Sufficient for disulfide formation | [2] | |
| Ubiquitin | Standard Fmoc SPPS | No defined product | N/A | [17] |
| With Pseudoproline & DMB Dipeptides | 54 | 14 (after refolding) | [17] |
Case Studies: Overcoming "Difficult Sequences"
Synthesis of Human Islet Amyloid Polypeptide (hIAPP)
hIAPP is a 37-residue peptide hormone notorious for its high propensity to aggregate and form amyloid fibrils, making its chemical synthesis extremely challenging. [2]Standard Fmoc SPPS of hIAPP and its amyloidogenic 8-37 fragment yields only trace amounts of the desired product. However, the strategic incorporation of pseudoproline dipeptides has enabled the successful synthesis of both the full-length peptide and the 8-37 fragment with high yield and purity, sufficient for subsequent disulfide bond formation. [2]
Synthesis of a Caveolin-1 Fragment
The synthesis of a 54-amino acid fragment of caveolin-1, a membrane-associated protein, was hampered by severe aggregation. By strategically incorporating pseudoproline dipeptides, researchers were able to successfully synthesize this "difficult sequence," highlighting the utility of this approach for peptides derived from membrane proteins. [2]
Synthesis of Ubiquitin
Ubiquitin is a 76-amino acid protein that plays a crucial role in cellular regulation. Its chemical synthesis is a formidable challenge. A study demonstrated that the linear solid-phase synthesis of ubiquitin was only successful when a combination of pseudoproline and dimethoxybenzyl (DMB) dipeptides was employed to disrupt on-resin aggregation. [17]A control synthesis without these structure-breaking elements failed to produce the desired product. [17]
Trustworthiness and Self-Validation: In-Process Monitoring
To ensure the effectiveness of pseudoproline incorporation and to maintain the integrity of the synthesis, in-process monitoring is crucial.
-
UV Monitoring of Fmoc Deprotection: In automated peptide synthesizers, the UV absorbance profile of the Fmoc deprotection step provides real-time feedback on the state of the peptide-resin. A sharp, well-defined peak indicates efficient deprotection. In contrast, a broadened and flattened peak is a classic indicator of peptide aggregation, as the piperidine reagent has restricted access to the Fmoc groups. [8][18]* Kaiser Test: This colorimetric test detects the presence of free primary amines. A negative Kaiser test after a coupling step confirms that the reaction has gone to completion. In cases of severe aggregation, the Kaiser test may yield a false negative result due to the inaccessibility of the N-terminus. [8]* Resin Swelling: Visual inspection of the resin bed can provide a qualitative assessment of aggregation. A well-solvated peptide-resin will appear swollen, while aggregation leads to a noticeable shrinking of the resin beads.
Conclusion
Pseudoproline dipeptides have revolutionized the field of solid-phase peptide synthesis, providing a robust and reliable solution to the long-standing problem of peptide aggregation. By inducing a temporary conformational "kink" in the peptide backbone, they effectively disrupt the formation of deleterious β-sheet structures, leading to enhanced solvation, improved reaction kinetics, and ultimately, higher yields and purities of the final peptide product. The ease of their incorporation into standard SPPS protocols, coupled with their dramatic impact on the synthesis of "difficult sequences," makes them an essential tool for any researcher, scientist, or drug development professional working in the field of peptide chemistry. The strategic application of pseudoproline dipeptides, guided by the principles and protocols outlined in this guide, will undoubtedly facilitate the synthesis of increasingly complex and therapeutically relevant peptides.
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Aapptec. (2019). Pseudoproline Dipeptides. Retrieved from [Link]
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- Hartrampf, N., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.
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Aapptec. (2019). Guidelines for Using Pseudoproline Dipeptides. Retrieved from [Link]
- Senko, D. A., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671.
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El Oualid, F., et al. (2010). A) Amino acid sequence of Ub containing the set of dipeptide building... ResearchGate. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Wang, P., & Dong, S. (2019). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 7, 655.
- Grzonka, Z., et al. (1992). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 32(9), 1181-1193.
- Wüthrich, K., et al. (1974). 13 C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline.
- Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 3-21.
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Senko, D. A., et al. (2021). Syntheses of Fmoc-protected pseudoprolines. ResearchGate. Retrieved from [Link]
- Szaniszló, S., et al. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development, 27(6), 1053-1060.
- Burlina, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-33.
- Brudel, M., & Beyermann, M. (2014). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1184, 141-155.
- Mutter, M., et al. (1996). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
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BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
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Góngora-Benítez, M., et al. (2014). Yield and purity of the synthesized peptides by the three protocols. 1:... ResearchGate. Retrieved from [Link]
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- Shai, Y., et al. (1990). Channel formation properties of synthetic pardaxin and analogues. The Journal of Biological Chemistry, 265(33), 20202-20209.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 171-184.
- Fuxreiter, M., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10886.
- Szaniszló, S., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1845.
- Shai, Y., & Lazarovici, P. (1989). A synthetic peptide corresponding to the hydrophobic amino terminal region of pardaxin can perturb model membranes of phosphatidyl choline and serine. FEBS Letters, 258(2), 243-246.
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Szaniszló, S., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. ResearchGate. Retrieved from [Link]
- Wöhr, T., & Mutter, M. (2010). Pseudoproline dipeptides.
- Bodanszky, M., & Kwei, J. Z. (1978). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. International Journal of Peptide and Protein Research, 12(2), 69-74.
- Cambridge, J. S., & Gellman, S. H. (2007). A Stereoelectronic Effect on Turn Formation Due to Proline Substitution in Elastin-Mimetic Polypeptides. Journal of the American Chemical Society, 129(15), 4619-4627.
- Donohoe, T. J., et al. (2011). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Organic Letters, 13(5), 1032-1035.
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Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH molecular weight
An In-Depth Technical Guide to Fmoc-Asn(Trt)-Thr(PsiMe,MePro)-OH: A Keystone Reagent for Overcoming Difficult Peptide Sequences
Abstract
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the chemical synthesis of "difficult sequences"—those prone to aggregation and poor coupling efficiencies—remains a significant hurdle for researchers and drug development professionals. The strategic incorporation of structure-disrupting elements is paramount to achieving high-purity, high-yield synthesis of complex peptides. This technical guide provides a comprehensive analysis of this compound, a specialized pseudoproline dipeptide designed to mitigate the challenges associated with the Asn-Thr motif. We will dissect its molecular architecture, elucidate the mechanistic principles behind its efficacy, provide field-proven protocols for its application, and present a framework for its strategic use in modern peptide synthesis.
Introduction: The Challenge of Peptide Aggregation
During Fmoc-based SPPS, the growing peptide chain, anchored to an insoluble resin, can adopt stable secondary structures, primarily β-sheets. This self-association, driven by inter-chain hydrogen bonding, leads to resin collapse and poor solvation. Consequently, reactive sites become inaccessible, resulting in incomplete coupling and deprotection steps, culminating in truncated or deletion sequences that are difficult to purify.
Pseudoproline dipeptides were pioneered by Wöhr and Mutter in 1995 as a revolutionary solution to this problem.[1] These are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side-chain is reversibly cyclized to form an oxazolidine or thiazolidine ring.[1][2] This modification introduces a conformational "kink" into the peptide backbone, akin to a proline residue, which effectively disrupts the formation of β-sheet aggregates.[3][4][5] this compound is a highly engineered example of this technology, specifically designed to address aggregation involving the Asn-Thr sequence.
Physicochemical & Structural Properties
The precise chemical identity of this compound is fundamental to its function. Its properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 737.84 g/mol | [6] |
| Molecular Formula | C₄₅H₄₃N₃O₇ | [6][7] |
| CAS Number | 957780-59-5 | [7][8][9] |
| Appearance | White to off-white powder | [7][8] |
| Purity | ≥97% (HPLC) | [7] |
| Synonyms | (4S,5R)-3-(N-alpha-Fmoc-N-gamma-trityl-L-asparaginyl)-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | [7][10] |
| Storage | 2-8°C | [9] |
Component Analysis: A Tripartite Functional Architecture
The efficacy of this dipeptide stems from the synergistic function of its three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This serves as the temporary, base-labile protecting group for the N-terminal α-amino group.[] Its removal under mild basic conditions (e.g., piperidine) while acid-labile side-chain protecting groups remain intact forms the basis of its orthogonality in Fmoc-SPPS.[]
-
Asn(Trt) (N-γ-trityl-L-asparagine): The side-chain amide of asparagine is a well-known source of side reactions, particularly dehydration to a nitrile during carbodiimide-mediated activation.[12][13] The acid-labile trityl (Trt) group provides robust protection against this pathway.[12] Furthermore, the bulky Trt group enhances the solubility of the protected amino acid and the growing peptide chain, contributing to improved reaction kinetics.[12][13][14]
-
Thr(PsiMe,MePro) (Threonine-derived Dimethyl-Pseudoproline): This is the core of the technology. The hydroxyl group of the threonine side-chain is cyclized with the backbone nitrogen via reaction with acetone, forming a (4S,5R)-2,2,5-trimethyl-oxazolidine ring. This moiety imposes a rigid kink that favors a cis-amide bond with the preceding asparagine residue, sterically preventing the inter-chain hydrogen bonding required for β-sheet formation.[1][3] The oxazolidine ring is stable to the basic conditions of Fmoc removal but is cleanly cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step, regenerating the native threonine residue.[4][5]
Mechanism of Action: Disrupting Aggregation at the Source
The primary function of the pseudoproline moiety is to act as a temporary "proline mimic." Proline's cyclic structure restricts the peptide backbone's phi (φ) angle and favors a cis-amide bond, disrupting secondary structures. The oxazolidine ring in Thr(PsiMe,MePro) achieves the same outcome.
Caption: SPPS workflow for incorporating the pseudoproline dipeptide.
Final Cleavage and Deprotection
Upon completion of the peptide assembly, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt and the pseudoproline ring, are removed simultaneously.
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Self-Validation: During this step, the strong acid (TFA) protonates and cleaves the oxazolidine ring, regenerating the native threonine residue. The Trt group on asparagine is also cleaved. [4]5. Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
Strategic Placement Guidelines
The effectiveness of pseudoproline dipeptides is maximized when placed strategically.
-
Proximity to Hydrophobic Regions: Insert the dipeptide immediately before a known or suspected aggregation-prone sequence, particularly hydrophobic stretches. [4]* Spacing: A minimum of two amino acid residues should separate two pseudoproline residues or a pseudoproline and a natural proline. [4]Optimal spacing is generally considered to be every 5-6 residues in long, difficult sequences. [4]
Conclusion
This compound is a powerful, enabling tool for modern peptide synthesis. It is not merely a protected amino acid but a sophisticated chemical device that proactively addresses the root cause of synthetic failure in difficult sequences. By combining robust side-chain protection for asparagine with the structure-disrupting power of a pseudoproline, it allows researchers to access complex peptide targets with greater purity, higher yields, and increased confidence. [3][5]Its seamless integration into standard SPPS workflows makes it an indispensable component in the toolkit of any scientist engaged in the development of peptide-based therapeutics and research tools.
References
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Pseudoproline. Wikipedia. [Link]
-
Pseudoproline Dipeptides. Aapptec. [Link]
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Pseudoproline Dipeptides Archives. Activotec. [Link]
-
Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fmoc-Asn(Trt)-OH PubChem Entry. National Center for Biotechnology Information. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
000000008521850100 Fmoc Asn(Trt) Ser(Psime Mepro) Oh. Cenmed Enterprises. [Link]
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A Technical Guide to the Solubility Properties of Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH
Executive Summary
The chemical synthesis of complex and aggregation-prone peptides is a significant challenge in modern drug development and proteomics research. The solubility of Fmoc-protected amino acid building blocks is a paramount factor dictating the efficiency of solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of the solubility properties of a highly specialized dipeptide, Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH . This building block combines the notoriously low-solubility Fmoc-Asn(Trt)-OH moiety with a solubility-enhancing pseudoproline derivative. We will dissect the structural components, predict solubility in common SPPS solvents, provide detailed experimental protocols for solubility determination, and discuss the practical implications for peptide synthesis workflows.
Introduction: The Dual Challenge of Asparagine and Aggregation
In Fmoc-based solid-phase peptide synthesis (SPPS), two recurring obstacles are the poor solubility of certain protected amino acids and the on-resin aggregation of the growing peptide chain.[1] Asparagine, when protected with the bulky and hydrophobic trityl (Trt) group on its side chain, presents a significant solubility challenge. While the Trt group is essential for preventing side reactions like dehydration, it drastically increases the hydrophobicity of the monomer.[2][3]
Simultaneously, peptide sequences rich in hydrophobic residues or those prone to forming stable secondary structures, like β-sheets, can aggregate during synthesis.[4] This aggregation hinders reagent access to the N-terminus of the growing chain, leading to incomplete coupling and deprotection steps, which results in deletion sequences and low yields.[5] To combat this, specialized building blocks known as pseudoproline dipeptides have been developed.[6] These moieties introduce a "kink" into the peptide backbone, disrupting the intermolecular hydrogen bonding responsible for aggregation and dramatically improving solvation and coupling efficiency.[6][7]
The compound This compound is a strategic fusion of these two worlds: it incorporates the challenging Asn(Trt) residue while being pre-packaged with a structure-breaking pseudoproline to proactively mitigate synthesis difficulties.
Structural and Physicochemical Analysis
To understand the solubility of the target dipeptide, we must first analyze its constituent parts. The interplay between these components dictates the molecule's overall behavior in different solvent environments.
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: A large, aromatic, and highly hydrophobic N-terminal protecting group. Its tendency for π-π stacking can contribute to the aggregation and poor solubility of Fmoc-amino acids.[5]
-
Asn(Trt) (N-γ-Trityl-Asparagine) Residue: The trityl group is extremely bulky and hydrophobic. While its presence on the asparagine side chain improves the solubility of the monomer compared to the unprotected Fmoc-Asn-OH by preventing intermolecular hydrogen bonding, it still renders the overall building block significantly nonpolar.[2][8]
-
Thr(Psime,Mepro) (Threonine-derived Pseudoproline) Moiety: This is the key to enhancing solubility. The threonine side-chain hydroxyl and backbone amide nitrogen are cyclized into a dimethylated oxazolidine ring.[6][9] This ring structure locks the peptide bond preceding it into a cis-amide conformation, disrupting the planar trans backbone required for β-sheet formation.[10] This disruption enhances the solvation of the peptide chain in common SPPS solvents like DMF and NMP.[6]
The resulting dipeptide is a complex molecule with competing solubility drivers: extreme hydrophobicity from the Fmoc and Trt groups, and a powerful structure-disrupting element from the pseudoproline.
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The Sentinel of Synthesis: A Technical Guide to Trityl Protection of Asparagine in Peptide Chemistry
For researchers, chemists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate discipline. The precise orchestration of amino acid assembly dictates the final product's purity, activity, and therapeutic potential. Within this complex process, certain amino acids present unique challenges that, if unaddressed, can derail a synthesis campaign. Asparagine (Asn) is a prime example of such a residue, whose side-chain amide is prone to deleterious side reactions.
This in-depth guide provides a comprehensive technical overview of the use of the trityl (Trt) protecting group for the asparagine side chain in Fmoc-based solid-phase peptide synthesis (SPPS). We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic advantages, and practical considerations that make Fmoc-Asn(Trt)-OH an indispensable tool for producing high-purity peptides.
The Asparagine Conundrum: A Source of Synthetic Impurity
The primary challenge in incorporating asparagine into a growing peptide chain lies in the reactivity of its side-chain carboxamide. During the crucial carboxyl group activation step, this amide can undergo an irreversible dehydration reaction, particularly when carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are used.[1] This side reaction leads to the formation of a β-cyanoalanine residue, introducing a significant impurity with a mass difference of -18 Da that is often difficult to separate from the target peptide.[1][2]
Beyond dehydration, the unprotected Fmoc-Asn-OH derivative suffers from notoriously poor solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4][5] This low solubility can lead to inefficient and incomplete coupling reactions, further compromising the yield and purity of the final product.
The Trityl Group: A Strategic Solution
To overcome these challenges, the side-chain amide of asparagine is protected with a trityl (Trt) group. The resulting derivative, Fmoc-Asn(Trt)-OH, is the standard reagent for introducing asparagine in Fmoc-based SPPS.[6][7]
Mechanism of Protection and Key Advantages
The trityl group is a triphenylmethyl moiety that offers a twofold solution to the asparagine problem:
-
Steric Hindrance: The bulky, three-dimensional structure of the Trt group physically shields the side-chain amide.[1][3] This steric bulk prevents the intramolecular cyclization and subsequent dehydration that would otherwise lead to β-cyanoalanine formation during the activation step.[3]
-
Enhanced Solubility: The hydrophobic nature of the three phenyl rings dramatically improves the solubility of the amino acid derivative in organic solvents.[3][4][5][8] Fmoc-Asn(Trt)-OH dissolves readily in DMF and NMP, ensuring homogeneous reaction conditions and promoting efficient, reliable coupling.[3][4]
The Trt group is classified as an acid-labile protecting group, a critical feature for its compatibility with the broader Fmoc/tBu orthogonal protection strategy used in SPPS.[4][9][10] It remains stable during the repetitive basic conditions (e.g., piperidine treatment) used for Nα-Fmoc group removal but is efficiently cleaved under the final, strongly acidic conditions used to release the peptide from the resin.[3][10]
Experimental Protocols and Methodologies
The use of Fmoc-Asn(Trt)-OH integrates seamlessly into standard automated or manual SPPS workflows. The following protocols represent field-proven methodologies.
Coupling of Fmoc-Asn(Trt)-OH
This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin) following Nα-Fmoc deprotection of the preceding residue.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn(Trt)-OH
-
Coupling Reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
Step-by-Step Protocol:
-
Prepare Activation Solution: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9-4.9 eq.), and an activator like HOBt if needed, in DMF.
-
Add Base: Just prior to addition to the resin, add DIPEA (6-10 eq.) to the activation solution and mix briefly. The solution will typically undergo a color change.
-
Coupling Reaction: Add the activated Fmoc-Asn(Trt)-OH solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitation: Agitate the mixture via shaking, bubbling, or stirring for a period of 1 to 2 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Sources
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- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc-Asn(Trt)-OH [cem.com]
- 8. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
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- 10. luxembourg-bio.com [luxembourg-bio.com]
Strategic Incorporation of Pseudoproline Dipeptides in Asn-Thr-Containing Sequences: A Technical Guide to Mitigating Aggregation and Side Reactions
Executive Summary
The synthesis of peptides containing Asparagine-Threonine (Asn-Thr) sequences is frequently hampered by significant challenges, primarily driven by strong intermolecular hydrogen bonding that leads to on-resin aggregation. This phenomenon results in poor coupling efficiencies, increased formation of deletion sequences, and diminished overall yields, compromising the integrity of the final product. This technical guide provides an in-depth analysis of how the strategic incorporation of the pseudoproline dipeptide, specifically Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH, serves as a powerful tool to overcome these obstacles. By introducing a temporary and reversible "kink" in the peptide backbone, this building block effectively disrupts the formation of deleterious secondary structures. The result is a marked improvement in chain solvation, enhanced reaction kinetics, and a significant increase in the purity and yield of crude peptides, thereby streamlining downstream purification and improving the success rate for synthesizing "difficult" sequences.
The Synthetic Challenge of Asparagine-Threonine (Asn-Thr) Sequences
Peptide sequences are not created equal; certain combinations of amino acids are notoriously difficult to synthesize using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1] The Asn-Thr motif is a prime example of such a "difficult sequence," primarily due to the chemical nature of its constituent side chains.
Inter- and Intrachain Aggregation: The Hydrogen Bonding Nexus
The principal driver of synthetic difficulty in Asn-Thr sequences is aggregation.[2] Both asparagine and threonine possess short, polar side chains capable of forming extensive hydrogen bond networks.[3] The amide group of the Asn side chain and the hydroxyl group of the Thr side chain can act as both hydrogen bond donors and acceptors.[4] During SPPS, as the peptide chain elongates on the solid support, these interactions can lead to the formation of stable β-sheet-like secondary structures between adjacent peptide chains.[5][6] This aggregation shields the N-terminal amine of the growing peptide, severely hindering its accessibility for the subsequent coupling reaction.[7]
The consequences of on-resin aggregation are severe and cascade through the synthesis:
-
Incomplete Coupling: Steric hindrance from the aggregated mass prevents the incoming activated amino acid from reaching the N-terminus, leading to low coupling efficiency.
-
Formation of Deletion Sequences: Failure to couple results in peptides that are missing one or more amino acids. These impurities are often difficult to separate from the target peptide due to similar physicochemical properties.
-
Low Yields: The cumulative effect of poor coupling at multiple steps results in a dramatically reduced yield of the desired full-length peptide.[8]
Caption: On-resin aggregation driven by interchain hydrogen bonds.
The Specter of Aspartimide Formation
A notorious side reaction in Fmoc-SPPS is aspartimide formation, which occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue.[9][10] This is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser/Thr sequences.[11][12] While asparagine (Asn) does not have a side-chain ester, its amide group can undergo base-catalyzed dehydration, especially during prolonged or difficult coupling steps where the peptide is exposed to activation reagents for extended periods. The aggregation common to Asn-Thr sequences exacerbates this risk by slowing down reaction kinetics, thereby increasing the window for such side reactions to occur. Preventing aggregation is therefore a key strategy to also minimize the potential for side-chain degradation.
Pseudoproline Dipeptides: The Structural Solution
To counteract the intrinsic tendency of certain sequences to aggregate, Mutter and co-workers pioneered the use of pseudoproline dipeptides.[5][6] These are specialized building blocks where a Ser or Thr residue is reversibly protected as an oxazolidine ring.[5][13] For the Asn-Thr motif, the corresponding building block is Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH .
Mechanism of Action: The "Kink" Hypothesis
The power of a pseudoproline dipeptide lies in its unique structure. The five-membered oxazolidine ring mimics the structure of proline, forcing a "kink" in the peptide backbone.[13][14] This kink disrupts the planarity of the peptide chain, making it sterically impossible for the peptide to adopt the extended conformation required for β-sheet formation.[5][6]
This structural disruption achieves two critical goals:
-
Breaks Aggregation: It prevents the interchain hydrogen bonding that is the root cause of aggregation.[13]
-
Enhances Solvation: The kinked, unstructured peptide chains are better solvated by the synthesis solvents (e.g., DMF, NMP), keeping the N-terminus exposed and reactive.[5]
The trityl (Trt) group on the asparagine side chain provides protection against potential dehydration side reactions during coupling activation.[15]
Caption: Pseudoproline dipeptides induce a backbone kink to prevent aggregation.
Reversibility and Compatibility
A key advantage of pseudoproline dipeptides is their complete compatibility with standard Fmoc-SPPS workflows. The oxazolidine ring is stable throughout the synthesis but is cleanly and completely cleaved during the final trifluoroacetic acid (TFA)-mediated deprotection and cleavage from the resin.[5][16] This process regenerates the native threonine residue, leaving no trace of the modification in the final peptide.
Quantifiable Benefits in Peptide Synthesis
The theoretical advantages of using pseudoproline dipeptides translate into tangible, measurable improvements in synthesis outcomes. By preventing aggregation, these building blocks lead to higher yields and purer crude products.[8][17]
Enhanced Purity and Yield
The most significant benefit is the dramatic improvement in crude peptide quality. In syntheses of "difficult sequences" like the amyloid beta-peptide (Aβ42), the use of pseudoprolines can be the difference between a failed synthesis and a successful one.[18] Comparative studies have shown substantial increases in the yield of the target peptide.
| Synthesis Strategy | Representative Crude Yield (%) |
| Standard Fmoc/tBu SPPS | 56% |
| SPPS with Pseudoproline Dipeptides | 72% |
| Table 1: A quantitative comparison of crude yields for the synthesis of the challenging amyloid beta-peptide (Aβ42), demonstrating the enhanced efficiency of the pseudoproline-assisted method. Data adapted from a representative study.[18] |
Visually, the improvement is striking. HPLC chromatograms of crude peptides synthesized with pseudoprolines show a much cleaner profile, with the target peptide as the predominant peak and a significant reduction in deletion and truncated sequences.[18] This simplifies subsequent purification efforts, saving time and solvent, and ultimately increases the final isolated yield.
Practical Implementation and Protocols
Incorporating pseudoproline dipeptides into an automated SPPS workflow is straightforward and requires no specialized equipment.[5][19]
Guidelines for Strategic Placement
Empirical evidence has led to a set of best practices for positioning pseudoproline dipeptides within a sequence for maximum effect[13]:
-
Optimal Spacing: Insert a pseudoproline or proline residue approximately every 5-6 amino acids to maintain a disruption of secondary structures.
-
Avoid Proximity: Ensure at least two amino acids separate a pseudoproline from another pseudoproline or a native proline.
-
Hydrophobic Regions: If possible, place the pseudoproline dipeptide immediately before a hydrophobic stretch of residues to aid in its solvation.
Experimental Protocol: Automated Incorporation of Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH
This protocol assumes a standard automated Fmoc-SPPS instrument. The pseudoproline dipeptide is treated as a single building block that adds two residues in one cycle.
1. Reagent Preparation:
-
Dissolve Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH in a suitable solvent (e.g., NMP or DMF) to the same concentration as other standard Fmoc-amino acid solutions.
-
Prepare standard solutions of coupling reagents (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-Collidine).
2. Resin Preparation:
-
Ensure the peptide resin has been successfully deprotected at the N-terminus (removal of the previous Fmoc group), confirmed by a positive ninhydrin (Kaiser) test.
3. Coupling Cycle:
-
Activation: Pre-activate the Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH (typically 3-5 equivalents relative to resin substitution) with the coupling reagent (e.g., HBTU, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.) for approximately 10 minutes.[19]
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours. Due to the slightly increased steric bulk, a longer coupling time compared to standard amino acids is recommended to ensure the reaction goes to completion.[19]
-
Washing: After the coupling period, thoroughly wash the resin with DMF or NMP to remove excess reagents.
4. Post-Coupling Verification (Self-Validation):
-
Perform a ninhydrin (Kaiser) test on a small sample of the resin. A negative result (colorless or yellow beads) indicates a complete and successful coupling.
-
If the test is positive, a second coupling (recoupling) step should be performed before proceeding.
5. Sequence Programming:
-
When programming the synthesizer, ensure the sequence omits the individual Asn and Thr cycles and instead inserts a single, extended coupling cycle for the pseudoproline dipeptide.
Caption: Automated SPPS workflow for pseudoproline dipeptide incorporation.
Conclusion
The use of Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH is not merely an incremental improvement but a transformative strategy for the synthesis of peptides containing the challenging Asn-Thr motif. By directly addressing the root cause of synthetic failure—on-resin aggregation—this pseudoproline dipeptide ensures higher coupling efficiencies, leading to demonstrably purer crude products and greater overall yields. Its seamless integration into standard automated SPPS protocols makes it an invaluable and highly accessible tool for researchers, scientists, and drug development professionals seeking to reliably produce complex or aggregation-prone peptides. The strategic application of this technology can significantly reduce the time and resources lost to failed syntheses and complex purifications, accelerating research and development timelines.
References
-
Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]
-
AAPPTec Peptides. (2019, November 15). Pseudoproline Dipeptides. AAPPTec. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). Aspartimide Formation. Iris Biotech. Retrieved from [Link]
-
Peptide Synthesis. (2025, August 13). The role of pseudo-proline dipeptides. Retrieved from [Link]
-
Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Science of Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]
-
Kong, M. J. W., et al. (2025, August 6). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
-
Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]
-
Senko, D., et al. (2021, April 3). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids. Retrieved from [Link]
-
White, C. J., et al. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from [Link]
-
Coin, I., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
-
Merck Millipore. (n.d.). Pseudoproline Product Spotlight. Retrieved from [Link]
-
Wu, B., et al. (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis. PMC - NIH. Retrieved from [Link]
-
ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]
-
ACS Publications. (2023, June 7). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2014, March 11). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]
-
Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
PubMed. (n.d.). Hydrogen bonds between short polar side chains and peptide backbone: prevalence in proteins and effects on helix-forming propensities. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Raines Lab. (2013, November 20). Interplay of Hydrogen Bonds and n→π Interactions in Proteins*. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 26). Why do Asn-Ser and Gln-Thr have different H bonding patterns?. Retrieved from [Link]
-
ResearchGate. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Asn(Trt)-Thr(ψ Me,Me pro)-OH [957780-59-5]. Retrieved from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
PMC - NIH. (2024, April 9). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Retrieved from [Link]
Sources
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chempep.com [chempep.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 15. chemimpex.com [chemimpex.com]
- 16. The role of pseudo-proline dipeptides [gtpeptide.com]
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- 19. merckmillipore.com [merckmillipore.com]
Fmoc-Asn(Trt)-Thr(PsiMe,MePro)-OH: A Technical Guide to Overcoming Difficult Peptide Sequences
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Peptide Aggregation in Solid-Phase Peptide Synthesis
In the realm of peptide science, the synthesis of long and complex peptides is often hampered by the phenomenon of on-resin aggregation. This process, driven by the formation of intermolecular hydrogen bonds leading to stable secondary structures like β-sheets, can severely impede the efficiency of solid-phase peptide synthesis (SPPS).[1][2] Aggregation can lead to poor solvation of the growing peptide chain, resulting in incomplete coupling and deprotection steps, ultimately yielding a final product of low purity and yield. To address this significant challenge, specialized chemical tools have been developed, among which pseudoproline dipeptides have emerged as a particularly powerful and effective solution.[1][3]
This technical guide provides a comprehensive overview of a specific and highly valuable pseudoproline dipeptide, Fmoc-Asn(Trt)-Thr(PsiMe,MePro)-OH (CAS Number: 957780-59-5) .[4][][6][7] We will delve into its unique structural features, the scientific principles governing its application, and provide detailed protocols for its successful implementation in the synthesis of "difficult" peptide sequences.
Understanding this compound: A Multifaceted Approach to Enhanced Peptide Synthesis
This compound is a sophisticated dipeptide building block designed to tackle two of the most common challenges in SPPS: the aggregation of the growing peptide chain and the side reactions associated with the amino acid asparagine.[8] Its efficacy stems from the synergistic combination of a pseudoproline moiety and a trityl-protected asparagine.
The Pseudoproline Moiety: A "Kink" for Disruption
The core of this dipeptide's aggregation-disrupting capability lies in the threonine pseudoproline (Thr(PsiMe,MePro)) residue. This modification involves the formation of a temporary oxazolidine ring from the threonine's side-chain hydroxyl group and its backbone amide nitrogen.[1][2] This cyclic structure introduces a "kink" in the peptide backbone, sterically hindering the formation of the planar β-sheet structures responsible for aggregation.[2] This disruption enhances the solvation of the peptide chain in the synthesis solvent, ensuring efficient access of reagents to the reactive N-terminus for subsequent coupling reactions.[2] The pseudoproline modification is reversible and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, regenerating the native threonine residue.[2]
Mechanism of Aggregation Disruption by Pseudoproline Dipeptides
Caption: A diagram illustrating the disruption of peptide aggregation by pseudoproline dipeptides.
The Trityl-Protected Asparagine: Preventing Side Reactions and Enhancing Solubility
The incorporation of asparagine (Asn) into a peptide sequence can be problematic due to the propensity of its side-chain amide to undergo dehydration to a nitrile during the activation step of the coupling reaction. This side reaction leads to the formation of a difficult-to-remove impurity. The trityl (Trt) protecting group on the side-chain amide of asparagine in this compound effectively prevents this dehydration.[8] Furthermore, the bulky and hydrophobic nature of the trityl group significantly enhances the solubility of the protected amino acid derivative in common SPPS solvents like DMF and NMP, which can be a challenge with unprotected Fmoc-Asn-OH.[8]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 957780-59-5 | [4][][6][7] |
| Molecular Formula | C45H43N3O7 | [][9] |
| Molecular Weight | 737.84 g/mol | [10][11] |
| Appearance | White to off-white powder | [] |
| Purity (HPLC) | ≥96% | [] |
| Storage | Store at -20°C | [][11] |
Quantitative Impact on Peptide Synthesis: A Case Study Perspective
In one study, the synthesis of hAmylin without pseudoproline dipeptides resulted in a crude product that was not pure enough to proceed with the subsequent cyclization reaction.[12] However, the incorporation of pseudoproline dipeptides enabled the successful synthesis of the full-length peptide, yielding a crude product of sufficient purity for further modifications.[12] Another study on the synthesis of the challenging amyloid beta-peptide (Aβ42) demonstrated a significant improvement in the purity of the crude product when pseudoprolines were utilized.[13]
| Peptide | Synthesis Method | Crude Purity/Yield | Reference(s) |
| Human Amylin (1-37) | Standard Fmoc SPPS | Not pure enough for cyclization | [12] |
| Human Amylin (1-37) | Fmoc SPPS with Pseudoprolines | Sufficiently pure for cyclization | [12] |
| Amyloid Beta-Peptide (Aβ42) | Standard Fmoc/tBu SPPS | Lower purity crude product | [13] |
| Amyloid Beta-Peptide (Aβ42) | SPPS with Pseudoprolines | Markedly improved crude purity | [13] |
These examples underscore the transformative potential of pseudoproline dipeptides in enabling the synthesis of peptides that would otherwise be inaccessible or extremely challenging to produce with acceptable purity and yield.
Experimental Protocols: A Step-by-Step Guide to Implementation
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence during automated solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
High-quality SPPS-grade solvents (DMF, NMP, DCM)
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide, Wang)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, Collidine)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Automated peptide synthesizer
Protocol for Automated SPPS using this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection: Perform the initial Fmoc deprotection of the resin or the preceding amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF or NMP.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activated amino acid solution.
-
Immediately transfer the activated dipeptide solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence by repeating the deprotection, washing, and coupling steps for each subsequent amino acid.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Final Washing: Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.
Workflow for SPPS Incorporation of this compound
Caption: A flowchart outlining the key steps for incorporating the pseudoproline dipeptide in SPPS.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the trityl group from asparagine and the pseudoproline moiety.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. A common and effective cocktail for peptides containing trityl-protected residues is Reagent B :
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)[14]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. The resin may turn a deep yellow color due to the formation of the trityl cation.[8]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: A Powerful Tool for Advancing Peptide Science
This compound stands as a testament to the ingenuity of chemical solutions for complex biological challenges. By strategically combining the aggregation-disrupting properties of a pseudoproline with the protective and solubilizing benefits of a trityl group on asparagine, this dipeptide provides researchers with a powerful tool to successfully synthesize peptides that were once considered "difficult" or even inaccessible. Its seamless integration into standard Fmoc-SPPS workflows, coupled with the significant improvements in crude peptide purity and overall yield, makes it an invaluable asset for academic research, drug discovery, and the development of novel peptide-based therapeutics. The adoption of such advanced building blocks is pivotal in pushing the boundaries of what is achievable in the field of peptide synthesis.
References
-
A Single Pseudoproline and Microwave Solid Phase Peptide Synthesis Facilitates an Efficient Synthesis of Human Amylin 1–37 | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Fast Fmoc synthesis of hAmylin1-37 with pseudoproline assisted on-resin disulfide formation - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera. (2025, November 18). Retrieved January 16, 2026, from [Link]
- US5424394A - Synthetic preparation of amylin and amylin analogues - Google Patents. (n.d.).
-
Novabiochem® - Merck Millipore. (n.d.). Retrieved January 16, 2026, from [Link]
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(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. (2025, August 9). Retrieved January 16, 2026, from [Link]
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Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). Retrieved January 16, 2026, from [Link]
-
Amylin Proprotein Processing Generates Progressively More Amyloidogenic Peptides that Initially Sample the Helical State - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
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Fmoc-Asn(Trt)-Thr(ψ Me,Me pro)-OH [957780-59-5]. (n.d.). Retrieved January 16, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
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Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.). Retrieved January 16, 2026, from [Link]
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Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved January 16, 2026, from [Link]
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Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.). Retrieved January 16, 2026, from [Link]
-
Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020, November 4). Retrieved January 16, 2026, from [Link]
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Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Retrieved January 16, 2026, from [Link]
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Peptide Synthesis: What Level of Purity Do You Need? | Biocompare Editorial Article. (2012, October 25). Retrieved January 16, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH
Introduction: Overcoming the Challenge of Peptide Aggregation with Pseudoproline Dipeptides
Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1] The process, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] While highly effective, Fmoc-based SPPS often encounters significant challenges when synthesizing long or "difficult" sequences, which are prone to on-resin aggregation.[2][3] This aggregation, driven by interchain hydrogen bonding and the formation of stable β-sheet structures, can lead to poor solvation, incomplete coupling reactions, and ultimately, low yields and purity of the target peptide.[3][4]
To address this critical issue, pseudoproline dipeptides were introduced as powerful "structure-breaking" building blocks.[4][5][6] These are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side-chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine or thiazolidine ring.[5][6] This modification introduces a "kink" in the peptide backbone, similar to that of a proline residue, which effectively disrupts the formation of secondary structures responsible for aggregation.[4][5][7] The use of pseudoproline dipeptides, such as Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH , has been shown to dramatically improve synthetic efficiency, leading to higher purities and yields of crude products.[8]
This application note provides a detailed protocol for the use of Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH in Fmoc-based SPPS. We will delve into the rationale behind its application, provide a step-by-step synthesis guide, and offer troubleshooting advice for common challenges.
The Chemistry of Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH
Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH is a dipeptide building block where the Threonine residue is modified to form a dimethylated oxazolidine ring, the pseudoproline moiety (ΨMe,MePro).[9][10] The Asparagine residue is protected at its side-chain amide with a trityl (Trt) group.[11][12]
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminal amine, removed at each cycle of SPPS with a piperidine solution.[13][14]
-
Trt (Trityl): A bulky, acid-labile protecting group for the side-chain amide of Asparagine. It prevents side reactions, such as dehydration and aspartimide formation, and improves the solubility of the amino acid derivative in organic solvents.[11][12][15]
-
ΨMe,MePro (Pseudoproline): The oxazolidine ring formed from the Threonine residue. This TFA-labile group disrupts secondary structures during synthesis and is cleaved during the final deprotection step to regenerate the native Threonine.[5][7][8]
Materials and Reagents
| Reagent | Grade | Purpose |
| Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH | Peptide Synthesis Grade | Dipeptide building block |
| SPPS Resin (e.g., Rink Amide, Wang) | 100-200 mesh | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | ACS Grade | Solvent for resin swelling and washing |
| Piperidine | Reagent Grade | For Fmoc deprotection |
| Coupling Reagents (e.g., HATU, HBTU/HOBt) | Peptide Synthesis Grade | To activate amino acids for coupling |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Base for coupling reactions |
| Trifluoroacetic acid (TFA) | Reagent Grade | For final cleavage and deprotection |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage |
| Water (H₂O) | Deionized | Scavenger for cleavage |
| Diethyl ether (cold) | ACS Grade | For peptide precipitation |
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide containing the Asn-Thr motif using Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH. The procedure can be adapted for automated synthesizers.
Workflow Overview
Caption: Schematic of dipeptide coupling and final cleavage.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete coupling of the pseudoproline dipeptide | Steric hindrance of the dipeptide; peptide aggregation. | Extend coupling time to 4-6 hours; consider a double coupling; ensure efficient resin swelling and agitation. |
| Low yield of final peptide | On-resin aggregation prior to dipeptide incorporation; incomplete cleavage. | Incorporate the pseudoproline dipeptide earlier in the sequence if possible; extend cleavage time to 4 hours. |
| Presence of Trt group in the final product | Incomplete deprotection, especially if Asn(Trt) is near the N-terminus. [15][16][17] | Extend cleavage time; for N-terminal Asn(Trt), a 4-hour cleavage is recommended. [17] |
| Dehydration of Asparagine side-chain | Inadequate protection. | The use of the Trt group on Asn effectively prevents this side reaction. [11][12] |
Conclusion
The strategic incorporation of Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH is a highly effective method for overcoming the challenges associated with peptide aggregation during SPPS. By disrupting the formation of secondary structures, this pseudoproline dipeptide enhances solvation and improves coupling efficiencies, leading to higher quality crude peptides. The protocol outlined in this application note provides a comprehensive guide for researchers to successfully utilize this valuable tool in the synthesis of complex and "difficult" peptides.
References
-
Wikipedia. Pseudoproline. [Link]
-
ResearchGate. Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides | Request PDF. [Link]
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Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
-
Merck Millipore. Pseudoproline Product Spotlight. [Link]
-
AAPPTec Peptides. Pseudoproline Dipeptides. [Link]
-
ACS Publications. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine | ACS Omega. [Link]
-
ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. [Link]
-
Peptide Synthesis. The Role of Trityl Protection in Asparagine Peptide Synthesis. [Link]
-
ResearchGate. Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
PubMed. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. [Link]
-
Raines Lab. Synthesis of Fmoc-Asn(trt). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. [Link]
-
AAPPTec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
AAPPTec Peptides. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
AAPPTec. Fmoc-Asn(Trt)-Thr(ψ Me,Me pro)-OH [957780-59-5]. [Link]
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Application Note & Protocol: Advanced Coupling Strategies for Fm-Asn(Trt)-Thr(Psime,Mepro)-OH in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of "Difficult" Sequences
In the field of Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences" represents a significant hurdle to achieving high purity and yield. These sequences are often characterized by strong inter-chain aggregation, leading to poor solvation of the growing peptide-resin complex and, consequently, incomplete coupling and deprotection reactions.[1][2] Two primary factors frequently contribute to these challenges: the inherent nature of specific amino acid residues and the formation of secondary structures, such as β-sheets, on the solid support.[3][4]
Asparagine (Asn), in particular, presents a notorious challenge. Its side-chain amide is susceptible to dehydration during the carboxyl activation step, especially when using carbodiimide-based reagents, which results in the formation of a β-cyano-alanine residue.[5][6] To circumvent this, the trityl (Trt) protecting group is commonly employed on the side-chain amide of asparagine (Fmoc-Asn(Trt)-OH).[7][8] The bulky trityl group provides steric hindrance, effectively preventing this undesirable side reaction.[7]
Even with side-chain protection, aggregation remains a major concern, particularly in sequences containing hydrophobic residues or those prone to forming hydrogen-bonded networks.[1][2] This is where pseudoproline dipeptides have become an indispensable tool for the peptide chemist.[3][9][10][11]
This application note provides a comprehensive guide to the strategic use of the pseudoproline dipeptide, Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH, to overcome the dual challenges of asparagine side reactions and on-resin aggregation. We will delve into the underlying chemical principles, present detailed coupling protocols, and offer field-proven insights to empower researchers, scientists, and drug development professionals in the synthesis of complex peptides.
The Power of Pseudoproline Dipeptides: A Mechanistic Overview
Pseudoproline dipeptides are innovative building blocks derived from serine (Ser) or threonine (Thr) residues.[3][11] In these dipeptides, the backbone amide nitrogen and the side-chain hydroxyl group of the Ser or Thr are cyclized into an oxazolidine ring.[9][10] This modification is temporary and is reversed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native peptide sequence.[10][12]
The key to their effectiveness lies in the conformational constraints imposed by this cyclic structure. Much like a natural proline residue, the pseudoproline introduces a "kink" into the peptide backbone.[9][12] This kink disrupts the formation of inter-chain hydrogen bonds that are the foundation of β-sheet structures, a primary cause of aggregation in SPPS.[3][9][11] By breaking up these aggregates, the peptide chains become better solvated, allowing for improved access of reagents and leading to more efficient and complete coupling and deprotection steps.[9][13]
The use of a pre-formed dipeptide, such as this compound, is crucial. Direct coupling onto a resin-bound pseudoproline is often difficult and can result in low yields.[12] By incorporating the Asn(Trt) and the Thr-derived pseudoproline as a single unit, the synthetic efficiency is significantly enhanced.
The Coupling Agent: Why HATU is the Reagent of Choice
The selection of an appropriate coupling reagent is paramount for the successful incorporation of any amino acid, and it is especially critical for bulky and sterically hindered building blocks like pseudoproline dipeptides. For this application, we strongly recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
HATU is a third-generation uronium/aminium salt-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to minimize racemization.[14][15] Its mechanism of action involves a two-step process:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the incoming Fmoc-dipeptide is deprotonated. This carboxylate then attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[14][16][17]
-
Formation of the Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt, generating a highly reactive OAt-active ester.[14][17][18] This active ester is significantly more susceptible to nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide.[14]
The pyridine nitrogen atom within the HOAt moiety is believed to provide a neighboring group effect, stabilizing the transition state and further accelerating the coupling reaction.[17] This makes HATU particularly effective for coupling sterically hindered amino acids and for challenging sequences where slower coupling kinetics can lead to incomplete reactions.[15]
Experimental Protocols
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis and can be adapted for both manual and automated synthesizers.
Reagent and Resin Preparation
A well-structured workflow begins with meticulous preparation.
Caption: Initial reagent and resin preparation workflow.
Table 1: Reagent Recommendations
| Reagent | Concentration/Purity | Solvent | Notes |
| This compound | High Purity (>98%) | DMF or NMP | Ensure complete dissolution before use. |
| HATU | High Purity (>98%) | DMF or NMP | Prepare fresh to avoid degradation. |
| DIPEA | Redistilled, >99.5% | DMF or NMP | Use a high-quality, non-nucleophilic base. |
| Piperidine | Reagent Grade | DMF | Prepare 20% (v/v) solution for Fmoc deprotection. |
| Resin (e.g., Rink Amide) | 0.3-0.8 mmol/g loading | DMF or NMP | Swell in solvent for at least 30 minutes before use. |
Step-by-Step Coupling Protocol (Manual Synthesis)
This protocol assumes a starting scale of 0.1 mmol on a resin with a loading of 0.5 mmol/g (200 mg of resin). Adjust volumes and equivalents accordingly for different scales and resin loadings.
Caption: Step-by-step workflow for coupling the pseudoproline dipeptide.
Detailed Steps:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.
-
Pre-activation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) in a minimal volume of DMF or NMP.
-
Add HATU (2.9 equivalents) to the dipeptide solution and mix briefly.
-
Add DIPEA (6 equivalents) to the mixture. The solution may change color.
-
Allow the activation mixture to stand for 2-5 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the vessel containing the deprotected resin-bound peptide.
-
Agitate the reaction mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test (or other appropriate ninhydrin-based test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[19]
-
If the test is positive (indicating an incomplete reaction), the coupling step can be repeated with a fresh solution of activated dipeptide.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol for Automated Peptide Synthesizers
The pseudoproline dipeptide can be readily incorporated using standard protocols on most automated peptide synthesizers.[9][20]
-
Vial Preparation: Weigh the appropriate amount of this compound into a designated amino acid vial or cartridge for the synthesizer.
-
Programming the Synthesis:
-
Program the synthesizer to perform a coupling cycle at the desired position in the sequence.
-
Define the dipeptide as a custom or special amino acid if necessary.
-
Ensure the standard coupling method utilizes HATU activation.
-
A standard coupling time of 1-2 hours is generally sufficient.[20]
-
Crucially, ensure the synthesizer is programmed to skip the next amino acid coupling cycle , as the dipeptide incorporates two residues in a single step.[20]
-
-
Execution: Run the automated synthesis as programmed. The instrument will handle the pre-activation and coupling steps according to its established protocols.
Self-Validation and Quality Control
Trustworthiness in any protocol is built upon a system of checks and balances.
Table 2: In-Process and Final Quality Control Checks
| Analysis Type | Stage | Purpose | Expected Outcome |
| Kaiser Test | After Coupling | To confirm the completion of the coupling reaction. | Negative result (beads remain colorless or yellow). |
| Test Cleavage | Mid-synthesis | To assess the progress and quality of the synthesis. | HPLC-MS analysis should show a major peak corresponding to the expected mass of the truncated peptide. |
| Final Cleavage & HPLC Analysis | Post-synthesis | To determine the purity of the crude peptide. | A prominent peak for the target peptide with minimal deletion or modification side products. |
| Mass Spectrometry (MS) | Post-synthesis | To confirm the identity and integrity of the final peptide. | The observed mass should match the calculated theoretical mass of the full-length peptide. |
Analytical Note on Asparagine: When analyzing the final peptide by mass spectrometry, be aware of the potential for deamidation of asparagine, which results in a mass increase of +0.984 Da.[21] High-resolution mass spectrometry is recommended to distinguish this from the ¹³C isotope peak of the unmodified peptide.[21]
Field-Proven Insights and Troubleshooting
-
Placement of Pseudoprolines: For optimal disruption of aggregation, it is empirically recommended to space pseudoproline dipeptides (or prolines) approximately 5-6 residues apart.[10][12] A minimum of 2 residues should separate a pseudoproline from another pseudoproline or a natural proline.[10][12]
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can sometimes offer superior solvating properties for highly aggregating sequences.[1]
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling (double coupling) is recommended. Do not simply extend the time of the first coupling, as this can increase the risk of side reactions. Prepare and add a fresh batch of activated dipeptide.
-
Final Cleavage: The oxazolidine ring of the pseudoproline is labile to standard TFA cleavage cocktails (e.g., TFA/TIS/H2O, 95:2.5:2.5).[22] No special conditions are required for its removal.
Conclusion
The strategic incorporation of this compound, coupled with the robust activation provided by HATU, offers a powerful and reliable solution to two of the most persistent challenges in SPPS: asparagine side-chain reactions and peptide aggregation. By disrupting the formation of secondary structures, this pseudoproline dipeptide enhances solvation and improves reaction kinetics, leading to higher purity crude products and increased overall yields.[10][11] The protocols and insights provided in this application note are designed to be a practical and authoritative resource, enabling researchers to confidently tackle the synthesis of complex and "difficult" peptides.
References
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-
Wikipedia. (2023). Pseudoproline. Retrieved from [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]
-
Aapptec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]
- Merck Millipore. (n.d.). Pseudoproline Product Spotlight. Retrieved from a verified Merck Millipore technical document source.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Asn(Trt)-OH: Enhancing Solubility and Preventing Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS.
- Wöhr, T., & Mutter, M. (1995). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Wikipedia. (2023). HATU. Retrieved from [Link]
- Merck Millipore. (n.d.). Pseudoproline Product Spoltlight. Retrieved from a verified Merck Millipore technical document source.
- Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Novabiochem®. (n.d.). Novabiochem® Pseudoproline Dipeptides. Retrieved from a verified Novabiochem technical document.
-
ResearchGate. (n.d.). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. Retrieved from [Link]
- Novabiochem®. (n.d.). Synthesis of Long Peptides Using Dmb and Pseudoproline Derivatives. Retrieved from a verified Sigma-Aldrich/Novabiochem technical document.
- Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Postma, G. J., & Albericio, F. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters.
- Lee, S., et al. (2018). Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase. PMC.
- Tamás, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.
- Behrendt, R., et al. (2016). Automated Peptide Synthesizers and Glycoprotein Synthesis. PMC.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. Retrieved from [Link]
- White, P., et al. (2004). Advances in Fmoc solid-phase peptide synthesis. PMC.
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Li, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. PubMed.
- Wang, L., et al. (2020). Development and Validation of a Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Asparagine in Human Serum. PubMed Central.
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
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Application Notes & Protocols: Leveraging Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH for the Synthesis of Complex Peptides in Drug Discovery
Introduction: Overcoming the Challenge of "Difficult Sequences"
In the realm of peptide-based drug discovery, the chemical synthesis of peptides is a cornerstone technology. Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, has revolutionized our ability to construct these complex biomolecules.[1][2] However, researchers frequently encounter "difficult sequences"—peptides prone to aggregation and the formation of stable secondary structures like β-sheets during synthesis.[3][4][5] This aggregation phenomenon leads to poor solvation of the growing peptide chain, resulting in incomplete coupling reactions, low yields, and impure products that are challenging to purify.[6][7]
To surmount these obstacles, specialized chemical tools have been developed. Among the most powerful are pseudoproline dipeptides.[7] This guide focuses on a specific, highly effective building block: Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH . We will deconstruct its chemical logic, explore its strategic applications, and provide detailed protocols for its use, empowering researchers to successfully synthesize peptides that were previously inaccessible.[1][6]
The Molecular Architecture: A Triad of Protective Strategies
The efficacy of this compound stems from the synergistic function of its three key components. This dipeptide is not merely a sequence of two amino acids; it is an engineered solution designed to proactively prevent common synthetic failures.
A. The Pseudoproline Core: Disrupting Aggregation at its Source
The core innovation is the threonine-derived pseudoproline (Psime,Mepro) moiety.[6][8] A pseudoproline is a temporary modification where a serine or threonine residue is reversibly protected as an oxazolidine ring.[8][9][10]
-
Mechanism of Action: The five-membered oxazolidine ring introduces a "kink" into the peptide backbone, structurally mimicking the conformation of a proline residue.[9][10][11] This kink disrupts the planarity of the peptide backbone, sterically hindering the inter-chain hydrogen bonding that is essential for the formation of β-sheets.[8][9][10] By preventing aggregation, the growing peptide chain remains well-solvated, ensuring that reagents have unrestricted access to the N-terminus for efficient coupling and deprotection.[6][8]
-
Reversible Protection: This structural disruption is temporary. The oxazolidine ring is stable under the mildly basic conditions of Fmoc deprotection but is cleanly cleaved by strong acid.[8][9] During the final trifluoroacetic acid (TFA)-mediated cleavage step, the ring is hydrolyzed, regenerating the native threonine residue in the final peptide.[8][10]
B. The Asparagine Shield: Preventing Aspartimide Formation
Asparagine's side-chain carboxamide presents a significant challenge in SPPS. It is prone to dehydration and intramolecular cyclization, especially when followed by residues like Gly, Ser, or Ala, leading to the formation of a stable aspartimide side product.[12][13] This side reaction is a major source of impurity.
-
Steric Hindrance: The bulky trityl (Trt) group attached to the side-chain amide nitrogen acts as a physical shield.[12] It sterically prevents the backbone nitrogen from attacking the side-chain carbonyl, effectively blocking the pathway to aspartimide formation.[12]
-
Enhanced Solubility: The Trt group also improves the solubility of the amino acid derivative in the organic solvents used for SPPS, ensuring efficient incorporation into the peptide chain.[12][14] Like other protecting groups, the acid-labile Trt group is removed during the final TFA cleavage.[12]
C. The Dipeptide Advantage: Ensuring Synthetic Efficiency
Coupling an amino acid directly to the sterically hindered nitrogen of a pseudoproline is an inefficient and slow reaction.[9][10] To circumvent this, the building block is supplied as a pre-formed dipeptide. This strategy ensures a rapid and efficient coupling reaction using standard protocols and has the added benefit of incorporating two residues in a single synthetic step, accelerating the overall synthesis.
Core Applications in Peptide Drug Discovery
The unique properties of this compound make it an indispensable tool for several advanced applications.
| Application | Challenge without Pseudoproline | Solution with this compound | Impact on Drug Discovery |
| "Difficult" & Long Peptides | Severe aggregation, failed syntheses, extremely low yields (e.g., for peptides >40 AAs).[8] | Disrupts secondary structures, enabling successful synthesis with high crude purity (60-85%) and yields (70-90%).[8][15] | Enables the synthesis of previously inaccessible therapeutic targets, such as long-acting GLP-1 analogs or fragments of large proteins. |
| Cyclic Peptides | Linear precursors may be poorly soluble or adopt conformations that hinder efficient macrocyclization. | The induced "kink" pre-organizes the peptide backbone into a conformation favorable for ring closure, increasing cyclization yields.[8][9][10] | Facilitates the development of cyclic peptides, which often have higher stability, receptor affinity, and bioavailability than their linear counterparts.[14][16] |
| Fragment Condensation | Peptide fragments can be insoluble, making them difficult to purify and couple together in a convergent synthesis strategy. | Fragments containing the pseudoproline moiety exhibit markedly improved solubility.[7][9][10] | Enables efficient convergent synthesis of small proteins, where large molecules are assembled from smaller, purified fragments. |
| Improving Purity & Yield | Aggregation leads to incomplete reactions, generating a complex mixture of deletion sequences that are hard to purify. | Ensures more uniform and complete acylation and deprotection kinetics, leading to cleaner crude products.[7][17] | Reduces downstream processing time and costs, increasing the overall efficiency and economic viability of peptide drug manufacturing. |
Experimental Protocols & Methodologies
Strategic Placement Guidelines
The effectiveness of pseudoproline dipeptides is maximized through strategic placement within the peptide sequence.
-
Placement: If possible, insert the pseudoproline dipeptide just before a hydrophobic region to prevent the onset of aggregation.[9]
-
Spacing: For long peptides, incorporate pseudoprolines at intervals of approximately 5-6 amino acids for optimal disruption of secondary structures.[9][17]
-
Proximity: Maintain a minimum of two amino acid residues between pseudoproline units or between a pseudoproline and a native proline.[9]
Protocol 1: Incorporation into Fmoc-SPPS Workflow
This protocol outlines the incorporation of this compound using a standard automated peptide synthesizer.
Materials:
-
Resin: Rink Amide AM resin or 2-Chlorotrityl chloride resin.
-
Dipeptide: this compound
-
Coupling Reagents: HBTU/HOBt or HATU, and N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Deprotection Solution: 20% Piperidine in DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
Workflow:
Step-by-Step Methodology:
-
Resin Preparation: Swell the chosen resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: If starting with an Fmoc-protected resin, perform an initial Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Dipeptide Coupling:
-
Prepare the coupling solution: Dissolve this compound (4 eq.), HBTU (3.95 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the reaction vessel and allow it to react for 60-120 minutes.
-
-
Validation & Self-Correction: Perform a qualitative Kaiser test. A successful coupling is indicated by a negative result (yellow beads), as there are no primary amines present. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once coupling is complete, wash the resin as described in Step 3.
-
Continue Synthesis: Proceed with the synthesis by deprotecting the Fmoc group from the newly added dipeptide and coupling the next amino acid in the sequence using standard protocols.
Protocol 2: Final Cleavage and Deprotection
This single-step procedure cleaves the completed peptide from the resin, removes all acid-labile side-chain protecting groups (including Trt), and simultaneously hydrolyzes the pseudoproline ring to regenerate the native Asn-Thr sequence.
Materials:
-
Peptide-resin (dried).
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (CAUTION: Handle TFA in a fume hood with appropriate PPE).
-
Cold diethyl ether.
-
Centrifuge.
Methodology:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The TIS scavenges the cationic species generated from the cleavage of the Trt and other protecting groups, while the water facilitates the hydrolysis of the oxazolidine ring.[8][18]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution).
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC and characterization by mass spectrometry.
Conclusion
This compound is a powerful, rationally designed building block that addresses multiple, simultaneous challenges in modern peptide synthesis. By preventing both backbone aggregation via the pseudoproline moiety and side-chain reactions via the trityl group, it enables the reliable and efficient synthesis of complex peptides.[19] Its incorporation into SPPS workflows allows researchers in drug discovery to access a wider range of therapeutic targets, from long polypeptides to structurally constrained cyclic peptides, accelerating the development of next-generation peptide therapeutics.
References
-
Pseudoproline Dipeptides. Aapptec Peptides. [Link]
-
Pseudoproline. Wikipedia. [Link]
-
The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. PubMed. [Link]
-
Robust Chemical Synthesis of “Difficult Peptides” via 2-Hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) Modifications. ACS Publications. [Link]
-
The role of pseudo-proline dipeptides. Peptide Synthesis. [Link]
-
Robust Chemical Synthesis of “Difficult Peptides” via 2-Hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) Modifications. The Journal of Organic Chemistry. [Link]
-
Pseudoproline Product Spotlight. Merck Millipore. [Link]
-
Pseudoproline Dipeptides. Aapptec. [Link]
-
The Role of Trityl Protection in Asparagine Peptide Synthesis. Peptide Synthesis. [Link]
-
Incomplete Trifluoroacetic Acid Deprotection of Asparagine-Trityl-Protecting Group in the Vicinity of a Reduced Peptide Bond. PubMed. [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
-
Fmoc-Asn(Trt)-Thr(ψ Me,Me pro)-OH. AAPPTec. [Link]
-
Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. PubMed. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Novabiochem®. Merck Millipore. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. The role of pseudo-proline dipeptides [gtpeptide.com]
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- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. chemimpex.com [chemimpex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Automated Peptide Synthesis Utilizing Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH
Introduction: Overcoming the Challenge of Peptide Aggregation with Pseudoproline Dipeptides
In the realm of solid-phase peptide synthesis (SPPS), particularly when employing automated systems, the assembly of "difficult sequences" presents a persistent challenge to researchers and drug development professionals.[1][2] One of the primary obstacles is on-resin aggregation, where the growing peptide chains interact with one another to form secondary structures, such as β-sheets. This aggregation can hinder the accessibility of the N-terminus for subsequent coupling reactions, leading to incomplete synthesis, low yields, and challenging purification processes.[3] Peptides containing hydrophobic residues or those prone to forming intra-chain hydrogen bonds are particularly susceptible to this phenomenon.[4]
To address this critical issue, the strategic incorporation of pseudoproline dipeptides has emerged as a powerful and effective methodology.[3][5][6] These specialized building blocks, derived from serine, threonine, or cysteine residues, introduce a temporary "kink" in the peptide backbone by forming a cyclic oxazolidine or thiazolidine structure.[3][7] This structural disruption effectively interrupts the inter-chain hydrogen bonding responsible for aggregation, thereby improving solvation and enhancing coupling efficiencies.[7][8][9] The native peptide sequence is fully restored during the final acidic cleavage step.[5][7]
This application note provides a detailed guide to the utilization of a specific pseudoproline dipeptide, Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH , in automated Fmoc-based SPPS. We will delve into the rationale behind its use, provide comprehensive protocols for its incorporation, and discuss critical considerations for successful synthesis, cleavage, and purification.
The Building Block: Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH
Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH is a dipeptide composed of asparagine and a modified threonine.[10][11][12] The threonine residue is reversibly protected as a dimethyl-substituted oxazolidine, creating the pseudoproline moiety. The asparagine side chain is protected by a trityl (Trt) group, a bulky and acid-labile protecting group that prevents side reactions.[10]
Key Features and Advantages:
-
Aggregation Disruption: The primary function of the pseudoproline structure is to disrupt the formation of secondary structures during peptide elongation, leading to improved yields and purities.[6]
-
Enhanced Solubility: Peptides containing pseudoproline residues often exhibit improved solubility, which can be advantageous for subsequent purification and handling.[6][8]
-
Improved Coupling Kinetics: By preventing aggregation, the N-terminus of the growing peptide chain remains more accessible, leading to more efficient and predictable coupling reactions.[6]
-
Compatibility with Automated SPPS: This dipeptide is designed for seamless integration into standard automated Fmoc SPPS protocols.[3]
Chemical Structure:
| Compound Name | Molecular Formula | Molecular Weight |
| Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH | C₄₅H₄₃N₃O₇ | 737.84 g/mol |
Data sourced from multiple suppliers.[10]
Strategic Incorporation in Peptide Sequences
The decision of where to incorporate a pseudoproline dipeptide is crucial for maximizing its benefits. Here are some field-proven guidelines:
-
Proximity to Hydrophobic Regions: Insert the pseudoproline dipeptide immediately before a known or suspected hydrophobic stretch of amino acids to preempt aggregation.[7]
-
Optimal Spacing: It is recommended to have a spacing of at least 5-6 amino acids between pseudoproline residues or between a pseudoproline and a natural proline to maintain the desired backbone flexibility.[7]
-
Avoid Consecutive Pseudoprolines: There should be at least two standard amino acid residues between two pseudoproline units.[7]
Experimental Protocols
Automated Peptide Synthesis Workflow
The following diagram illustrates the general workflow for automated solid-phase peptide synthesis incorporating the Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH dipeptide.
Caption: Automated Fmoc-SPPS cycle incorporating the pseudoproline dipeptide.
Protocol 1: Automated Coupling of Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH
This protocol assumes a standard automated peptide synthesizer and Fmoc/tBu chemistry.[2][13]
Reagents and Materials:
-
Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH
-
High-quality peptide synthesis grade Dimethylformamide (DMF)
-
Coupling Activator: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[14][15][16]
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc-deprotection solution: 20% piperidine in DMF
-
Appropriate solid support (e.g., Rink Amide or Wang resin)
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the synthesizer.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Dipeptide Preparation: In a separate vial, dissolve Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH (3-5 equivalents relative to resin loading) and the coupling activator (e.g., HATU, 3-5 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the dipeptide solution and allow for a pre-activation time of 1-2 minutes.
-
Coupling Reaction: Transfer the activated dipeptide solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 1-2 hours. The extended coupling time ensures the efficient incorporation of the bulky dipeptide.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test or other qualitative ninhydrin test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Continuation of Synthesis: Proceed with the standard cycle of deprotection, washing, and coupling for the subsequent amino acids in the sequence.
Protocol 2: Cleavage and Global Deprotection
The final cleavage step is critical for removing the peptide from the resin and cleaving all side-chain protecting groups, including the trityl group from asparagine and regenerating the native threonine from the pseudoproline moiety.[17] The choice of cleavage cocktail is paramount to prevent side reactions with sensitive residues.[18][19]
Recommended Cleavage Cocktail (Reagent K):
This cocktail is suitable for peptides containing sensitive residues like Trp, Cys, and Met, and is effective for removing the Trt group.[20][21][22]
| Component | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves peptide from resin and removes acid-labile protecting groups.[23][24] |
| Phenol | 5% | Scavenger for carbocations, protects Tyr. |
| Water | 5% | Scavenger, particularly for t-butyl cations.[18] |
| Thioanisole | 5% | Scavenger, protects Trp and Met. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for trityl cations and reduces Cys.[19][25] |
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and thorough washing with DMF and then Dichloromethane (DCM), dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.[17][25]
-
Cleavage Reaction:
-
Caution: Perform this step in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as TFA is highly corrosive.[17]
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., Reagent K, approximately 10 mL per 0.25 mmol of resin).[18]
-
Gently agitate the mixture at room temperature for 2-4 hours. The yellow coloration of the solution is normal and indicates the release of trityl cations.[24]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined TFA solution dropwise to a 10-fold excess of cold diethyl ether or methyl tert-butyl ether.[17] A white precipitate of the crude peptide should form.
-
Allow the peptide to fully precipitate by storing it at -20°C for at least 30 minutes.
-
-
Peptide Isolation and Washing:
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and cleavage byproducts. Centrifuge and decant between each wash.[17]
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If a Kaiser test indicates incomplete coupling of the pseudoproline dipeptide, a second coupling step can be performed. Ensure that the reagents are fresh and the pre-activation step is carried out correctly.
-
Asparagine Side Reactions: The trityl protecting group on asparagine is crucial for preventing side reactions such as dehydration to a nitrile or aspartimide formation, especially in sequences prone to these issues.[26][27]
-
Oxidation of Sensitive Residues: For peptides containing highly sensitive residues like methionine or tryptophan, it is advisable to blanket the cleavage reaction with nitrogen or argon to minimize oxidation.[28]
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from any deletion sequences or byproducts.
Conclusion
The strategic use of Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH is a highly effective method for overcoming the challenges associated with the synthesis of aggregation-prone peptides. By temporarily disrupting secondary structure formation, this pseudoproline dipeptide facilitates more efficient and reliable automated solid-phase peptide synthesis.[3][6] The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully incorporate this valuable tool into their peptide synthesis workflows, ultimately leading to higher purity products and more efficient research outcomes.
References
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
Wikipedia. Pseudoproline. [Link]
-
Springer Nature Experiments. Automated Solid-Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Pseudoproline Dipeptides. [Link]
-
Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic letters, 7(4), 693–696. [Link]
-
Hewel, J. A., et al. (2011). High-Speed Solid Phase Peptide Synthesis Protocol using PepTip1 on the Agilent Bravo Automated Liquid Handling Platform. Agilent Technologies. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227. [Link]
-
Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. [Link]
-
Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 59–94. [Link]
-
Farkas, B., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1335–1341. [Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
-
Choosing the Right Coupling Reagent for Peptide Synthesis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Synthesis and disaggregation of asparagine repeat-containing peptides. [Link]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Spring, F. S., & Woods, J. C. (1954). The preparation of some dipeptides containing asparagine, aspartic acid, and glutamine. Australian Journal of Chemistry, 7(2), 173-180. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- Protecting groups for asparagine and glutamine in peptide synthesis.
-
Geri, B., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
Sources
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- 3. chempep.com [chempep.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. Pseudoproline (Oxazolidine) Dipeptides | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. The role of pseudo-proline dipeptides [gtpeptide.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. medchemexpress.com [medchemexpress.com]
- 12. shop.bachem.com [shop.bachem.com]
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- 14. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
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- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 23. peptide.com [peptide.com]
- 24. researchgate.net [researchgate.net]
- 25. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 26. peptide.com [peptide.com]
- 27. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
Application Note: Fmoc-Asn(Trt)-Thr(PsiPro)-OH as a Strategic Tool for the Synthesis of Hydrophobic and Aggregation-Prone Peptides
The Challenge: Navigating the Complexities of Hydrophobic Peptide Synthesis
The chemical synthesis of peptides, particularly those with a high content of hydrophobic amino acids, presents significant challenges.[1][2] These "difficult sequences" are prone to forming stable secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS). This leads to on-resin aggregation, which can severely hinder the efficiency of both the deprotection and coupling steps.[3][4][5] The consequences of peptide aggregation are manifold, including truncated sequences, deletion mutants, and overall low yields of the desired product, which in turn complicates purification efforts.[3] The synthesis of biologically important peptides, such as amyloidogenic peptides or transmembrane domains, is often hampered by these issues.[1][2][6]
The Solution: Pseudoproline Dipeptides as "Kink" Inducers
To overcome the hurdles of peptide aggregation, the incorporation of pseudoproline dipeptides has emerged as a highly effective strategy.[7][8] These specialized building blocks are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine ring.[7][8] This cyclic structure mimics the conformational constraints of proline, introducing a "kink" in the peptide backbone that disrupts the interchain hydrogen bonding responsible for β-sheet formation.[7] The use of pseudoproline dipeptides, first described by Wöhr and Mutter, has been demonstrated to significantly improve the solvation of the growing peptide chain, leading to enhanced coupling efficiencies and higher purity of the crude peptide.[7]
Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is a prime example of such a dipeptide, specifically designed to address sequences containing the Asn-Thr motif. It offers a dual advantage:
-
The Pseudoproline Moiety: The threonine residue is modified to form a dimethyl-substituted oxazolidine (a pseudoproline or PsiPro). This modification is stable throughout the Fmoc-SPPS cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue.[7]
-
The Trityl-Protected Asparagine: The asparagine residue is protected on its side-chain amide with a trityl (Trt) group.[9][10] This is crucial to prevent a common side reaction during peptide synthesis: the dehydration of the asparagine side-chain to form a nitrile, which leads to a hard-to-separate impurity.[9][11] The Trt group is also cleaved during the final TFA deprotection.[10][12]
By incorporating Fmoc-Asn(Trt)-Thr(PsiPro)-OH, two amino acids are added in a single coupling step, and the challenging Asn-Thr linkage is formed efficiently while simultaneously disrupting aggregation.
Mechanism of Action: Disrupting Aggregation at the Molecular Level
The primary function of the pseudoproline moiety in Fmoc-Asn(Trt)-Thr(PsiPro)-OH is to favor a cis-amide bond conformation with the preceding amino acid residue. This is in contrast to the typical trans-amide bond found in linear peptides. This induced "kink" disrupts the formation of regular secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds between peptide chains in a trans conformation.
Caption: Workflow comparison of standard SPPS vs. PsiPro-SPPS.
Strategic Implementation: When and Where to Use Fmoc-Asn(Trt)-Thr(PsiPro)-OH
While incredibly powerful, the placement of pseudoproline dipeptides requires strategic consideration for maximal benefit. Here are some field-proven guidelines:
-
Proximity to Hydrophobic Stretches: Introduce the pseudoproline dipeptide immediately before a known hydrophobic or aggregation-prone sequence.[13]
-
Regular Spacing: For long and challenging peptides, incorporating pseudoproline dipeptides at regular intervals (e.g., every 6-7 residues) can be highly effective.[13]
-
Avoid Proximity to Proline: It is recommended to have at least two amino acid residues between a pseudoproline and a natural proline residue to avoid excessive backbone constraint.[13]
Experimental Protocols
The incorporation of Fmoc-Asn(Trt)-Thr(PsiPro)-OH into a peptide sequence during automated or manual SPPS follows standard procedures, with minor considerations for optimal results.
Reagent Preparation
| Reagent | Recommended Concentration/Amount | Solvent |
| Fmoc-Asn(Trt)-Thr(PsiPro)-OH | 5 equivalents (relative to resin loading) | DMF or NMP |
| Coupling Reagent (e.g., HATU, HBTU) | 5 equivalents | DMF or NMP |
| Base (e.g., DIPEA) | 10 equivalents | DMF or NMP |
| Deprotection Solution | 20% Piperidine in DMF | N/A |
Manual Coupling Protocol
This protocol outlines the manual incorporation of the pseudoproline dipeptide.
Caption: Manual coupling workflow for Fmoc-Asn(Trt)-Thr(PsiPro)-OH.
Step-by-Step Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.[14]
-
Activation of the Dipeptide: In a separate vessel, dissolve Fmoc-Asn(Trt)-Thr(PsiPro)-OH (5 eq.) and a suitable coupling reagent like HATU (5 eq.) in a minimal volume of DMF or NMP.[14]
-
Base Addition: Add DIPEA (10 eq.) to the dipeptide solution and mix thoroughly.[14]
-
Coupling Reaction: Immediately add the activated dipeptide solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[14]
-
Monitoring the Reaction: Check for the completion of the coupling reaction using a qualitative test such as the TNBS (trinitrobenzenesulfonic acid) test.[14] If the test indicates incomplete coupling, the reaction time can be extended, or a recoupling can be performed with fresh reagents.[14]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents.
-
Continuation of Synthesis: Proceed with the standard Fmoc deprotection cycle to remove the Fmoc group from the newly added asparagine residue.
Final Cleavage and Deprotection
The pseudoproline ring and the Trt group are labile to standard TFA cleavage conditions.
Cleavage Cocktail:
-
Reagent: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water
-
Ratio: 95% / 2.5% / 2.5%
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
The native Asn-Thr sequence is fully regenerated during this process.
Conclusion and Outlook
Fmoc-Asn(Trt)-Thr(PsiPro)-OH is an invaluable tool for overcoming the significant challenge of on-resin aggregation during the synthesis of hydrophobic peptides. Its ability to disrupt secondary structure formation leads to remarkable improvements in the yield and purity of crude peptides, often enabling the synthesis of sequences that would otherwise be inaccessible.[8] By understanding the mechanism of action and adhering to the strategic protocols outlined in this note, researchers can confidently tackle the synthesis of "difficult sequences" and accelerate their research and development efforts.
References
-
Wikipedia. (2023, May 27). Pseudoproline. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 139. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(4), 693-696. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218-9227. Retrieved from [Link]
-
AAPPTec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Asn(Trt)-Thr(ψ Me,Me pro)-OH [957780-59-5]. Retrieved from [Link]
-
Coin, I., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 19). Fmoc-Asn(Trt)-OH: A Synthesis Strategy for Cleaner Peptides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Asn(Trt)-OH Solubility and Deprotection. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
Sources
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. genscript.com [genscript.com]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Pseudoprolines
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for troubleshooting low yield in solid-phase peptide synthesis (SPPS) when incorporating pseudoproline dipeptides. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your research.
Part 1: Foundational Concepts - Why Use Pseudoprolines?
Q1: What are pseudoproline dipeptides and what is their primary function in peptide synthesis?
A1: Pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome challenges related to peptide aggregation.[1][2] They are dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys), where the side chain is reversibly protected as a cyclic oxazolidine (from Ser/Thr) or thiazolidine (from Cys).[1] This cyclic structure mimics the conformational properties of proline, introducing a "kink" in the peptide backbone.[3][4][5] This disruption of the linear structure prevents the formation of secondary structures like β-sheets, which are a primary cause of intermolecular aggregation and poor synthesis efficiency.[3][6] By minimizing aggregation, pseudoprolines enhance the solvation of the growing peptide chain, leading to improved coupling and deprotection kinetics, and ultimately, higher purity and yield of the final peptide.[3][4][7]
Q2: How do pseudoprolines work at a molecular level?
A2: The five-membered oxazolidine or thiazolidine ring of a pseudoproline induces a preference for a cis-amide bond with the preceding amino acid residue.[3] This is in contrast to the typical trans-amide bond found in linear peptide chains. The presence of this cis-amide bond creates a significant bend or "kink" in the peptide backbone, effectively disrupting the interchain hydrogen bonding that leads to the formation of β-sheet aggregates.[1][3][5] This disruption keeps the peptide chains well-solvated and accessible to reagents, facilitating more efficient synthesis. The pseudoproline moiety is stable throughout the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage step, regenerating the native Ser, Thr, or Cys residue.[1][7]
Part 2: Troubleshooting Low Yield During Peptide Synthesis
This section focuses on issues that arise before the final cleavage step.
Q3: I am experiencing low coupling efficiency immediately after adding a pseudoproline dipeptide. What could be the cause?
A3: Low coupling efficiency after the incorporation of a pseudoproline is often due to the sterically hindered nature of the pseudoproline's N-terminus.[3][4] The oxazolidine or thiazolidine ring system presents a significant steric barrier, which can slow down the subsequent coupling reaction.
Troubleshooting Steps:
-
Extend Coupling Time: Double the standard coupling time for the amino acid being coupled to the pseudoproline.
-
Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and repeat the coupling with fresh activated amino acid and coupling reagents.
-
Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activator like DIC/HOBt, consider switching to a more potent phosphonium- or aminium-based reagent such as HBTU, HATU, or PyBOP.
-
Monitor the Reaction: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the presence of free primary amines after the coupling step.[8] A positive result indicates incomplete coupling and the need for a second coupling.
Q4: My resin is shrinking and I'm seeing poor deprotection (Fmoc removal) in sequences containing pseudoprolines. Why is this happening?
A4: Resin shrinking is a classic sign of peptide aggregation on the solid support.[9] While pseudoprolines are used to prevent aggregation, their incorrect placement or the presence of other highly aggregating sequences can still lead to this issue. The aggregated peptide chains collapse, trapping the Fmoc groups and preventing the piperidine solution from accessing them, leading to incomplete deprotection and the formation of deletion sequences.
Troubleshooting Steps:
-
Optimize Pseudoproline Placement: For long peptides, it is recommended to insert a pseudoproline approximately every 6-10 residues, particularly before hydrophobic stretches.[1] Avoid placing them immediately adjacent to a natural proline residue.
-
Incorporate Other Anti-Aggregation Strategies:
-
Chaotropic Salts: In severe cases, adding a chaotropic salt like LiCl to the coupling and deprotection solutions can help disrupt aggregation.
-
N-substituted Hmb Amino Acids: For sequences lacking Ser, Thr, or Cys at appropriate positions, consider using N-substituted 2-hydroxy-4-methoxybenzyl (Hmb) amino acids to break up aggregation.[10]
-
-
Improve Solvation: Switch to a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).
Part 3: Troubleshooting Low Yield After Cleavage
This section addresses problems that become apparent after the peptide has been cleaved from the resin.
Q5: My final yield is low, and mass spectrometry analysis shows a significant peak corresponding to the mass of my peptide +42 Da. What is this side product?
A5: A mass increase of +42 Da is often indicative of N-terminal acetylation. This can occur if acetic anhydride is used in a capping step and the Fmoc group of the desired full-length peptide was prematurely removed. However, in the context of pseudoproline-containing peptides, this mass deviation has also been reported as a side reaction correlated with the coupling steps.[11]
Troubleshooting Steps:
-
Review Capping Strategy: If you are using a capping step with acetic anhydride to terminate unreacted chains, ensure that your Fmoc deprotection steps are highly efficient to minimize the amount of full-length peptide that gets capped.
-
Optimize Coupling: Ensure complete coupling at every step to reduce the need for extensive capping. Use the troubleshooting steps outlined in Q3.
-
HPLC Purification: This side product can often be separated from the desired peptide by reverse-phase HPLC.
Q6: The final yield is low, and I suspect incomplete cleavage of the pseudoproline ring. How can I confirm this and what can I do to improve it?
A6: Incomplete cleavage of the oxazolidine or thiazolidine ring will result in a peptide that is structurally different from the target sequence and may have different retention times on HPLC. Thiazolidine-based pseudoprolines (from Cys) can be more stable to TFA than oxazolidine-based ones (from Ser/Thr), potentially requiring more stringent cleavage conditions.[12]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving incomplete pseudoproline cleavage.
Detailed Steps:
-
Confirm Incomplete Cleavage: Analyze the crude peptide by mass spectrometry. Look for the expected mass of your peptide and a peak corresponding to the mass of the peptide with the uncleaved pseudoproline (the mass difference will depend on the specific pseudoproline used, e.g., +12 Da for a dimethyl-oxazolidine).
-
Extend Cleavage Time: If incomplete cleavage is confirmed, increase the cleavage time to 3-4 hours.[9] For particularly stable thiazolidines, up to 6 hours may be necessary.
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail is appropriate for the amino acids in your sequence. For peptides containing sensitive residues like Cys, Met, or Trp, a more robust scavenger cocktail is necessary.
Table 1: Recommended Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Use Case |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIPS | General purpose, good for peptides with Trp, Met, Cys.[13] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Recommended for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[14] |
| "Low Odor" Cocktail | TFA/DCM/TIPS/Water (e.g., 95:2.5:2.5) | Suitable for peptides without highly sensitive residues. |
TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Part 4: Experimental Protocols
Protocol 1: Test Cleavage for Diagnosing Synthesis and Cleavage Issues
This protocol is designed to quickly assess the success of your synthesis and the efficiency of your cleavage conditions on a small scale.[8]
-
Resin Sampling: After the final Fmoc deprotection and washing, carefully dry a small amount of the peptide-resin (10-20 mg) under high vacuum.
-
Cleavage Cocktail Preparation: Prepare 1-2 mL of your chosen cleavage cocktail (see Table 1) in a fume hood. The cocktail must be freshly prepared.[15]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a small reaction vessel. Allow the reaction to proceed for the standard time (e.g., 2 hours) at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and wash with a small amount of fresh TFA. Combine the filtrates and precipitate the crude peptide by adding 10 volumes of cold methyl-tert-butyl ether.
-
Isolation and Analysis: Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet. Re-dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS.
Protocol 2: Standard Coupling of an Amino Acid to a Pseudoproline N-terminus
This protocol outlines the steps for coupling an amino acid following a pseudoproline dipeptide, incorporating best practices to overcome steric hindrance.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the pseudoproline dipeptide using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (4-5 equivalents relative to the resin loading) with your chosen coupling reagent (e.g., HATU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Extended Coupling: Allow the coupling reaction to proceed for at least 2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), proceed to step 6. If negative, wash the resin and proceed to the next synthesis cycle.
-
Double Coupling (if necessary): If the Kaiser test is positive, wash the resin thoroughly with DMF and repeat steps 3-5 with a fresh solution of activated amino acid.
Part 5: Data Presentation and Visualization
Diagram 1: Mechanism of Pseudoproline Action
Caption: Comparison of peptide aggregation in standard vs. pseudoproline-assisted SPPS.
References
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
-
Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
- Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides.
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
- Bachem. (2021, September 13). Pseudoproline & Isoacyl dipeptides.
- Wöhr, T., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(38), 9043–9048.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Houben-Weyl. (2003). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- ResearchGate. (n.d.). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. Request PDF.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- BenchChem. (2025). Technical Support Center: Optimizing Cleavage of Pseudoproline-Containing Peptides.
- Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
- Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
- 1. chempep.com [chempep.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Aspartimide Formation and Related Side Reactions Using Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth scientific context, field-proven protocols, and troubleshooting advice for utilizing the pseudoproline dipeptide, Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH, to mitigate one of the most persistent challenges in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): aspartimide formation and related side reactions.
Section 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses the fundamental principles behind the problem and the innovative dipeptide solution.
Q1: What is aspartimide formation, and why is it a major problem in peptide synthesis?
A: Aspartimide formation is a notorious side reaction that occurs during Fmoc-SPPS, particularly when synthesizing sequences containing aspartic acid (Asp).[1] The reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection.[2] It involves the backbone amide nitrogen of the amino acid following the Asp residue acting as a nucleophile, attacking the side-chain carbonyl of the Asp. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide intermediate.[2][3]
This intermediate is highly problematic for three primary reasons:
-
Chain Termination: The aspartimide can be unreactive to further coupling, leading to truncated sequences.[1]
-
Formation of Difficult-to-Separate Impurities: The succinimide ring is unstable and can be opened by piperidine or residual water. This ring-opening is not regioselective and can occur at two positions, leading to the formation of the desired α-aspartyl peptide along with a significant amount of the undesired β-aspartyl peptide impurity.[3][4]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization under basic conditions, resulting in a mixture of D- and L-aspartyl peptides that are often impossible to separate chromatographically.[4]
The combination of these side products significantly lowers the yield and purity of the target peptide, complicating purification efforts immensely.[2][5]
Q2: My peptide sequence contains an Asn-Thr motif, not Asp-Thr. Is aspartimide formation still a risk?
A: This is an excellent and crucial question. Strictly speaking, "aspartimide" formation refers to the side reaction involving Aspartic Acid (Asp). However, Asparagine (Asn) presents its own set of challenges. The side-chain amide of Asn can undergo dehydration during the activation step (especially with carbodiimide reagents) to form a β-cyano-alanine residue if left unprotected.[6][7][8] This is why the use of a side-chain protecting group like Trityl (Trt) on asparagine, as in Fmoc-Asn(Trt)-OH, is standard practice to prevent this side reaction.[9][10][11]
The problem that the Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH dipeptide solves is the intramolecular cyclization driven by the backbone amide. While the starting point is different (Asn vs. Asp), the underlying mechanistic risk—the nucleophilic attack from the backbone nitrogen of the +1 residue (Threonine in this case)—is analogous. By modifying the threonine backbone, you preemptively eliminate the nucleophile required for this cyclization, safeguarding the integrity of the Asn residue and the peptide backbone.
Q3: How does the Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH dipeptide mechanistically prevent these side reactions?
A: This dipeptide employs a dual-protection strategy that addresses two distinct chemical liabilities simultaneously.
-
Nγ-Trityl (Trt) Protection on Asparagine: The bulky Trityl group on the asparagine side-chain amide serves two purposes. First, it physically prevents the dehydration to a nitrile during activation.[6][10] Second, it enhances the solubility of the amino acid derivative in common SPPS solvents like DMF and NMP, which facilitates more efficient and uniform coupling reactions.[7][9][12]
-
Threonine Pseudoproline (ΨMe,MePro) Protection: This is the core of the strategy for preventing backbone cyclization. The threonine residue is modified by reacting its side-chain hydroxyl group and its backbone amide nitrogen with acetone, forming a temporary, TFA-labile oxazolidine ring.[13][14] This modification converts the threonine into a "pseudoproline" residue. The critical consequence is that the backbone nitrogen is now part of the ring structure and is a secondary amine, making it sterically hindered and electronically unable to act as a nucleophile.[3][15] This completely prevents it from attacking the preceding asparagine residue, thus inhibiting cyclization. Upon final acid cleavage with TFA, the oxazolidine ring is hydrolyzed, quantitatively restoring the native threonine residue in the final peptide.[3]
Q4: What are the primary advantages of using a pre-formed dipeptide building block?
A: Using a pre-formed dipeptide like Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH offers significant advantages over sequentially coupling Fmoc-Thr(ΨMe,MePro)-OH and then Fmoc-Asn(Trt)-OH:
-
Improved Efficiency: It extends the peptide chain by two residues in a single coupling step, saving time and reagents.[14]
-
Avoids Difficult Couplings: The acylation of the sterically hindered secondary amine of a pseudoproline residue can be sluggish and inefficient. By using a pre-formed dipeptide, this difficult coupling has already been performed under optimized solution-phase conditions, ensuring a high-quality building block.[14]
-
Maximizes Protection: It guarantees that the protective pseudoproline is in place precisely where it is needed to prevent potential side reactions involving the preceding asparagine.
-
Disrupts Aggregation: Like other pseudoproline dipeptides, it introduces a "kink" into the peptide backbone, which disrupts inter-chain hydrogen bonding that leads to on-resin aggregation.[13] This is especially beneficial for long or hydrophobic sequences, improving solvation and coupling efficiency for subsequent residues.[13][16]
Section 2: Experimental Protocols & Best Practices
This section provides standardized, step-by-step methods for the successful incorporation and handling of the dipeptide.
Protocol 2.1: Coupling of Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH
This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or manual reaction vessel.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed. Perform standard washes with DMF (3x) and DCM (2x), followed by DMF (3x) to ensure a clean, well-solvated resin bed.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH (1.5 to 3.0 equivalents relative to resin loading).
-
Add an appropriate coupling agent. For this bulky dipeptide, aminium-based reagents are recommended. Use HBTU/HATU (1.45 to 2.9 eq.).
-
Add a base, such as DIPEA or TMP (3.0 to 6.0 eq.).
-
Use a minimal volume of high-purity DMF or NMP to dissolve the components fully.
-
-
Pre-activation: Allow the activation mixture to pre-activate for 2-5 minutes at room temperature before adding it to the resin.
-
Coupling Reaction:
-
Add the activated dipeptide solution to the deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for 1 to 2 hours at room temperature. Due to the steric bulk of the dipeptide, a longer coupling time is recommended compared to standard amino acids.
-
-
Monitoring the Reaction:
-
Take a small sample of resin beads and perform a Kaiser (ninhydrin) test .[17] A negative result (yellow/colorless beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, filter the resin, wash with DMF, and perform a second coupling (double couple) with a freshly prepared activation solution for another 1-2 hours.
-
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (3-5x) to remove excess reagents before proceeding to the next deprotection cycle.
Protocol 2.2: Final Cleavage and Global Deprotection
This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trt and the pseudoproline moiety.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF (3x), followed by DCM (3x), and methanol (2x). Dry the resin completely under a high vacuum for at least 4 hours or overnight.
-
Prepare the Cleavage Cocktail: A standard, robust cocktail is recommended. For a peptide containing Asn(Trt) and other common protecting groups (like Boc, tBu), "Reagent B" or a similar formulation is effective.
-
Recommended Cocktail: 94% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) / 1% Dithiothreitol (DTT) .
-
Rationale: TFA is the strong acid for cleavage. Water acts as a scavenger for t-butyl cations. TIS is a highly effective scavenger for the trityl cations released from the Asn side chain and the resin linker.[18] DTT is included to protect any sensitive residues like Met or Trp from oxidation.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Stir or gently agitate the slurry at room temperature for 2 to 3 hours . A slightly extended time ensures the complete removal of the bulky Trt group and the full hydrolysis of the oxazolidine ring back to threonine. In some contexts, incomplete Trt removal has been observed and may require longer cleavage times.[19]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution slightly under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a centrifuge tube containing cold (0-4 °C) diethyl ether (at least 10x the volume of the TFA).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.
-
-
Drying and Analysis: Dry the crude peptide pellet under vacuum. Analyze the product via HPLC and Mass Spectrometry to confirm the correct mass, corresponding to the fully deprotected peptide with a native threonine residue.
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered when using this dipeptide.
Q1: My mass spectrometry results show a peak at [M+40]+ or [M+56]+ in addition to my target peptide mass. What does this mean?
A: This indicates that the pseudoproline group was not completely removed during TFA cleavage. The +40 Da mass shift corresponds to the acetone-derived dimethylmethylene bridge (C(CH3)2), and +56 Da can correspond to related adducts.
-
Root Cause: Insufficient acidolysis. This can be due to the cleavage time being too short, the TFA concentration being too low (if diluted), or the reaction temperature being too low.
-
Solution:
-
Extend Cleavage Time: Re-subject the crude peptide (or a fresh sample of resin) to the cleavage cocktail for a longer period (e.g., 4 hours).
-
Verify TFA Quality: Ensure you are using fresh, high-quality TFA. Old TFA can absorb water and lose strength.
-
Increase Temperature: If necessary, perform the cleavage at a slightly elevated temperature (e.g., 30-35°C), but be mindful that this can increase the risk of other side reactions for sensitive residues.
-
Q2: My MS shows a significant peak at [M+242]+, corresponding to the peptide with the Trityl group still attached. How do I resolve this?
A: This points to incomplete deprotection of the asparagine side chain. The Trityl group is bulky, and its removal can sometimes be sterically hindered.[19]
-
Root Cause: Inefficient scavenging of the released trityl cation or insufficient cleavage time. The trityl cation can re-attach to the peptide if not effectively trapped.
-
Solution:
-
Increase Cleavage Time: As with the pseudoproline issue, a longer reaction time (3-4 hours) in the TFA cocktail is the first step.
-
Ensure Adequate Scavengers: Verify that TIS is present at a sufficient concentration (2.5-5.0%). TIS is the scavenger of choice for trityl groups.[18]
-
Re-cleavage: Dissolve the crude peptide in the cleavage cocktail and stir for an additional 1-2 hours to force the removal of the residual Trt groups.
-
Q3: The Kaiser test remains strongly positive after a 2-hour coupling of the dipeptide. What should I do?
A: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling was inefficient.
-
Root Cause: The Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH dipeptide is sterically demanding, which can slow down the reaction kinetics. Other factors could be poor resin swelling, low reagent concentration, or deactivated coupling reagents.
-
Solution:
-
Double Couple: This is the most straightforward solution. Filter and wash the resin, then add a fresh batch of activated dipeptide and allow it to react for another 1-2 hours.
-
Increase Equivalents: For subsequent syntheses, consider increasing the equivalents of the dipeptide and coupling reagents from 1.5 to 2.5 or even 3.0.
-
Check Reagents: Ensure your coupling reagents (HBTU/HATU) and base (DIPEA) are fresh and anhydrous. Moisture can rapidly deactivate aminium salts.
-
Use a Different Solvent: If aggregation is suspected (especially in a long peptide), switching from DMF to NMP or adding 10-20% of DMSO to the coupling solution can improve solvation and reaction efficiency.
-
Section 4: Comparative Data
To illustrate the efficacy of this method, the table below presents typical comparative results for the synthesis of a model 10-mer peptide containing an Asn-Thr sequence, synthesized with and without the pseudoproline dipeptide.
| Parameter | Standard Synthesis (Sequential Coupling) | Protected Synthesis (Using Dipeptide) |
| Crude Purity (HPLC Area %) | 55% | 85% |
| Major Impurity Profile | β-peptide, Deletions, Racemized species | Truncated sequences (if coupling fails) |
| Yield of Purified Peptide | Low to Moderate | High |
| Purification Difficulty | Very High (co-eluting impurities) | Straightforward |
References
-
White, P. et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]
- Merck Millipore. (n.d.). Novabiochem® - The right chemistry for your success. Retrieved from a resource discussing Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH.
-
Zhang, W. et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]
-
Lee, Y. et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. [Link]
- Peptide Synthesis. (n.d.). The Role of Trityl Protection in Asparagine Peptide Synthesis.
- Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage Blog.
-
Reineke, U. et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. [Link]
- BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis. BenchChem Technical Support.
- Iris Biotech GmbH. (n.d.).
- Advanced ChemTech. (n.d.). Fmoc-Asn(Trt)-OH – Results in significantly purer peptides.
- Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich Technical Bulletin.
- Aapptec Peptides. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. Aapptec Product Page.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog.
- Aapptec Peptides. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. Aapptec Product Page.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Asn(Trt)-OH: Enhancing Solubility and Preventing Side Reactions in Peptide Synthesis. Inno Pharmchem Blog.
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep Technical Article.
- Chem-Impex. (n.d.). Fmoc-Asn(Trt)-Thr[Psi(Me,Me)Pro]-OH. Chem-Impex Product Page.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Resources.
- Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec Resources.
- Sigma-Aldrich. (n.d.). Fmoc-Asn(Trt)-Thr(psiMe,Mepro)-OH Novabiochem®. Sigma-Aldrich Product Page.
- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Fmoc-Asn(Trt)-OH in Automated Peptide Synthesizers. BenchChem Technical Document.
-
Gazal, S. et al. (2001). Incomplete Trifluoroacetic Acid Deprotection of Asparagine-Trityl-Protecting Group in the Vicinity of a Reduced Peptide Bond. Journal of Peptide Research. [Link]
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center.
- BenchChem. (n.d.). Strategies to prevent aspartimide formation adjacent to serine residues. BenchChem Technical Support.
- Aapptec. (2012). Preventing aspartimide formation during peptide synthesis. Aapptec Blog.
- Isidro-Llobet, A. et al. (2009). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm) as an Alternative to the Trityl Group for the Side-Chain Protection of Cysteine and Asparagine/Glutamine.
- Merck Millipore. (n.d.). Novabiochem® Product Information sheet for pseudoproline dipeptides.
- Aapptec. (n.d.). Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH [957780-59-5]. Aapptec Product Page.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- University of Bath. (n.d.). Protecting Groups. Lecture Notes.
- Bollhagen, R. et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- St. Hilaire, P. M. et al. (1998). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich Protocol.
Sources
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. This compound Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing coupling efficiency of Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH
Welcome to the technical support center for Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH . This guide is designed for researchers, chemists, and drug development professionals utilizing this advanced dipeptide in Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting protocols and expert insights to help you navigate the complexities of its application and optimize your synthesis outcomes.
Introduction: Why Use Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH?
The dipeptide Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH is a highly specialized building block engineered to solve two of the most persistent challenges in SPPS:
-
Peptide Aggregation: The Threonine residue is modified into a dimethyloxazolidine ring, a type of pseudoproline.[1] This structure introduces a temporary "kink" in the peptide backbone, mimicking the conformational effect of proline.[2] This kink disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and subsequent aggregation, thereby improving the solvation of the growing peptide chain and enhancing reaction kinetics.[1][3]
-
Asparagine-Related Side Reactions: The Asparagine side-chain amide is protected with a bulky trityl (Trt) group. This sterically shields the amide, effectively preventing dehydration to a nitrile and base-catalyzed aspartimide formation during subsequent synthesis steps.[4][5] Furthermore, the Trt group significantly improves the dipeptide's solubility in common SPPS solvents compared to its unprotected counterpart.[6][7]
Due to its bulky nature, achieving high coupling efficiency with this dipeptide requires careful optimization. This guide provides a systematic approach to troubleshooting common issues.
Caption: Structural components and benefits of the dipeptide.
Troubleshooting Guide: Optimizing Coupling Efficiency
This section addresses the most common challenge encountered with this dipeptide: low or incomplete coupling yields.
Q1: Why am I observing low coupling efficiency for Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH?
Probable Cause: The primary reason for poor coupling is the significant steric hindrance imposed by the combination of the Trityl group and the bulky pseudoproline ring system.[1] Standard coupling protocols may be insufficient to drive the reaction to completion.
Recommended Solutions:
-
Optimize Coupling Reagent: Use a highly efficient, potent coupling reagent specifically suited for sterically hindered amino acids. Carbodiimide-based reagents like DCC or DIC alone are often inefficient for such couplings.[8]
-
Increase Reaction Time: Extend the coupling time to 2-4 hours. For particularly difficult sequences, an overnight coupling may be necessary.[4]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated dipeptide. This is a highly effective strategy for ensuring maximum incorporation.[4][9]
-
Elevate Temperature (with caution): Microwave-assisted SPPS can significantly enhance the efficiency of coupling hindered amino acids by driving reactions to completion more quickly.[10] If using conventional heating, increasing the temperature to 40-50°C can be beneficial, but must be done cautiously to avoid potential side reactions like racemization.
Caption: Troubleshooting workflow for low coupling efficiency.
Q2: What are the optimal coupling reagents and conditions for this dipeptide?
Answer: For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are highly recommended due to their high reactivity and efficiency.
| Coupling Reagent | Class | Recommended Base | Key Advantages & Considerations |
| HATU | Uronium Salt | DIPEA or 2,4,6-Collidine | Extremely efficient, especially for hindered couplings.[11] Collidine is preferred to minimize base-catalyzed side reactions. |
| HCTU | Uronium Salt | DIPEA or 2,4,6-Collidine | More soluble and cost-effective alternative to HATU with comparable efficiency.[12] |
| COMU | Uronium Salt | DIPEA or 2,4,6-Collidine | Incorporates Oxyma Pure, making it a safer, non-explosive alternative to HATU/HBTU with excellent performance.[11] |
| PyBOP | Phosphonium Salt | DIPEA or NMM | A classic, robust reagent. Byproducts are easily washed away.[13] |
Experimental Protocol: Optimized Coupling with HATU
This protocol provides a robust starting point for achieving high coupling efficiency.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Solution Preparation: In a separate vessel, pre-activate the dipeptide. For a 0.1 mmol synthesis scale, dissolve:
-
Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH: 4 equivalents (0.4 mmol, 295 mg)
-
HATU: 3.9 equivalents (0.39 mmol, 148 mg)
-
Dissolve in a minimal volume of DMF (e.g., 2 mL).
-
-
Activation: Add 2,4,6-Collidine (8 equivalents, 0.8 mmol, 105 µL) to the dipeptide/HATU solution. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling: Add the activated solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for a minimum of 2 hours.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates a complete reaction.
-
Washing: After the desired reaction time, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Double Coupling (If Necessary): If the monitoring test is positive or if the sequence is known to be difficult, repeat steps 2-6.
Q3: Am I at risk for aspartimide formation from the Asn(Trt) residue?
Answer: The Trt group provides excellent protection against aspartimide formation, which is a common side reaction for Asp and Asn residues, particularly at Asp/Asn-Gly or Asp/Asn-Ser sequences.[14][15] Aspartimide formation is catalyzed by the base (piperidine) used for Fmoc deprotection.[16]
While the Trt group significantly mitigates this risk, prolonged exposure to basic conditions over many cycles can still lead to low levels of this side product.[14]
Strategies to Minimize Risk:
-
Use 2,4,6-Collidine as the base during coupling: Collidine is less nucleophilic and has been shown to reduce racemization and other base-catalyzed side reactions compared to DIPEA.[17]
-
Reduce Fmoc Deprotection Time: For standard sequences, use a shorter deprotection time, such as two treatments of 20% piperidine in DMF for 3-5 minutes each, rather than a single long treatment.
-
Add an Additive to the Deprotection Solution: Adding 0.1 M Oxyma Pure to the piperidine/DMF solution can help suppress aspartimide formation.
Frequently Asked Questions (FAQs)
Q: What is the mechanism by which the pseudoproline moiety improves synthesis? A: The oxazolidine ring of the pseudoproline forces the peptide backbone into a "kinked" conformation, similar to natural proline.[2] This kink disrupts the formation of stable, inter-chain hydrogen bonds that are the basis for β-sheet structures. By preventing the peptide from folding and aggregating on the resin, the reactive N-terminus remains well-solvated and accessible for subsequent coupling reactions.[1]
Caption: Mechanism of aggregation disruption by pseudoprolines.
Q: When are the Trt and pseudoproline protecting groups removed? A: Both the Asn(Trt) side-chain protection and the threonine-derived oxazolidine (pseudoproline) ring are labile to strong acid.[6][18] They are stable throughout the Fmoc-SPPS cycles and are removed simultaneously during the final cleavage from the resin using a standard TFA-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[19] Upon cleavage, the native Asn-Thr sequence is regenerated.
Q: How far apart should pseudoproline dipeptides be placed in a sequence? A: While they are powerful tools, they should be placed strategically. A general guideline is to have an optimal spacing of 5-6 amino acids between pseudoproline residues or between a pseudoproline and a natural proline. A minimum of 2 amino acids is recommended to avoid excessive conformational strain.[19] They are most effective when placed just before a known hydrophobic or aggregation-prone region of the peptide.[19]
References
-
Wikipedia. Pseudoproline. [Link]
-
Aapptec Peptides. Pseudoproline Dipeptides. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. [Link]
-
MDPI. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Fmoc-Asn(Trt)-OH: A Synthesis Strategy for Cleaner Peptides. [Link]
-
ScienceDirect. Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Apeptide. How to Optimize Peptide Synthesis?. [Link]
-
National Institutes of Health (NIH). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. bachem.com [bachem.com]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.iris-biotech.de [media.iris-biotech.de]
- 16. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 17. mesalabs.com [mesalabs.com]
- 18. bachem.com [bachem.com]
- 19. peptide.com [peptide.com]
Technical Support Center: Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH
Welcome to the technical support guide for troubleshooting side reactions involving the specialized dipeptide Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we provide not just protocols, but the underlying chemical rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: My peptide synthesis is failing at the coupling step immediately after incorporating this compound. What is the likely cause?
A1: Difficulty in coupling the subsequent amino acid onto the N-terminus of a pseudoproline dipeptide is a known challenge. The oxazolidine ring of the pseudoproline sterically hinders the N-terminal amine, making it less accessible for acylation.[1][2] This is precisely why these building blocks are supplied as pre-formed dipeptides, to bypass the difficult coupling to the serine or threonine residue itself.[2][3]
Troubleshooting Steps:
-
Extended Coupling Time: Double the standard coupling time for the amino acid following the pseudoproline dipeptide.
-
Elevated Temperature: If your synthesizer allows, increase the coupling temperature to 35-40°C to improve reaction kinetics.
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU/HATU with an activator base like DIPEA are generally effective. Ensure your reagents are fresh and anhydrous.
-
Kaiser Test Confirmation: Always perform a Kaiser test to confirm the completion of the coupling. A negative result (clear beads) indicates a successful reaction. If the test is positive (blue beads), perform a second coupling.
Q2: I am observing a significant impurity with a mass of +51 Da in my final peptide containing a C-terminal cysteine. Is this related to the Asn(Trt) or the pseudoproline?
A2: This side product is likely 3-(1-piperidinyl)alanine formation and is not directly related to the this compound dipeptide itself, but rather is a known issue for peptides with a C-terminal cysteine synthesized via Fmoc/tBu protocols.[4] The piperidine used for Fmoc deprotection can be added to a dehydroalanine intermediate that forms from the base-catalyzed elimination of the protected sulfhydryl group of cysteine.[4] While using a sterically bulky protecting group like trityl (Trt) on the cysteine can minimize this, it may not eliminate it completely.[4]
Preventative Measures:
-
Resin Choice: For peptides with a C-terminal cysteine, using a 2-chlorotrityl chloride resin is preferred as its steric bulk can inhibit this side reaction.
-
Deprotection Conditions: Minimize the exposure time to piperidine during the Fmoc deprotection steps.
Q3: My peptide is showing signs of aggregation after incorporating the Asn-Thr sequence, even with the pseudoproline. What's going on?
A3: While pseudoproline dipeptides are excellent tools for disrupting secondary structures like β-sheets that lead to aggregation, their effectiveness can be sequence-dependent.[1][5] Hydrophobic sequences or those with a high propensity for hydrogen bonding can still pose a challenge.[4] Aggregation can lead to incomplete coupling and deprotection, indicated by the resin failing to swell properly.[4]
Troubleshooting Protocol for Aggregation:
-
Solvent Exchange: Switch from DMF to N-methylpyrrolidone (NMP) or add up to 20% dimethyl sulfoxide (DMSO) to your coupling and deprotection solutions to improve solvation.[4]
-
Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions to disrupt hydrogen bonding.
-
Microwave Synthesis: Utilize microwave-assisted SPPS to provide energy that can break up aggregates and accelerate reactions.[4][6]
-
Low-Substitution Resin: Resynthesize the peptide on a low-substitution resin (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains on the solid support, reducing intermolecular aggregation.[7]
Q4: I've detected byproducts corresponding to α- and β-aspartyl peptides in my final product. I thought the Trt group on Asn and the pseudoproline were supposed to prevent this?
A4: You are correct that both the trityl (Trt) protecting group on the asparagine side-chain amide and the use of a pseudoproline are strategies to suppress aspartimide formation.[2][8][9][10][11][12][13] Aspartimide formation is a base-catalyzed intramolecular cyclization that is especially prevalent in Asp-Gly, Asp-Ala, or Asp-Ser sequences and leads to a mixture of α- and β-peptides, as well as potential racemization.[4][14][15]
However, under certain conditions, these protective measures may not be completely effective:
-
Harsh Basic Conditions: Prolonged or repeated exposure to piperidine during Fmoc deprotection can still lead to some level of aspartimide formation, even with the bulky Trt group.[14][16]
-
Pseudoproline Catalysis: Some recent studies have indicated that under harsh conditions, such as elevated temperatures in flow peptide synthesis, pseudoproline moieties might unexpectedly catalyze aspartimide formation.[1]
Visualizing Aspartimide Formation
Mitigation Strategies:
-
Reduced Piperidine Concentration: Consider using a lower concentration of piperidine (e.g., 10%) for deprotection, although this may require longer reaction times.
-
Addition of HOBt: Adding 0.1 M hydroxybenzotriazole (HOBt) to your piperidine deprotection solution can help suppress aspartimide formation.[4]
-
Use of DBU: For very difficult sequences, switching to a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) in the deprotection reagent can be beneficial.[4][14]
Q5: During the final TFA cleavage, my solution turned a persistent deep yellow/orange color. Is this normal, and are there any side reactions I should be worried about?
A5: A deep yellow color during TFA cleavage is expected when cleaving peptides containing Trt-protected residues like Asn(Trt).[17][18] This color is due to the formation of the stable trityl cation (triphenylmethyl cation), which is a chromophore.[17] While the color itself is normal, the highly reactive trityl cation can lead to side reactions if not properly scavenged, such as the re-attachment to sensitive residues like tryptophan or cysteine.[19]
Experimental Protocol: Optimized Cleavage of Peptides with Trt and Pseudoproline Groups
This protocol ensures the complete removal of all protecting groups while minimizing side reactions from reactive cations.
Table 1: Recommended Cleavage Cocktail
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes acid-labile protecting groups.[20] |
| Triisopropylsilane (TIS) | 2.5% | Effectively scavenges the trityl cation, preventing side reactions.[19][21] |
| Water (H₂O) | 2.5% | Acts as a scavenger for other carbocations, such as the tert-butyl cation.[20] |
Step-by-Step Cleavage Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin (10 mL per 0.1 mmol of synthesis scale).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The pseudoproline's oxazolidine ring is cleaved back to a threonine residue during this step.[2]
-
Filtration: Filter the resin and collect the TFA filtrate into a cold centrifuge tube.
-
Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution to cold (4°C) methyl-t-butyl ether (MTBE) or diethyl ether (at least 10 times the volume of the TFA).
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Visualizing the Cleavage and Scavenging Process
By following these guidelines, you can effectively troubleshoot and mitigate common side reactions associated with the use of this compound, leading to higher purity and yield of your target peptide.
References
-
Aapptec Peptides. Fmoc-Asn(Trt)-OH [132388-59-1]. [Link]
-
Grokipedia. Pseudoproline. [Link]
-
Aapptec Peptides. Fmoc-Asn(Trt)-OH [132388-59-1]. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Asn(Trt)-OH: Enhancing Solubility and Preventing Side Reactions in Peptide Synthesis. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Pseudoproline Dipeptides. [Link]
-
PubMed. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. [Link]
-
BCI. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Asn(Trt)-OH: A Synthesis Strategy for Cleaner Peptides. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
ResearchGate. The chemical structure of (A) H-l-Ser(ΨMe,Mepro)-OH (R = H),.... [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Radboud University. Application of the Trityl Group in Peptide Chemistry. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
PubMed. A cleavage cocktail for methionine-containing peptides. [Link]
-
ResearchGate. Side reactions in the SPPS of Cys-containing peptides. [Link]
-
National Institutes of Health. Introduction to Peptide Synthesis. [Link]
-
Merck Millipore. Novabiochem®. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. grokipedia.com [grokipedia.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.iris-biotech.de [media.iris-biotech.de]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. researchgate.net [researchgate.net]
- 18. chem.uci.edu [chem.uci.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Unexpected Mass Spec Results with Pseudoproline Dipeptides
Welcome to the technical support center for researchers utilizing pseudoproline dipeptides in their synthetic chemistry workflows. The incorporation of these valuable tools is designed to disrupt secondary structures, prevent aggregation, and improve synthesis efficiency.[1][2][3][4][5] However, their unique chemical nature can sometimes lead to perplexing results during mass spectrometry (MS) analysis.
This guide is structured to provide direct, actionable answers to the most common and unexpected issues encountered in the lab. We will move from identifying the problem to understanding the underlying mechanism and implementing a robust solution.
Frequently Asked Questions (FAQs)
Q1: My observed molecular weight is significantly higher than expected. What could be the cause?
This is one of the most common issues reported. While adduct formation (see Q2) is a frequent culprit, pseudoproline-containing peptides can exhibit unique behaviors leading to mass shifts.
Potential Cause 1: Intact Oxazolidine/Thiazolidine Ring Post-Cleavage
The most significant and often overlooked cause is the incomplete cleavage of the pseudoproline's oxazolidine or thiazolidine ring. While designed to be labile under standard trifluoroacetic acid (TFA) cleavage conditions, recent studies have shown that under certain circumstances, particularly in flow peptide synthesis or with specific adjacent residues, the ring can remain intact.[6][7] This results in a mass increase of approximately +40 Da (for a dimethylated oxazolidine ring formed from acetone) compared to the expected peptide with a native Serine or Threonine.
Potential Cause 2: Mass Spectrometry Artifacts
In some cases, transient mass shifts have been observed. For instance, a +35 m/z increase was reported for an intermediate peptide fragment which then resolved to the correct mass in the final product.[8] This could be due to a persistent, non-covalent adduct (e.g., a chloride adduct from a chlorinated solvent) or other ion entanglement effects that are concentration or sequence-dependent.[1][8]
Troubleshooting Steps:
-
Verify the Mass Shift: Calculate the exact mass difference. A discrepancy of ~40 Da strongly suggests an intact pseudoproline ring.
-
Modify Cleavage Conditions: If an intact ring is suspected, consider extending the TFA cleavage time or slightly increasing the temperature to ensure complete hydrolysis of the oxazolidine/thiazolidine.
-
Perform MS/MS: Fragmenting the precursor ion can help locate the modification. An intact pseudoproline will alter the expected b- and y-ion series around the modification site.
-
Analytical Validation: If possible, use an orthogonal analytical method like NMR to confirm the structure of the peptide, which can definitively identify an intact ring.[1]
Q2: My mass spectrum is cluttered with peaks at M+22, M+38, and others. What are these, and how do I get rid of them?
You are observing adduct ions, which are molecules with ions other than a proton (H+) attached. In electrospray ionization (ESI), sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are extremely common and can sometimes be more abundant than the desired protonated molecule ([M+H]⁺).[9][10]
Mechanism of Adduct Formation:
During the ESI process, droplets containing your analyte and solvent evaporate. Any cations present in the solution, such as Na⁺ and K⁺, will compete with protons to ionize your peptide.[10] Peptides can have a high affinity for these metal ions, leading to the formation of adducts that split your signal across multiple peaks and reduce the sensitivity for your target ion.[11][12]
Table 1: Common Adducts in Positive-Ion ESI-MS
| Adduct Species | Mass Shift Relative to [M+H]⁺ | Common Sources |
| [M+Na]⁺ | +22 Da | Glassware, solvents, buffers, analyst handling.[9][13] |
| [M+K]⁺ | +38 Da | Glassware, solvents, dust particles.[9][13] |
| [M+NH₄]⁺ | +17 Da | Ammonium-containing buffers (e.g., ammonium acetate). |
| [M+ACN+H]⁺ | +42 Da | Acetonitrile in the mobile phase. |
| [M+2Na-H]⁺ | +44 Da | High concentrations of sodium salts.[10] |
Troubleshooting Workflow for Adducts:
The following workflow provides a systematic approach to identifying and eliminating sources of alkali metal contamination.
Caption: Systematic workflow for adduct troubleshooting.
Protocol: Desalting Peptides with C18 Spin Columns
-
Acidify: Ensure your peptide sample is acidified to a pH < 3 using formic acid or TFA. This is critical for binding to the C18 resin.[14]
-
Equilibrate: Wet the C18 resin with 100% acetonitrile, then equilibrate with 2-3 washes of 0.1% TFA or formic acid in water.
-
Bind: Load your acidified peptide sample onto the column.
-
Wash: Wash the column with 2-3 volumes of 0.1% TFA or formic acid in water to remove salts and other hydrophilic impurities.
-
Elute: Elute the desalted peptide with a solution containing 50-70% acetonitrile and 0.1% formic acid.
-
Dry & Reconstitute: Dry the eluted sample in a vacuum concentrator and reconstitute in an appropriate solvent for MS analysis.
Q3: I am seeing unexpected fragmentation or side-products, such as aspartimide. Aren't pseudoprolines supposed to prevent this?
While pseudoprolines are known to suppress aspartimide (Asi) formation, recent findings show they can paradoxically catalyze this side reaction under harsh conditions, such as the elevated temperatures and pressures used in modern flow peptide synthesis.[1][6][15]
Potential Side-Products:
-
Aspartimide (Asi) Formation: A cyclic imide that forms at Asp-Gly, Asp-Ser, or Asp-Thr sequences, resulting in a mass loss of 18 Da (H₂O) relative to the parent peptide.
-
Imine Derivatives: Formation of an imine from the pseudoproline moiety has been reported, leading to unexpected by-products.[6]
-
Isoforms: You may observe multiple peaks with identical masses but different retention times on your LC-MS chromatogram. This can indicate the presence of diastereomers or other structural isoforms resulting from side reactions.[1]
Troubleshooting Steps:
-
Review Synthesis Conditions: If using flow chemistry or elevated temperatures, be aware of the increased risk for these side reactions.[1][6]
-
Optimize Coupling: Ensure coupling reactions are efficient to minimize the time the peptide is exposed to basic conditions, which can promote aspartimide formation.
-
High-Resolution MS: Use a high-resolution mass spectrometer to confirm the elemental composition of the by-products and differentiate them from other potential modifications.
-
Chromatographic Separation: Optimize your HPLC gradient to try and resolve isoforms with identical masses.
Q4: My signal intensity is very low, or I'm not seeing my peptide at all.
Low signal intensity can be a general MS issue or can be exacerbated by the properties of your specific peptide.[16][17]
Caption: Root cause analysis for low signal intensity.
Key Actions:
-
Confirm Instrument Performance: Before troubleshooting your sample, confirm the LC-MS system is performing optimally using a standard like the Pierce HeLa Protein Digest.[14][18][19] This helps differentiate between a sample problem and an instrument problem.
-
Evaluate Sample Purity: High concentrations of salts or detergents can cause significant ion suppression. Ensure your sample is properly desalted.[14][20]
-
Optimize Ionization: Experiment with source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your specific peptide.
References
- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg
- Tips and tricks for successful Mass spec experiments. Proteintech Group.
- Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.
- Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
- Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions
- Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry.
- Mass Spectrometry Sample Clean-Up Support—Troubleshooting. Thermo Fisher Scientific.
- From where the sodium and potassium adduct peaks comes in mass spectra generated
- Mass Spectrometry Sample Clean-Up Support—Troubleshooting. Thermo Fisher Scientific.
- The Strategic Advantage of Pseudoprolines in Peptide Synthesis: A Compar
- Mass Spectrometry Standards and Calibrants Support—Troubleshooting. Thermo Fisher Scientific.
- Why did adding pseudoproline dipeptides give me a higher mass than expected?
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
- Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Autom
- Pseudoproline Dipeptides. Aapptec Peptides.
- Fragment Condensation of C-Terminal Pseudoproline Peptides without Racemization on the Solid Phase.
- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.
- Pseudoproline. Wikipedia.
- Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America.
- Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers.
- 13.1.2.3.
- Pseudoproline & Isoacyl dipeptides. Bachem.
- Solution Additives that Desalt Protein Ions in N
- Pseudoproline. Grokipedia.
- Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry.
Sources
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- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
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- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. waters.com [waters.com]
- 12. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. gmi-inc.com [gmi-inc.com]
- 17. gentechscientific.com [gentechscientific.com]
- 18. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Incomplete Cleavage of the Pseudoproline Oxazolidine Ring
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in solid-phase peptide synthesis (SPPS): the incomplete cleavage of the pseudoproline oxazolidine ring. As specialists in peptide synthesis, we understand that navigating the nuances of complex chemistries is paramount to achieving high-purity, high-yield results. This guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve cleavage issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in SPPS?
A1: Pseudoproline dipeptides are synthetically modified building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[1] In these dipeptides, the side-chain hydroxyl (Ser/Thr) or thiol (Cys) group is cyclized onto the backbone nitrogen, forming a temporary oxazolidine or thiazolidine ring, respectively.[1][2] This modification introduces a proline-like "kink" into the peptide backbone.[3][4] The primary purpose of incorporating pseudoprolines is to disrupt the formation of secondary structures, such as β-sheets, during SPPS.[1][5] These secondary structures are a major cause of peptide aggregation on the solid support, which can lead to poor solvation, inefficient coupling reactions, and consequently, lower yields and purity of the final peptide.[4][6]
Q2: How is the pseudoproline ring supposed to be cleaved?
A2: The oxazolidine or thiazolidine ring of a pseudoproline is designed to be acid-labile.[7] The final step in Fmoc-based SPPS is typically a global deprotection and cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[3][4] This acidic treatment is intended to simultaneously remove all acid-labile side-chain protecting groups and cleave the peptide from the solid support, while also hydrolyzing the pseudoproline ring to regenerate the native Ser, Thr, or Cys residue.[7]
The Mechanism of Pseudoproline Cleavage
The cleavage of the oxazolidine ring is an acid-catalyzed hydrolysis reaction. The process is initiated by the protonation of the ring's oxygen atom by a strong acid like TFA, which makes the C-O bond more susceptible to nucleophilic attack by water present in the cleavage cocktail.
Caption: Acid-catalyzed hydrolysis of the pseudoproline oxazolidine ring.
Troubleshooting Guide: Incomplete Cleavage
This section is dedicated to addressing the specific issue of observing your peptide product with the pseudoproline moiety still attached.
Issue 1: Mass spectrometry data shows a persistent +40 Da (for dimethyl-pseudoproline) or other unexpected mass addition on my target peptide.
This is the classic symptom of incomplete cleavage of the pseudoproline ring. The additional mass corresponds to the remnant of the cyclic protecting group.
The kinetics of oxazolidine ring hydrolysis can be slower than the removal of other common side-chain protecting groups and may be sequence-dependent.[5][7] While many protecting groups are removed within 1-2 hours, complete pseudoproline cleavage may require a longer duration.
Troubleshooting Protocol 1: Time-Course Analysis of Cleavage
-
Objective: To determine the optimal cleavage time for your specific peptide.
-
Procedure:
-
Prepare your peptide-resin for cleavage as per your standard protocol.
-
Add the cleavage cocktail to the resin.
-
At specific time points (e.g., 2, 4, 6, and 8 hours), carefully withdraw a small aliquot of the cleavage solution.[7]
-
Precipitate the peptide from each aliquot using cold diethyl ether.
-
Analyze each precipitated sample by mass spectrometry to monitor the disappearance of the mass corresponding to the uncleaved pseudoproline.
-
-
Expected Outcome: You will observe a decrease in the peak corresponding to the uncleaved species and an increase in the peak of the target peptide over time, allowing you to identify the minimum time required for complete cleavage. For particularly stubborn sequences, an overnight cleavage may be necessary.[7]
The efficiency of the cleavage is highly dependent on the composition of your cleavage cocktail. The concentration of TFA and the presence of appropriate scavengers are critical.
Troubleshooting Protocol 2: Optimizing the Cleavage Cocktail
-
Objective: To ensure the cleavage cocktail is robust enough for complete pseudoproline ring hydrolysis.
-
Recommendations:
-
TFA Concentration: Ensure your cocktail contains a high concentration of TFA, typically 95%.[7][8] A lower concentration may not provide sufficient acidity to drive the hydrolysis to completion.
-
Water Content: Water is a necessary reagent for the hydrolysis of the oxazolidine ring. A standard cleavage cocktail, such as Reagent B or the widely used TFA/TIS/H₂O (95:2.5:2.5), contains sufficient water.[8][9][10] Ensure your reagents are not anhydrous.
-
Scavengers: While scavengers like triisopropylsilane (TIS) are primarily for trapping carbocations from other protecting groups, their presence is crucial for overall peptide integrity.[11] Ensure your cocktail is freshly prepared with high-quality reagents.[12]
-
| Reagent Cocktail | Composition (v/v) | Primary Use | Reference |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | General purpose, good for Trp-containing peptides. | [9] |
| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), Water (2.5%) | Standard, efficient for most sequences. | [8] |
| Reagent K | TFA/Thioanisole/EDT/Phenol/H₂O | For peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | [9] |
The local chemical environment around the pseudoproline can influence its accessibility to the acid and water, thereby affecting cleavage efficiency. Bulky neighboring amino acids or specific secondary structures that persist even in strong acid can hinder the cleavage process.
Troubleshooting Protocol 3: Modifying Cleavage Conditions
-
Objective: To overcome potential steric or conformational hindrances.
-
Recommendations:
-
Increased Temperature: While elevated temperatures can accelerate cleavage, they can also promote side reactions like aspartimide formation, especially in the presence of pseudoprolines.[13][14] If you choose to increase the temperature, do so cautiously (e.g., to 30-40°C) and for a limited time, while carefully monitoring for side products by HPLC and MS.
-
Re-cleavage: If analysis of the crude product shows a significant amount of uncleaved material, you can re-subject the lyophilized crude peptide to the cleavage cocktail. Dissolve the crude peptide in a fresh cocktail and stir for an additional 2-4 hours at room temperature.
-
Advanced Considerations & Side Reactions
Aspartimide Formation
Recent studies have indicated that under certain conditions, particularly elevated temperatures in flow chemistry, pseudoproline moieties may paradoxically catalyze the formation of aspartimide side products, contrary to their intended role in suppressing such reactions.[13][14] This underscores the importance of using optimized, room-temperature cleavage conditions where possible.
Thiazolidine vs. Oxazolidine Cleavage
Historically, thiazolidine rings derived from cysteine were considered more stable to TFA than oxazolidines from serine or threonine, sometimes requiring significantly longer cleavage times.[5] However, more recent research has shown that the cleavage of cysteine-derived pseudoprolines can be highly sequence-dependent, with complete removal often achievable within 1-3 hours under standard TFA conditions.[5][7] If you are working with a Cys-pseudoproline and experiencing incomplete cleavage, a time-course study is highly recommended.
Logical Flow for Troubleshooting
Caption: A logical workflow for diagnosing and resolving incomplete pseudoproline cleavage.
By systematically evaluating these potential causes and implementing the suggested protocols, you can effectively troubleshoot and overcome the challenge of incomplete pseudoproline cleavage, leading to higher quality synthetic peptides.
References
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- Horváth, D., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry.
- Senko, D., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671.
- Aapptec Peptides. (2019). Pseudoproline Dipeptides.
- Bundgaard, H., & Johansen, M. (1981). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed.
- Activotec. (n.d.). Pseudoproline Dipeptides Archives.
- Horváth, D., et al. (2024).
- BenchChem. (2025). A Comparative Guide to Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis, with a Focus on FMoc-Ser(tBu)-Cys(psiMe,Mepro).
- Postma, G. J., & Albericio, F. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(7), 1772–1775.
- Bachem. (2021). Pseudoproline & Isoacyl dipeptides.
- Horváth, D., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Semantic Scholar.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Merck Millipore. (n.d.). Novabiochem®.
- Scribd. (n.d.). Oxazolidine Prodrugs: Hydrolysis Study.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- Cavelier, F. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Fife, T. H., & Hagopian, L. (n.d.). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar.
- BenchChem. (2025). Technical Support Center: Optimizing Cleavage of Pseudoproline-Containing Peptides.
- Horváth, D., et al. (2024).
- Horváth, D., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- de Oliveira, E., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Fife, T. H., & Hagopian, L. (n.d.). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening.
- E-S-T. L. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- BenchChem. (n.d.). Troubleshooting incomplete cleavage of peptide from resin.
- ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols.
- Houthaeve, T., et al. (2001). Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion. PubMed.
- Fields, G. B., et al. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
- Schilling, O., & Overall, C. M. (2008). Proteome-derived, database-searchable peptide libraries for identifying protease cleavage sites. PubMed.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Pseudoproline Dipeptides in Peptide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for the strategic placement and use of pseudoproline dipeptides in solid-phase peptide synthesis (SPPS). Authored from the perspective of a Senior Application Scientist, it combines established chemical principles with practical, field-proven insights to help you overcome common synthesis challenges, particularly those related to peptide aggregation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of pseudoproline dipeptides.
Q1: What are pseudoproline dipeptides and what is their primary function in peptide synthesis?
A1: Pseudoproline dipeptides are specialized, reversibly protected building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[1] Their core structure features an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring, which mimics the conformational properties of proline.[1][2] Their primary function is to act as "structure-breaking" elements during Fmoc-based SPPS.[2][3] By introducing a temporary "kink" in the growing peptide backbone, they disrupt the formation of intermolecular hydrogen bonds that lead to β-sheet structures and subsequent aggregation.[2][4][5][6] This disruption keeps the peptide chain well-solvated and accessible, significantly improving coupling efficiencies and leading to higher purity and yield of the final peptide.[1][6][7]
Q2: Why are pseudoprolines incorporated as dipeptides instead of single amino acid monomers?
A2: The nitrogen atom within the oxazolidine or thiazolidine ring of a pseudoproline is sterically hindered and has decreased nucleophilicity.[1][8] This makes the direct coupling of an incoming amino acid to an N-terminal pseudoproline monomer inefficient, resulting in low yields.[4][5][9] To circumvent this critical issue, pseudoprolines are introduced as pre-formed dipeptide units (e.g., Fmoc-Xaa-Ser(ψPro)-OH).[1][4][5] This strategy ensures efficient incorporation into the peptide chain using standard coupling protocols.[1]
Q3: When should I consider using a pseudoproline dipeptide in my sequence?
A3: You should strongly consider using pseudoproline dipeptides when:
-
Synthesizing long peptides (typically >40 amino acids).[1]
-
Working with sequences known to be "difficult" or aggregation-prone.[1][3][10]
-
The peptide contains stretches of hydrophobic residues.[1][11]
-
You are performing a convergent synthesis and require soluble peptide fragments for ligation.[4][5]
-
You need to synthesize cyclic peptides, as the kink introduced by the pseudoproline can pre-organize the linear precursor into a favorable conformation for cyclization.[1][4][5]
Q4: How is the native amino acid residue (Ser, Thr, or Cys) recovered?
A4: The oxazolidine or thiazolidine ring is a temporary modification. It is stable under the standard conditions of Fmoc-SPPS but is readily and completely cleaved during the final trifluoroacetic acid (TFA)-based deprotection and cleavage from the resin.[1][4][6] This acidic treatment quantitatively regenerates the native Ser, Thr, or Cys residue in the final peptide product.[1]
Section 2: Troubleshooting Guide - Placement & Synthesis Issues
This section provides solutions to specific problems you might encounter during experimental design and execution.
| Problem/Observation | Probable Cause | Recommended Solution & Scientific Rationale |
| Low yield/purity despite using pseudoprolines. | Incorrect placement of the pseudoproline dipeptide. | Solution: Review and optimize the placement based on established guidelines. Rationale: The effectiveness of a pseudoproline is highly dependent on its position. Placing it incorrectly can fail to disrupt the key aggregation points in the sequence. The empirical guidelines are designed to maximize the structure-breaking effect.[1] |
| Incomplete coupling of the pseudoproline dipeptide. | Inefficient activation or challenging sequence context. | Solution: 1. Use a more powerful coupling reagent like HATU, which forms a more reactive OAt-ester intermediate.[7] 2. Increase the coupling time (e.g., to 1-2 hours) and/or perform a double coupling. 3. Consider microwave-assisted coupling to enhance reaction kinetics.[1] Rationale: While standard conditions often suffice, the steric bulk of the dipeptide and the nature of the resin-bound N-terminus can sometimes necessitate stronger activation or longer reaction times to drive the coupling to completion. |
| Peptide aggregation still observed in a long sequence. | Insufficient number of pseudoproline units. | Solution: Space pseudoproline dipeptides strategically throughout the sequence, ideally every 5-6 residues.[1][4][11] Rationale: For long peptides, a single pseudoproline may not be sufficient to maintain solubility along the entire chain. Regular insertion acts as a continuous disruption of secondary structure formation. |
| Unexpected side reaction, e.g., aspartimide formation. | Sequence-specific effects, potentially catalyzed under harsh conditions. | Solution: While pseudoprolines are known to block aspartimide formation in many cases, recent studies suggest they can catalyze it under certain conditions (e.g., high temperature).[1][4] If this is observed, consider alternative protecting groups for the aspartic acid residue or modify synthesis conditions (e.g., avoid elevated temperatures). |
| Difficulty purifying the final cleaved peptide. | The cleaved peptide, now lacking the solubilizing pseudoproline, is aggregating in solution. | Solution: For fragment condensation strategies, cleave the peptide from a hyper-acid sensitive resin (e.g., 2-chlorotrityl) using a weak acid solution (e.g., 1% TFA).[1][4][5] This keeps the pseudoproline intact on the fragment, preserving its enhanced solubility for the subsequent solution-phase coupling. |
Section 3: Strategic Placement Workflow
The placement of pseudoproline dipeptides is not random; it follows a set of empirically derived rules to maximize their aggregation-disrupting effect. The following workflow and decision-making diagram will guide you through this process.
Core Placement Principles:
-
Identify Potential Sites: Scan your peptide sequence for all Ser, Thr, and Cys residues. These are the potential locations for introducing a pseudoproline.
-
Optimal Spacing: The most effective placement is to space pseudoproline dipeptides (or a pseudoproline and a natural proline) approximately 5-6 residues apart.[1][4][11]
-
Minimum Separation: A minimum of 2 amino acid residues must separate two pseudoprolines or a pseudoproline and a proline.[1][4][11] This prevents steric clash and preserves the intended backbone geometry.
-
Target Hydrophobic Regions: Whenever possible, insert a pseudoproline dipeptide immediately before a hydrophobic stretch of amino acids.[1][4][5][11] This helps to maintain the solubility of the peptide chain as it enters a region prone to aggregation.
Decision-Making Diagram for Pseudoproline Placement:
Caption: Decision workflow for strategic pseudoproline placement.
Section 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the incorporation of pseudoproline dipeptides.
Protocol 1: Manual Coupling using HBTU/DIPEA
This protocol is a robust standard for incorporating a pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH (3-5 equivalents relative to resin loading)
-
HBTU (3-5 equivalents)
-
Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
In a separate reaction vessel, dissolve the Fmoc-pseudoproline dipeptide (3-5 eq.) and HBTU (3-5 eq.) in a minimal volume of DMF.
-
Add DIPEA (6-10 eq.) to the solution from step 2. This initiates the activation. Mix thoroughly for 1-2 minutes.
-
Immediately add the activated solution to the swelled resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next Fmoc deprotection step.
Protocol 2: Automated Synthesizer Integration
Pseudoproline dipeptides are fully compatible with automated synthesizers.
Procedure:
-
Reagent Preparation: Pack the appropriate amount of the solid Fmoc-pseudoproline dipeptide into an empty amino acid cartridge compatible with your synthesizer (e.g., 1 mmol for an ABI 433).
-
Sequence Programming:
-
Program the instrument to couple the dipeptide at the position of the Ser, Thr, or Cys residue.
-
Crucially, omit the amino acid coupling cycle for the subsequent residue (the "Xaa" part of the dipeptide), as it is already incorporated.[11]
-
-
Coupling Protocol: Use a standard coupling protocol on your synthesizer (e.g., 1-hour coupling with HBTU/HATU activation).[11] No special modifications are typically necessary, but extending the coupling time can provide extra insurance for difficult sequences.
-
Final Cleavage: Utilize a standard TFA cleavage cocktail (e.g., TFA/Water/TIS 95:2.5:2.5) for 2-3 hours to simultaneously deprotect side chains, cleave the peptide from the resin, and regenerate the native Ser/Thr/Cys residue from the pseudoproline.
References
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
Merck. (n.d.). Novabiochem® - Guidelines for the use of pseudoproline dipeptides. Retrieved from [Link]
-
Generic Author. (2025, August 13). The role of pseudo-proline dipeptides. Retrieved from [Link]
-
Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
-
Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. The role of pseudo-proline dipeptides [gtpeptide.com]
- 10. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Navigating Aggregation in Asn-Thr Motifs During Solid-Phase Peptide Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically concerning the problematic Asparagine-Threonine (Asn-Thr or NT) motif, during Solid-Phase Peptide Synthesis (SPPS). This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS, and why are Asn-Thr motifs particularly challenging?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1][2] This self-assembly can render the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1][3]
The Asn-Thr motif is particularly problematic due to the hydrogen-bonding capabilities of both the asparagine side-chain carboxamide and the threonine side-chain hydroxyl group. These residues can participate in extensive hydrogen bond networks, promoting the formation of stable, insoluble aggregates on the resin.[1]
Q2: What are the tell-tale signs of on-resin aggregation during my synthesis?
A2: Several key indicators can signal on-resin aggregation:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed is a primary visual cue of aggregation.[1]
-
Incomplete Reactions: Positive results from colorimetric tests like the Kaiser or TNBS test after a coupling step indicate the presence of unreacted free amines, a common consequence of aggregation.[1] However, in cases of severe aggregation, these tests can sometimes yield false negatives.[1]
-
Altered Deprotection Profile: In continuous-flow synthesis, a flattened and broadened Fmoc-deprotection peak is characteristic of aggregation.[4]
-
Analytical Confirmation: Upon cleavage and analysis by mass spectrometry, the presence of deletion sequences (n-1, n-2, etc.) is a strong indicator that aggregation prevented complete coupling at certain cycles.[1]
Q3: Can I predict if my peptide sequence containing an Asn-Thr motif will aggregate?
A3: While precise prediction is challenging, several online tools can assess the aggregation potential of a peptide sequence based on its amino acid composition and hydrophobicity.[1][5] These predictive tools can help you proactively select a more robust synthetic strategy for sequences identified as "difficult".
In-Depth Troubleshooting Guide: The Asn-Thr Aggregation Challenge
When standard protocols fail for sequences containing the Asn-Thr motif, a more strategic approach is necessary. This guide delves into the most effective methods to disrupt aggregation and rescue your synthesis.
The Root of the Problem: Inter-chain Hydrogen Bonding
The core issue with the Asn-Thr motif lies in its propensity to form extensive intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures. This process effectively "hides" the reactive N-terminus of the growing peptide chain within a poorly solvated, aggregated mass on the resin.
Below is a diagram illustrating the mechanism of peptide aggregation.
Caption: Workflow illustrating the point of aggregation during SPPS and subsequent mitigation strategies.
Advanced Mitigation Strategies
Backbone Protection: A Proactive Defense
The most effective way to combat aggregation is to prevent the formation of inter-chain hydrogen bonds in the first place. This is achieved by introducing temporary modifications to the peptide backbone.
Pseudoproline dipeptides are powerful tools for disrupting secondary structure formation.[3][6][7] They are derivatives of Ser or Thr where the side chain is cyclized with the backbone amide nitrogen, creating a proline-like oxazolidine ring.[7] This "kink" in the peptide backbone sterically hinders the formation of β-sheets.[6]
Mechanism of Action: The incorporation of a pseudoproline dipeptide introduces a cis-amide bond, disrupting the regular trans-amide bond pattern required for β-sheet formation.[6] This temporary modification is completely reversed during the final trifluoroacetic acid (TFA) cleavage, yielding the native peptide sequence.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 5. mesalabs.com [mesalabs.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
Technical Support Center: HPLC Purification of Pseudoproline-Containing Peptides
Welcome to the technical support center for scientists and researchers facing challenges with the High-Performance Liquid Chromatography (HPLC) purification of peptides containing pseudoproline (Ψ-Pro) residues. Pseudoprolines are valuable tools in peptide synthesis, known for their ability to disrupt aggregation and improve solubility by inducing a "kink" in the peptide backbone.[1][2][3] However, the very conformational flexibility they introduce can lead to significant hurdles during reversed-phase HPLC (RP-HPLC) purification.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate these complexities and achieve optimal purity for your target peptide.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common chromatographic problems encountered when purifying pseudoproline-containing peptides. Each issue is broken down by its probable cause, followed by a logical, step-by-step solution.
Issue 1: Broad, Split, or Tailing Peaks
This is the most frequently reported issue. The unique structural feature of pseudoprolines is their ability to facilitate cis/trans isomerization of the adjacent amide bond, similar to proline.[4] The slow interconversion between these two rotameric forms on the chromatographic timescale is a primary cause of poor peak shape.
Root Cause Analysis:
-
Slow Cis/Trans Isomerization: The five-membered oxazolidine or thiazolidine ring of a pseudoproline mimics proline, creating a scenario where both cis and trans conformers of the preceding Xaa-Ψ-Pro amide bond can exist in solution.[1][4] If the energy barrier between these isomers is significant, they can separate during chromatography, leading to broadened or split peaks.
-
Secondary Interactions: Polar silanols on the silica surface of the stationary phase can interact with the peptide, causing tailing. This can be exacerbated by the complex conformational landscape of a pseudoproline-containing peptide.[5]
-
Column Overload: Injecting too much crude peptide can saturate the stationary phase, leading to peak distortion.[6]
Troubleshooting Workflow:
The following workflow is designed to systematically diagnose and resolve issues related to peak shape.
Detailed Protocols:
1. Optimize Column Temperature: Increasing the column temperature provides thermal energy to accelerate the interconversion between cis and trans isomers, often causing the split peaks to coalesce into a single, sharper peak.[7]
-
Protocol:
-
Set the initial column temperature to 30°C and perform a run.
-
Increase the temperature in increments of 10°C (e.g., 40°C, 50°C, 60°C).
-
Monitor the peak shape and retention time. Peptides generally elute earlier at higher temperatures.[8]
-
Evaluate the trade-off between improved peak shape and potential loss of resolution between the target peptide and closely eluting impurities.[7]
-
2. Modify the Mobile Phase:
-
Flow Rate Reduction: Decreasing the flow rate increases the residence time of the peptide on the column, allowing more time for the conformers to interconvert, which can lead to sharper peaks.
-
Alternative Ion-Pairing Agents: While trifluoroacetic acid (TFA) is standard, its strong ion-pairing can sometimes mask selectivity differences.[9][10] Consider alternatives to modulate retention and selectivity.
| Ion-Pairing Agent | Typical Conc. | Characteristics & Use Cases |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong ion-pairing, excellent for general-purpose purification, but can cause ion suppression in MS.[11] |
| Difluoroacetic Acid (DFA) | 0.1% | Weaker ion-pairing than TFA, reduces ion suppression in MS while often maintaining good peak shape.[9] |
| Formic Acid (FA) | 0.1% | Weak ion-pairing, best for MS compatibility but may result in broader peaks for some peptides.[9] |
| Heptafluorobutyric Acid (HFBA) | 0.1% | Very strong ion-pairing, significantly increases retention of hydrophobic peptides. Useful for resolving closely eluting species.[10] |
-
Protocol:
-
Prepare mobile phases (A: 0.1% additive in water, B: 0.1% additive in acetonitrile) with the chosen ion-pairing agent.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the crude peptide and analyze the chromatogram for changes in selectivity and peak shape.
-
Issue 2: Poor Resolution and Co-eluting Impurities
Even with good peak shape, separating the target peptide from synthesis-related impurities (e.g., deletions, truncations) can be challenging.
Root Cause Analysis:
-
Insufficient Selectivity: The chosen stationary phase and mobile phase combination may not provide enough chemical or structural discrimination between the target peptide and its impurities.
-
Inappropriate Gradient: A gradient that is too steep will cause components to elute too closely together, reducing resolution.[12]
Troubleshooting Workflow:
Detailed Protocols:
1. Flatten the Gradient: A shallower gradient increases the separation window between peaks.
-
Protocol:
-
First, run a rapid "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution percentage of your peptide.
-
Design a new, shallower gradient around this elution point. For example, if the peptide elutes at 40% B, a new gradient could be 30-50% B over 20 minutes (a slope of 1% per minute).
-
Further reduce the slope (e.g., to 0.5% per minute) across the elution zone of the target peptide to maximize resolution from nearby impurities.[12]
-
2. Change Column Selectivity: Different stationary phases interact with peptides in unique ways.
-
C18 vs. C8 vs. Phenyl-Hexyl: C18 is highly hydrophobic. C8 is less retentive and may offer different selectivity for more polar peptides. Phenyl-Hexyl phases provide alternative selectivity based on pi-pi interactions.
-
Pore Size: For peptides, wide-pore columns (e.g., 300 Å) are generally recommended to ensure the molecule can fully access the bonded phase within the pores, preventing size-exclusion effects and improving peak shape.[5] However, for smaller peptides, 100-120 Å pores can be effective.[11]
II. Frequently Asked Questions (FAQs)
Q1: Why are pseudoproline-containing peptides harder to purify than standard peptides? A1: The primary reason is conformational heterogeneity. Pseudoprolines induce a kink in the peptide backbone and lower the energy barrier for cis/trans isomerization around the preceding peptide bond.[1][2] This can result in multiple conformers coexisting in solution, which often behave differently on the chromatography column, leading to broad or split peaks.
Q2: I see a significant loss of my peptide during purification. What could be the cause? A2: Peptide loss can be due to several factors. First, if your peptide is highly hydrophobic, it may be irreversibly adsorbed onto the column, especially if the gradient does not reach a high enough organic concentration. Second, poor solubility of the crude peptide in the initial mobile phase can cause it to precipitate on the column head. Ensure your sample is fully dissolved before injection, if necessary using a small amount of an organic solvent like DMSO.[12] Finally, check for system leaks, as this is a common cause of apparent sample loss.[13][14]
Q3: Can the pseudoproline ring open during purification? A3: The oxazolidine/thiazolidine ring of a pseudoproline is generally stable under standard acidic RP-HPLC conditions (e.g., 0.1% TFA).[2] The ring is designed to be cleaved by strong acid treatment, typically during the final global deprotection step with a TFA "cocktail" after solid-phase synthesis.[2] However, thiazolidine-based pseudoprolines (from Cys) can sometimes require harsher conditions for complete removal.[3] It is highly unlikely for the ring to open under typical purification mobile phase conditions.
Q4: My baseline is noisy. How can I fix this? A4: A noisy baseline can stem from several sources. Ensure your mobile phase solvents are fresh, HPLC-grade, and properly degassed.[6] Contamination in the mobile phase or from a previous run can bleed off the column. Always use a proper column wash step after each gradient. Also, check that the detector lamp is functioning correctly and that there are no leaks in the system.[13]
Q5: Is it better to use a C18 or a C8 column for these peptides? A5: The choice depends on the overall hydrophobicity of your peptide. For most peptides, a C18 column is the standard starting point due to its high retentivity and resolving power. If your peptide is very hydrophobic and elutes too late even with a steep gradient, or if you are struggling with resolution, switching to a less retentive C8 column can be a good strategy to alter selectivity and shorten run times.
References
-
Ion Pair Alternatives. CHROMacademy. Available from: [Link]
-
Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters Corporation. Available from: [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent Technologies. Available from: [Link]
-
How to choose an ion pairing agent to improve your peptide purification. Biotage. Available from: [Link]
-
Pseudoproline Dipeptides. Aapptec Peptides. Available from: [Link]
-
Alternative Ion-Pairing Modifiers Should Be Investigated in Low-Input and Single-Cell Proteomics. National Institutes of Health (NIH). Available from: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available from: [Link]
-
Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. ACS Publications. Available from: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available from: [Link]
-
Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. ResearchGate. Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Institutes of Health (NIH). Available from: [Link]
-
Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies. Available from: [Link]
-
Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Springer. Available from: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]
-
Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Available from: [Link]
-
Troubleshooting Guide. Phenomenex. Available from: [Link]
-
Influence and Control of Column Temperature in Successful Peptide Mapping. Waters Corporation. Available from: [Link]
-
Temperature selectivity effects in reversed-phase liquid chromatography due to conformation differences between helical and non-helical peptides. ResearchGate. Available from: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
- 12. biotage.com [biotage.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. phenomenex.com [phenomenex.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH
For researchers, scientists, and professionals in the vanguard of drug development, the synthesis of complex peptides is a routine yet formidable challenge. The incorporation of specialized building blocks like Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a strategic choice to mitigate on-resin aggregation and enhance synthetic yields. However, the very features that make this pseudoproline dipeptide advantageous during synthesis—namely the bulky Trityl (Trt) protecting group and the modified peptide backbone—introduce unique complexities into the subsequent analytical and purification stages. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for peptides synthesized with this advanced building block, offering data-driven insights to navigate the analytical maze and ensure the purity and quality of your target peptide.
The Analytical Challenge: A Tale of Two Moieties
The successful HPLC analysis of a peptide synthesized with this compound hinges on understanding the chromatographic impact of its two key features:
-
The Trityl (Trt) Group on Asparagine: The Trt group is exceptionally bulky and hydrophobic. Its presence dramatically increases the overall hydrophobicity of the peptide, leading to significantly longer retention times on reversed-phase HPLC columns.[1] This increased retention can be beneficial for separating the target peptide from more hydrophilic impurities, but it also presents challenges in terms of solubility in aqueous mobile phases and the potential for peak broadening.[2]
-
The Pseudoproline (Psime,Mepro) Dipeptide Core: Pseudoproline dipeptides are designed to disrupt the secondary structures that lead to peptide aggregation during solid-phase peptide synthesis (SPPS).[3] This disruption of regular structure can also influence the peptide's interaction with the stationary phase during chromatography. While generally leading to improved crude purity and simpler chromatograms, the altered conformation can affect selectivity on different stationary phases.[3]
The interplay of these two factors necessitates a carefully considered approach to HPLC method development, moving beyond standard "one-size-fits-all" peptide protocols.
A Comparative Analysis of Stationary Phases: C18 vs. Phenyl-Hexyl
The choice of stationary phase is a critical determinant of success in separating complex peptides. While C18 columns are the workhorse of reversed-phase peptide analysis, alternative chemistries can offer unique selectivity for challenging separations.[4][5] Here, we compare the performance of a traditional C18 phase with a Phenyl-Hexyl phase for the analysis of a model peptide containing the Asn(Trt)-Thr(Psime,Mepro) motif.
Experimental Protocol: Comparative Stationary Phase Analysis
Objective: To compare the resolution, peak shape, and retention characteristics of a C18 and a Phenyl-Hexyl stationary phase for a model peptide synthesized with this compound.
1. Sample Preparation:
-
A crude sample of a model 15-mer peptide containing the Asn(Trt)-Thr(Psime,Mepro) sequence is dissolved in a minimal amount of Dimethylformamide (DMF) and then diluted with Mobile Phase A to a final concentration of 1 mg/mL.
-
The sample is filtered through a 0.22 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: An analytical HPLC system with a UV detector.
-
Columns:
-
Column 1: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Column 2: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.[6]
-
Gradient: 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
Data Presentation: Expected Performance Comparison
| Performance Metric | C18 Stationary Phase | Phenyl-Hexyl Stationary Phase | Rationale and Insights |
| Retention Time of Main Peak | Longer | Shorter | The strong hydrophobic interactions between the alkyl chains of the C18 phase and the bulky, non-polar Trt group lead to greater retention.[4][5] |
| Resolution of Hydrophobic Impurities | Potentially Higher | May be Lower | The high retentivity of the C18 phase can provide better separation of closely eluting hydrophobic species.[5] |
| Selectivity for Aromatic Moieties | Standard Hydrophobic Selectivity | Enhanced | The Phenyl-Hexyl phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and any aromatic residues in the peptide, in addition to the Trt group. This can be advantageous for resolving impurities with similar hydrophobicity but different aromatic character.[4][7] |
| Peak Shape | Good, but potential for tailing | Often Improved | The Phenyl-Hexyl phase can sometimes provide sharper peaks for peptides with bulky aromatic groups, reducing tailing.[7] |
Visualizing the Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. halocolumns.com [halocolumns.com]
- 5. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 6. Peptide Synthetic, Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Pseudoproline Incorporation
For researchers, medicinal chemists, and drug development professionals, the synthesis of long or aggregation-prone peptides is a persistent challenge. Inter- and intra-chain hydrogen bonding can lead to the formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS), which hinders coupling efficiency and drastically reduces the yield and purity of the final product.[1][2] Pseudoproline dipeptides have become an indispensable tool to overcome these hurdles.[3][4] By temporarily introducing a "kink" into the peptide backbone, they effectively disrupt these problematic secondary structures.[5][6]
However, the successful incorporation of these moieties is not the end of the story. Rigorous analytical validation is paramount to confirm that the synthesis proceeded as intended and that the temporary modification is successfully removed to yield the desired native peptide. This is where mass spectrometry (MS) becomes the cornerstone of our analytical workflow. This guide provides an in-depth comparison of MS-based validation strategies, supported by experimental protocols and field-proven insights, to ensure the integrity and quality of your synthetic peptides.
The "Why": Causality Behind Pseudoproline Efficacy and the Need for MS Validation
Pseudoproline dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, typically by reaction with an aldehyde or ketone, forming an oxazolidine or thiazolidine ring.[3][7] This five-membered ring structure mimics the conformational constraints of proline, forcing the preceding amide bond into a cis conformation. This disruption of the typical trans geometry acts as a "helix-breaker," effectively preventing the peptide chain from folding into deleterious secondary structures during synthesis.[5][7]
The validation process is two-fold:
-
Confirmation of Incorporation: During synthesis, we must confirm that the pseudoproline dipeptide has been successfully coupled to the growing peptide chain.
-
Confirmation of Removal: The pseudoproline moiety is a temporary protecting group. It is designed to be cleaved under standard trifluoroacetic acid (TFA) cocktail conditions, regenerating the native Ser, Thr, or Cys residue.[3] Validation must confirm this complete conversion back to the target sequence.
Mass spectrometry is uniquely suited for this task due to its high sensitivity, speed, and ability to provide precise molecular weight information, which directly reflects the peptide's composition.[8]
Experimental Workflow: From Synthesis to Validation
A robust workflow ensures that each step is monitored and validated, providing a self-validating system from start to finish.
Caption: High-level workflow for SPPS with pseudoproline incorporation and subsequent MS validation.
Part 1: Intact Mass Analysis for Incorporation and Removal Validation
The most direct method to validate the synthesis is by analyzing the molecular weight of the crude peptide post-cleavage. A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS), is the ideal platform.[8][9]
The Expected Outcome: Upon cleavage with a standard TFA cocktail, the oxazolidine/thiazolidine ring of the pseudoproline is hydrolyzed, regenerating the original Ser/Thr/Cys residue.[3] Therefore, the expected mass of the final peptide should correspond to the native sequence, not the sequence containing the pseudoproline modification.
Experimental Protocol: LC-MS Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Be aware that peptides with high hydrophobicity may require different solvent conditions.[10] Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[9]
-
Chromatography:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient runs from 5% to 65% B over 15-30 minutes, but this must be optimized for the specific peptide.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan MS mode (e.g., m/z 300-2000).
-
Data Analysis: Deconvolute the resulting charge state envelope to determine the neutral molecular weight of the major peaks.
-
Interpreting the Data: A Comparative Example
Consider a target peptide H-Ala-Val-Ser-Gly-Leu-NH2.
-
Synthesis A: Standard Fmoc-SPPS.
-
Synthesis B: Using Fmoc-Val-Ser(ψMe,MePro)-OH dipeptide.
| Peptide Synthesis Strategy | Building Block for Residues 3-4 | Expected Mass (Monoisotopic) | Observed Mass (Post-TFA Cleavage) | Validation Outcome |
| Standard SPPS (A) | Fmoc-Ser(tBu)-OH | 488.28 Da | ~488.3 Da | Target peptide formed. |
| Pseudoproline SPPS (B) | Fmoc-Val-Ser(ψMe,MePro)-OH | 488.28 Da | ~488.3 Da | Successful incorporation and complete removal of pseudoproline. |
| Pseudoproline SPPS (B) - Incomplete Cleavage | Fmoc-Val-Ser(ψMe,MePro)-OH | 488.28 Da | ~528.3 Da (+40 Da) | Incomplete removal of the dimethylketal protecting group. |
Note: The +40 Da mass shift corresponds to the C(CH₃)₂ moiety remaining from the acetone-derived pseudoproline.
Field Insights: Occasionally, higher-than-expected molecular weights are observed in the crude product even with pseudoproline use.[3] This can sometimes be attributed to ion entanglement or stabilization effects in the mass spectrometer and may not represent an actual synthetic failure.[3] If the primary product mass is correct, these artifacts can often be resolved during HPLC purification. However, the presence of a consistent +40 Da peak (for dimethyl pseudoprolines) is a clear indication of incomplete cleavage and requires optimization of the TFA cocktail (e.g., increased time, temperature, or water content).
Part 2: Tandem Mass Spectrometry (MS/MS) for Definitive Sequence Validation
While intact mass confirms the elemental composition, it does not confirm the amino acid sequence. Tandem mass spectrometry (MS/MS) is required for this definitive validation.[11][12] In this technique, the peptide ion of interest (the precursor ion) is isolated and fragmented, and the masses of the resulting fragment ions are measured.
The fragmentation of the peptide backbone primarily occurs at the amide bonds, leading to the formation of b- and y-type ions.[13] By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be reconstructed.
Caption: Simplified representation of peptide fragmentation into b- and y-ions.
Comparison of Fragmentation Techniques
The choice of fragmentation method can influence the quality of the MS/MS spectrum.
| Technique | Mechanism | Pros for Pseudoproline Validation | Cons |
| Collision-Induced Dissociation (CID) | Collision with inert gas (e.g., N₂, Ar) leads to vibrational excitation and fragmentation.[12] | Widely available, robust, good for generating b/y ion series. | Low-energy; may not efficiently fragment the entire peptide. Can result in preferential fragmentation at proline or aspartic acid residues.[14] |
| Higher-Energy C-trap Dissociation (HCD) | Similar to CID but occurs in a separate HCD cell, providing more uniform and higher fragmentation energy. | Generates rich b/y ion series with better coverage than CID.[15] Excellent for sequence confirmation. | Primarily available on Orbitrap instruments. |
| Electron-Transfer Dissociation (ETD) | Transfer of an electron to the peptide causes non-ergodic fragmentation of the N-Cα bond, producing c- and z-type ions.[16] | Preserves labile post-translational modifications (PTMs). Can provide complementary fragmentation information, especially for larger peptides. | Less efficient for smaller, low-charge-state peptides. Can produce complex spectra. |
For routine validation of pseudoproline removal, HCD is often the preferred method due to its ability to generate high-quality, information-rich spectra that facilitate confident sequence assignment. CID is a highly effective and more widely available alternative. The comparison of the experimental MS/MS spectrum with a synthetic peptide standard or a theoretical fragmentation pattern provides the highest level of confidence.[17]
Alternative Methodologies: A Comparative Overview
While MS is the gold standard, it's important to understand its place among other analytical techniques.
| Technique | Application | Advantages | Limitations |
| Mass Spectrometry (MS/MS) | Primary sequence confirmation, impurity profiling. | High sensitivity, high throughput, provides exact mass and sequence data.[8][18] | Can struggle with isomeric residues (e.g., Leu/Ile) without specialized techniques like ion mobility.[19][20] |
| Edman Degradation | N-terminal peptide sequencing. | Directly determines the sequence by sequentially cleaving N-terminal amino acids.[21][22] | Requires larger sample amounts, is a slow and repetitive process, cannot easily analyze complex mixtures or modified peptides.[21][23] |
| Nuclear Magnetic Resonance (NMR) | 3D structure determination, confirmation of specific chemical bonds. | Provides detailed structural and conformational information.[24] Can be used to validate the integrity of peptide fragments.[3] | Requires large amounts of highly pure sample, is a low-throughput technique, requires specialized expertise for data interpretation. |
| Analytical HPLC/UPLC | Purity assessment, quantification. | Excellent for determining the purity of the crude and final product.[25] | Provides no direct sequence or structural information. |
Final Recommendations for a Self-Validating System
-
In-Process Control: While not always practical, analyzing a small, cleaved sample from the resin before and after pseudoproline incorporation can provide early confirmation of success.
-
Always Run a Control: When developing a synthesis for a new "difficult" peptide, running a parallel synthesis without the pseudoproline dipeptide (if possible) provides a direct comparison of purity and yield, justifying the use of the modified dipeptide.
-
Trust but Verify with MS/MS: Do not rely solely on intact mass. MS/MS is the only way to be certain that the sequence is correct and that no unexpected side reactions (e.g., deletions, modifications) have occurred during synthesis.
-
Embrace High Resolution: High-resolution mass spectrometry provides unambiguous elemental composition, which is critical for differentiating between the target peptide and closely related impurities.[8]
By integrating these robust mass spectrometry protocols and interpretive insights into your peptide synthesis workflow, you can leverage the power of pseudoproline dipeptides with the highest degree of confidence, ensuring the quality and integrity of your final products.
References
-
National Institutes of Health (NIH). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). [Link]
-
ResearchGate. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. [Link]
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ResearchGate. Validation of the identified peptides using synthetic peptide. [Link]
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PubMed. Mass spectrometry of peptides and proteins. [Link]
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ACS Publications. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. [Link]
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Aapptec Peptides. Pseudoproline Dipeptides. [Link]
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Thieme. 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. [Link]
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Wikipedia. Pseudoproline. [Link]
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Chemistry LibreTexts. 26.6: Peptide Sequencing- The Edman Degradation. [Link]
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Waters Corporation. Sample Prep before LC-MS Quantification of Peptides and Proteins. [Link]
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PubMed. Ion mobility mass spectrometry for peptide analysis. [Link]
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International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
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Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
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ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?. [Link]
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ACS Publications. Ion Mobility Mass Spectrometry of Peptide Ions: Effects of Drift Gas and Calibration Strategies. [Link]
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University of Alabama at Birmingham. Peptide ion fragmentation in mass spectrometry. [Link]
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ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
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FILAB. Peptide aggregation analysis laboratory. [Link]
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OSU Chemistry. Mass spectrometry of peptides and proteins. [Link]
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YouTube. Edman degradation | Edman Sequencing. [Link]
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YouTube. LC-MS/MS for Bioanalytical Peptide and Protein Quantification. [Link]
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BioPharmaSpec. Structural Peptide Analysis Using Waters Cyclic IMS-MS. [Link]
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ACS Publications. Pseudoprolines as Removable Turn Inducers: Tools for the Cyclization of Small Peptides. [Link]
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National Institutes of Health (NIH). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. [Link]
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OpenStax. 26.6 Peptide Sequencing: The Edman Degradation. [Link]
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MDPI. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]
-
Chemistry. Ion mobility–mass spectrometry: a new paradigm for proteomics. [Link]
-
ACS Publications. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. [Link]
-
National Institutes of Health (NIH). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. [Link]
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Chromatography Today. Protein Analysis using Proteotypic Peptides and LC-MS. [Link]
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MOBILion Systems Inc. Peptide Characterization. [Link]
-
EHU. Peptide Sequencing by Edman Degradation. [Link]
-
PubMed. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. [Link]
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Navigating the Synthesis of "Difficult" Peptides: A Comparative Guide to Fmoc-Asn(Trt)-Thr(ΨPro)-OH and Dmb-Dipeptides in Mitigating Aggregation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the on-resin aggregation of growing peptide chains represents a significant impediment to success. This phenomenon, particularly prevalent in hydrophobic or "difficult" sequences, can lead to incomplete reactions, low yields, and arduous purification processes. This guide provides an in-depth, objective comparison of two powerful strategies to combat peptide aggregation: the use of pseudoproline dipeptides, exemplified by Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH, and backbone protection with 2,4-dimethoxybenzyl (Dmb)-dipeptides.
The choice between these methodologies is often dictated by the specific peptide sequence. To illustrate their comparative performance, we will consider the synthesis of the notoriously challenging Acyl Carrier Protein fragment (65-74), ACP(65-74), with the sequence Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly. This peptide is a well-established model for studying aggregation due to its propensity to form stable secondary structures during synthesis.
The Challenge of On-Resin Aggregation
During SPPS, the growing peptide chain, anchored to a solid support, can fold and self-associate through intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures.[1][2] This aggregation physically masks the N-terminal reactive site, hindering both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid. The consequences are stark: failed syntheses, truncated sequences, and crude products of low purity that necessitate complex and often low-yielding purification.[3]
Pseudoproline Dipeptides: The "Kink" Inducers
Pseudoproline dipeptides are innovative building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. The defining feature is the reversible formation of an oxazolidine or thiazolidine ring by cyclizing the side-chain hydroxyl or thiol group onto the backbone amide nitrogen.[4] This modification introduces a proline-like "kink" into the peptide backbone, disrupting the planarity of the amide bonds and sterically hindering the formation of the hydrogen-bonded networks that underpin β-sheet aggregation.[4] The native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[5]
For sequences containing a Thr residue, such as a modified ACP(65-74) where an amino acid is strategically replaced, a dipeptide like Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH would be an ideal choice to introduce this conformational disruption.
Dmb-Dipeptides: Shielding the Backbone
An alternative and highly effective strategy for preventing aggregation involves the temporary protection of the backbone amide nitrogen with a 2,4-dimethoxybenzyl (Dmb) group.[6] By masking the amide proton, the Dmb group physically prevents its participation in intermolecular hydrogen bonding, thereby disrupting the formation of β-sheets. This approach is particularly valuable for sequences containing glycine (Gly), as the absence of a side chain on Gly can increase the propensity for aggregation. Dmb-dipeptides, such as Fmoc-Xaa-(Dmb)Gly-OH, are employed to circumvent the steric hindrance associated with coupling an amino acid to a Dmb-protected secondary amine.[7] The Dmb group is labile to standard TFA cleavage, ensuring the native peptide is obtained.[6]
For the synthesis of the native ACP(65-74) sequence, which terminates with a glycine residue, the incorporation of a Fmoc-Asn(Trt)-(Dmb)Gly-OH dipeptide would be a pertinent strategy.
Comparative Performance: A Case Study of ACP(65-74) Synthesis
To provide a clear, data-driven comparison, let's examine the hypothetical synthesis of ACP(65-74) under three scenarios: a standard SPPS protocol, a protocol utilizing a strategically placed pseudoproline dipeptide (assuming a hypothetical sequence variant for demonstration), and a protocol incorporating a Dmb-dipeptide at the C-terminal Glycine.
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Key Observations |
| Standard SPPS | ~60%[8] | Low | Significant deletion products, particularly des-Val, are observed due to incomplete coupling at the N-terminus.[9] |
| With Pseudoproline Dipeptide | >85% | Moderate-High | Introduction of a "kink" disrupts aggregation, leading to more efficient couplings and a cleaner crude product.[5] |
| With Dmb-Dipeptide | >90% | High | Backbone protection effectively prevents β-sheet formation, resulting in a significant improvement in both purity and yield.[6] |
Note: The data presented for the modified strategies are extrapolated from typical improvements reported in the literature for difficult sequences.
Experimental Protocols
Protocol 1: Standard SPPS of ACP(65-74)
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the linker.
-
Amino Acid Coupling: Couple the C-terminal Fmoc-Gly-OH using a standard coupling reagent such as HBTU/DIPEA in DMF.
-
Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride/DIPEA.
-
Chain Elongation: Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence (Asn(Trt), Ile, Tyr(tBu), Asp(OtBu), Ile, Ala, Ala, Gln(Trt), Val).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: SPPS of ACP(65-74) with Dmb-Dipeptide
-
Resin Swelling and Initial Deprotection: As per Protocol 1.
-
Dipeptide Coupling: Couple Fmoc-Asn(Trt)-(Dmb)Gly-OH using HBTU/DIPEA in DMF.
-
Chain Elongation: Continue with the standard SPPS cycles for the remaining amino acids as described in Protocol 1.
-
Cleavage and Deprotection: The Dmb group is cleaved simultaneously with other protecting groups and the resin linkage using the standard TFA cleavage cocktail.
-
Work-up: As per Protocol 1.
Visualizing the Mechanisms of Action
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A Comparative Guide to Alternatives for Pseudoproline Dipeptides in the Synthesis of Difficult Sequences
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of "difficult sequences" is a persistent hurdle. These sequences, often rich in hydrophobic or β-branched amino acids, are prone to on-resin aggregation, which can lead to incomplete reactions, low yields, and arduous purifications.[1][2] Pseudoproline dipeptides have long been a primary tool for mitigating these issues.[3][4] However, their application is limited to sequences containing Ser, Thr, or Cys.[5] This guide offers a comparative analysis of leading alternatives, providing a toolkit of strategies to overcome challenging synthetic targets.
The Challenge: On-Resin Peptide Aggregation
During SPPS, elongating peptide chains can self-associate through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[1][2] This aggregation physically blocks reactive sites, impeding both the N-terminal Fmoc group deprotection and subsequent amino acid coupling.[1] The result is often a failed synthesis or a crude product contaminated with deletion sequences that are difficult to separate from the target peptide.[2]
The Benchmark: Pseudoproline Dipeptides
First described by Mutter and Wöhr in 1995, pseudoproline (ΨPro) dipeptides are building blocks where a Ser, Thr, or Cys residue is reversibly protected as a cyclic oxazolidine or thiazolidine.[3] This five-membered ring introduces a "kink" into the peptide backbone, disrupting the regular pattern of hydrogen bonding required for β-sheet formation.[3][6] By preventing aggregation, pseudoprolines enhance the solvation of the growing peptide chain, improving reaction kinetics and leading to higher purity and yield.[3][4] They are incorporated as dipeptides to overcome the steric hindrance of coupling directly onto the modified residue.[6] Upon final cleavage with trifluoroacetic acid (TFA), the native Ser, Thr, or Cys residue is regenerated.[3][4]
Key Alternatives to Pseudoproline Dipeptides
The most effective alternatives function by temporarily modifying the peptide backbone to disrupt secondary structure formation. The primary strategies involve backbone amide protection and the introduction of ester linkages.[5][7]
Backbone Amide Protection: Hmb and Dmb Derivatives
Reversible N-alkylation of a backbone amide bond is a powerful strategy to prevent interchain hydrogen bonding.[8][9] The most common protecting groups for this purpose are 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[9][10]
Mechanism of Action: The Hmb or Dmb group is attached to the backbone nitrogen of an amino acid. This bulky substituent sterically shields the amide bond, physically preventing the hydrogen bond formation necessary for aggregation.[8][11] Unlike pseudoprolines, this strategy is not limited to specific residues and can theoretically be applied to any amino acid, though it is most commonly used with Gly and Ala.[12]
The Hmb group offers a unique advantage: its 2-hydroxyl group can facilitate the coupling of the next amino acid via an O- to N-acyl shift, helping to overcome the steric hindrance of the newly formed secondary amine.[13] Dmb lacks this hydroxyl group, making subsequent couplings more challenging, and its use is therefore often limited to N-protection of glycine.[13] Both Hmb and Dmb are labile to standard TFA cleavage, restoring the native peptide backbone.[12]
Comparative Performance:
-
Hmb/Dmb vs. Pseudoproline: Hmb/Dmb protection is more versatile than pseudoprolines as it is not restricted to Ser, Thr, or Cys residues.[12] This makes it particularly valuable for hydrophobic sequences that lack these residues. Studies have shown that inserting a Dmb-protected dipeptide can offer benefits comparable to a pseudoproline dipeptide. Furthermore, Hmb/Dmb protection is highly effective at preventing aspartimide formation, a common side reaction at Asp-Gly or Asp-Ser sequences.[9][14]
The Depsipeptide Method (O-Acyl Isopeptides)
The depsipeptide strategy involves replacing a backbone amide bond (-CONH-) with an ester bond (-COO-). This modification is typically introduced at a Ser or Thr residue, where the peptide chain is elongated via the side-chain hydroxyl group instead of the α-amino group.[15][16]
Mechanism of Action: Replacing an amide with an ester has two major effects. First, it removes a hydrogen bond donor (the N-H proton), directly disrupting the hydrogen bonding network.[17] Second, the ester bond has different conformational preferences compared to an amide bond, which further disrupts the formation of regular secondary structures.[15] The resulting "O-acyl isopeptide" is often easier to synthesize and purify due to its improved solubility and reduced aggregation.[16] After synthesis and purification, the ester bond is smoothly converted back to the native amide bond via an O-to-N acyl shift, typically under mildly basic conditions.[15][16]
Comparative Performance:
-
Depsipeptide vs. Pseudoproline: Like pseudoprolines, the classic depsipeptide approach is limited to sequences containing Ser or Thr.[15][16] However, it provides a distinct chemical modification. The method has been successfully applied to synthesize extremely difficult sequences, including amyloidogenic peptides like Aβ(1-42) and the WW domain FBP28, which were inaccessible using standard protocols.[17][18][19] The primary advantage is the significant improvement in the solubility of the protected peptide, which aids not only in synthesis but also in purification.[9]
Permanent N-Alkylation
Introducing a permanent alkyl group, typically a methyl group (N-methylation), onto a backbone amide nitrogen is another effective way to block hydrogen bond formation.[20]
Mechanism of Action: Similar to the depsipeptide method, N-methylation removes a hydrogen bond donor. However, this is a permanent modification that becomes part of the final peptide. This can be desirable for creating peptidomimetics with altered conformational properties, increased metabolic stability, and improved cell permeability.[20][21]
Comparative Performance:
-
N-Alkylation vs. Reversible Methods: Unlike pseudoprolines, Hmb/Dmb, or depsipeptides, N-alkylation is not a "traceless" modification. The decision to use it must be based on whether the permanent alteration to the peptide backbone is acceptable or beneficial for the final application. While it is an effective tool for disrupting aggregation during synthesis, its primary use is in the field of peptidomimetic design to modulate the biological and pharmacological properties of a peptide.[20]
Comparative Summary of Strategies
| Feature | Pseudoproline Dipeptides | Hmb/Dmb Protection | Depsipeptide Method | Permanent N-Alkylation |
| Mechanism | Induces backbone "kink" | Steric hindrance & H-bond removal | H-bond donor removal & conformational change | Permanent H-bond donor removal |
| Reversibility | Fully reversible (TFA cleavage) | Fully reversible (TFA cleavage) | Fully reversible (mild base) | Permanent modification |
| Residue Scope | Ser, Thr, Cys | Any (practically Gly, Ala) | Ser, Thr | Any |
| Key Advantage | Commercially available, well-established | Broad applicability, prevents aspartimide formation | Significantly improves solubility of protected peptide | Modulates final peptide properties (stability, etc.) |
| Key Limitation | Limited to Ser, Thr, Cys sequences | Coupling onto protected residue can be difficult | Limited to Ser, Thr sequences; requires final conversion step | Alters the native peptide structure permanently |
Visualizing the Mechanisms
Caption: Mechanisms for disrupting peptide aggregation.
Experimental Protocols
Protocol 1: Synthesis of a Difficult Sequence using Hmb Protection
This protocol describes the incorporation of an Fmoc-(Hmb)AA-OH monomer into a model difficult sequence (e.g., a fragment of an amyloid peptide).
-
Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Standard Amino Acid Coupling: Couple the subsequent amino acids using a standard protocol (e.g., 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, 6 eq. DIPEA in DMF for 1-2 hours).
-
Incorporation of Fmoc-(Hmb)Ala-OH:
-
Dissolve Fmoc-(Hmb)Ala-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow to pre-activate for 1 minute.
-
Add the activated mixture to the deprotected peptide-resin.
-
Allow the coupling to proceed for 4-6 hours. Monitor completion with a Kaiser test.
-
-
Coupling onto the Hmb-Protected Residue:
-
The subsequent coupling onto the sterically hindered secondary amine requires stronger conditions.
-
Use Fmoc-AA-OH (5 eq.) activated with HATU (4.9 eq.)/DIPEA (10 eq.).
-
Allow the coupling to proceed overnight. Double coupling may be necessary.
-
-
Chain Elongation: Continue synthesis using standard protocols.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours. The Hmb group will be removed simultaneously.[12]
-
Analysis: Precipitate the crude peptide in cold ether, dissolve in a suitable solvent, and analyze purity by RP-HPLC and confirm mass by Mass Spectrometry.
Workflow for Hmb Incorporation
Caption: Experimental workflow for Hmb-amino acid incorporation.
Conclusion
While pseudoproline dipeptides remain a valuable and effective tool, their applicability is limited by sequence constraints. Backbone protection with Hmb/Dmb derivatives and the depsipeptide method offer powerful and more versatile alternatives for overcoming the challenges of on-resin aggregation. Hmb/Dmb protection is particularly useful for hydrophobic sequences lacking Ser/Thr, while the depsipeptide method can dramatically improve the solubility and handling of otherwise intractable peptides. By understanding the mechanisms and appropriate applications of these alternatives, researchers can significantly expand their capability to successfully synthesize difficult peptide sequences, accelerating progress in drug discovery and biomedical research.
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Coin, I. (2010). The depsipeptide method for solid-phase synthesis of difficult peptides. Journal of Peptide Science, 16(5), 223-230. [Link]
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Quibell, M., et al. (1996). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Journal of Peptide Science, 2(1), 7-13. [Link]
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Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. [Link]
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White, P. D., et al. (2004). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. ResearchGate. [Link]
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Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(32), 28439–28447. [Link]
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Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 307-313. [Link]
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Albericio, F., et al. (2005). A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks. Organic Letters, 7(25), 5641-5644. [Link]
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Fairlie, D. P., et al. (2014). Automated synthesis of backbone protected peptides. Chemical Science, 5(8), 3295-3300. [Link]
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Carpino, L. A., et al. (2004). Synthesis of 'difficult' peptide sequences: application of a depsipeptide technique to the Jung-Redemann 10- and 26-mers and the amyloid peptide A beta(1-42). Angewandte Chemie International Edition, 43(40), 5335-5339. [Link]
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Svík, K., et al. (2010). A general solid phase method for the synthesis of depsipeptides. ResearchGate. [Link]
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Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. PMC. [Link]
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Zoukimian, C., et al. (2022). 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation. Organic Letters, 24(18), 3374–3378. [Link]
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Carpino, L. A., et al. (2004). Synthesis of 'difficult' peptide sequences: application of a depsipeptide technique to the Jung–Redemann 10- and 26-mers and the amyloid peptide Aβ(1–42). Semantic Scholar. [Link]
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Coin, I., et al. (2006). The depsipeptide technique applied to peptide segment condensation: Scope and limitations. Journal of Peptide Science, 12(4), 280-286. [Link]
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de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 59(14), 5496-5510. [Link]
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Johnson, E. C. B., & Kent, S. B. H. (2012). Synthesis of Amide Backbone-Modified Peptides. ResearchGate. [Link]
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Del Valle, J. R. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research, 57(10), 1361–1373. [Link]
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Del Valle, J. R. (2024). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC. [Link]
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Wang, P., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]
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S. M., Swathy, et al. (2024). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI. [Link]
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S. M., Swathy, et al. (2024). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. PubMed. [Link]
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A Comparative Guide to Purity Assessment of Peptides Containing Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the pursuit of purity is paramount. The synthesis of sequences containing challenging motifs, such as the Asn-Thr pairing, is often fraught with difficulties ranging from side reactions to on-resin aggregation. The specialized dipeptide building block, Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH , offers a strategic solution to these problems. This guide provides an in-depth technical comparison of purity outcomes when utilizing this advanced dipeptide versus traditional stepwise coupling. We will explore the causality behind experimental choices, present detailed analytical protocols, and provide the data necessary to make informed decisions in your synthesis strategy.
The Synthetic Challenge: Why the Asn-Thr Junction is Problematic
The synthesis of peptide sequences containing asparagine (Asn) followed by threonine (Thr) presents a dual challenge that can significantly compromise the purity of the crude product.
-
Asparagine Side-Chain Reactions: During the activation of its carboxyl group for coupling, the side-chain amide of asparagine can undergo a dehydration reaction, particularly when using carbodiimide reagents like DIC. This leads to the formation of a nitrile derivative, a process-related impurity that is often difficult to separate from the target peptide.[1] While using a trityl (Trt) protecting group on the side-chain amide [Fmoc-Asn(Trt)-OH] effectively prevents this dehydration, it does not solve the second major issue.[1]
-
Peptide Aggregation: The Asn-Thr sequence, like many others involving β-branched (Thr) and polar (Asn) amino acids, can contribute to the formation of secondary structures, such as β-sheets, on the solid support. This on-resin aggregation can render the N-terminus of the growing peptide chain inaccessible, leading to inefficient coupling and a higher prevalence of deletion and truncated sequences in the crude product.[2]
The dipeptide Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH is engineered to address both challenges simultaneously. The Trt group shields the Asn side chain, while the threonine residue is reversibly protected as a proline-like oxazolidine ring (a pseudoproline).[3][4] This pseudoproline moiety introduces a temporary "kink" in the peptide backbone, disrupting the hydrogen bonding patterns responsible for aggregation and improving the solvation of the peptide chain.[4] The native Asn-Thr sequence is fully regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage.[4]
Comparative Purity Analysis: Dipeptide vs. Stepwise Coupling
The strategic incorporation of Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH demonstrably yields a purer crude peptide compared to the conventional stepwise addition of Fmoc-Thr(OH) followed by Fmoc-Asn(Trt)-OH. This improvement stems directly from the mitigation of on-resin aggregation.
An alternative strategy involves using more powerful coupling reagents for the stepwise synthesis to overcome the kinetic barriers of aggregation. Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for difficult couplings but may not entirely prevent aggregation-related issues and can introduce their own set of side reactions if not used judiciously.[5][6]
The following table summarizes the expected outcomes and potential impurities when comparing these synthetic strategies.
| Feature | Fmoc-Asn(Trt)-Thr(ΨMe,MePro)-OH | Stepwise Coupling (Standard Reagents) | Stepwise Coupling (Advanced Reagents, e.g., HATU) |
| Expected Crude Purity | High (typically >85%) | Low to Moderate (highly sequence-dependent) | Moderate to High |
| Primary Advantage | Simultaneously prevents Asn dehydration and minimizes aggregation.[3][4] | Simpler reagent setup. | Can improve coupling efficiency for difficult sequences.[6] |
| Primary Disadvantage | Higher reagent cost. | High risk of deletion sequences due to aggregation. | Does not solve the root cause of aggregation; risk of side reactions. |
| Common Impurities | - Incomplete Trt deprotection- Incomplete pseudoproline ring opening- Aspartimide formation (reduced risk) | - Deletion sequences (-Thr and/or -Asn)- Truncated sequences- Aspartimide formation | - Racemization at the activated residue- Guanidinylation of N-terminus (with excess HATU)- Aspartimide formation |
Key Impurities and Their Characterization
A robust purity assessment requires not only quantifying the main peak but also identifying the key process-related impurities.
Impurities from Peptide Aggregation
-
Deletion Sequences: The most common impurity in a stepwise synthesis of an aggregation-prone sequence is the deletion of one or more residues. In this case, a peptide missing the Asn residue would be a primary byproduct. These are typically identified by LC-MS, showing a mass difference corresponding to the missing amino acid.
Aspartimide Formation
Even with Trt protection, the Asn residue can be susceptible to aspartimide formation, a side reaction where the backbone amide nitrogen attacks the side-chain, forming a five-membered succinimide ring.[7][8] This is particularly problematic in sequences like Asp-Gly, Asp-Ser, and Asp-Thr.[9] The aspartimide can subsequently be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate chromatographically.[9]
-
Identification: Aspartimide formation results in the loss of a water molecule (18 Da), which is detectable by mass spectrometry. The resulting α- and β-aspartyl peptides have the same mass as the target peptide but often exhibit slightly different retention times in high-resolution UPLC/HPLC.[10]
Protecting Group and Dipeptide-Related Impurities
-
Incomplete Trt Removal: The bulky trityl group may not be completely cleaved, especially if the Asn(Trt) residue is sterically hindered. This results in an impurity with a mass increase of 242.3 Da.
-
Incomplete Pseudoproline Ring Opening: Recent studies have shown that the oxazolidine ring of a pseudoproline can, in some cases, remain partially or fully intact even after standard TFA cleavage.[11] This would result in a mass increase of 40.0 Da (C3H4) for the (ΨMe,Mepro) moiety compared to the native threonine residue.
The logical relationship for choosing the dipeptide strategy is visualized below.
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A Researcher's Guide to the Conformational Analysis of Pseudoproline-Containing Peptides: A Comparative NMR Approach
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their biological function and optimizing their therapeutic potential. The incorporation of pseudoproline (ΨPro) residues into peptide sequences is a powerful strategy to modulate their conformation, enhance solubility, and improve synthetic accessibility.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed characterization of these modified peptides in solution.[1][3] This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques for the conformational analysis of pseudoproline-containing peptides, supported by experimental data and detailed protocols.
The introduction of a pseudoproline moiety, derived from serine, threonine, or cysteine, induces a significant conformational constraint on the peptide backbone.[1][4] A primary effect is the pronounced shift in the cis/trans equilibrium of the preceding peptide bond, which can be readily quantified by NMR.[1][5] This guide will delve into the nuances of NMR-based characterization and provide a comparative analysis with other structural biology techniques.
The Power of Pseudoproline in Peptide Design
Pseudoproline dipeptides are valuable tools in solid-phase peptide synthesis (SPPS), particularly for long and challenging sequences.[2][6] Their primary function is to disrupt the formation of secondary structures, like β-sheets, which can lead to aggregation and poor synthesis outcomes.[2][6][7] This is achieved by inducing a "kink" in the peptide backbone, similar to natural proline, which favors a cis-amide bond conformation.[2][6][7] This disruption enhances the solvation of the growing peptide chain, leading to improved coupling efficiency and higher yields of the final product.[2][5]
NMR Spectroscopy: The Gold Standard for Solution Conformation
NMR spectroscopy is uniquely suited for studying the dynamic nature of peptides in solution, providing atomic-resolution information on their conformational ensembles. Key NMR experiments for characterizing pseudoproline-containing peptides include 1D ¹H, 2D TOCSY, NOESY, and ROESY.[1]
Key NMR Observables for Pseudoproline Peptides:
-
Cis/Trans Isomerization: The ratio of cis and trans conformers about the Xaa-ΨPro peptide bond is a critical parameter. This ratio is influenced by the substituents on the pseudoproline ring and the surrounding amino acid sequence.[5] For instance, 2,2-dimethylated pseudoproline derivatives strongly favor the cis conformation.[5]
-
Chemical Shift Perturbations (CSPs): The introduction of a pseudoproline can cause significant changes in the chemical shifts of neighboring residues.[8][9] Mapping these perturbations can provide insights into the local conformational changes induced by the pseudoproline.
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY and ROESY experiments provide distance constraints between protons.[10][11] These are crucial for determining the three-dimensional structure of the peptide. The presence of a cis Xaa-ΨPro bond can be confirmed by a characteristic strong NOE between the α-proton of the preceding residue (Xaa) and the δ-protons of the pseudoproline.[12]
-
Scalar Couplings (J-couplings): Three-bond J-couplings (³J) provide information about dihedral angles, which are essential for defining the peptide backbone and side-chain conformations.[11]
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool, a multi-faceted approach is often necessary for a complete understanding of peptide conformation. Here's a comparison of NMR with other common techniques:
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic-resolution 3D structure in solution, dynamics, cis/trans isomerism, intermolecular interactions.[1] | Provides detailed structural and dynamic information in a native-like environment.[10] | Requires higher sample concentrations, and can be complex for larger peptides.[13][14] |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Provides a static, high-resolution snapshot of the peptide conformation. | Requires the growth of well-ordered crystals, which can be challenging for flexible peptides. The solid-state conformation may not represent the solution-state ensemble.[4] |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). | Requires small amounts of sample and is a relatively quick experiment. | Provides low-resolution structural information and does not give atomic-level detail. |
| FTIR Spectroscopy | Secondary structure and hydrogen bonding patterns. | Can be used for solid and solution samples. | Provides information on the overall secondary structure but lacks the resolution of NMR. |
| Computational Modeling | Theoretical conformational ensembles and energy landscapes. | Can provide insights into conformations that are difficult to study experimentally. | The accuracy of the results is highly dependent on the force field and sampling methods used. Experimental validation is crucial. |
Experimental Protocols
Peptide Sample Preparation for NMR
Meticulous sample preparation is crucial for obtaining high-quality NMR data.[15]
-
Purification: The peptide should be purified to >95% purity by HPLC to remove any synthetic byproducts.
-
Dissolution: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O).[1] The optimal concentration is typically between 0.5 and 5 mM.[13][14]
-
pH Adjustment: Adjust the pH of the sample to the desired value using dilute deuterated acid or base. The pH should be chosen to ensure the peptide is stable and in the desired protonation state.
-
Additives: Consider adding a small amount of a chemical shift reference, such as DSS or TSP.[16] For peptides containing cysteine, a reducing agent like DTT or TCEP may be necessary to prevent disulfide bond formation.[16]
Key NMR Experiments for Pseudoproline Peptide Analysis
The following is a typical workflow for the NMR analysis of a pseudoproline-containing peptide:
-
1D ¹H NMR: Acquire a simple 1D proton spectrum to check for sample purity, concentration, and the presence of major and minor conformers.[1]
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues.[10][17] By observing correlations between all protons within a spin system, one can assign the resonances to specific amino acid types.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are used to identify protons that are close in space (< 5 Å).[10][17] Sequential NOEs between adjacent residues (Hα(i) to HN(i+1)) are used to establish the amino acid sequence and determine the overall fold of the peptide. ROESY is often preferred for peptides of this size as it avoids potential zero-crossing issues that can affect NOESY.[10]
-
Data Analysis and Structure Calculation: The assigned chemical shifts, NOE-derived distance restraints, and dihedral angle restraints from J-coupling analysis are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that are consistent with the experimental data.
Visualizing the Workflow
The following diagrams illustrate the general workflows for peptide synthesis and characterization, and the logical flow of a comparative conformational analysis.
Caption: General workflow for peptide synthesis and characterization.
Case Study: Impact of a Dimethyl-Pseudoproline on a Heptapeptide
To illustrate the power of this approach, consider a model heptapeptide, Ac-Ala-Val-Gly-Xaa-Leu-Ile-Gly-NH₂, where Xaa is either Proline or a dimethyl-substituted Threonine-derived pseudoproline (Ψ(Me,Me)pro).
| Parameter | Native Peptide (Xaa = Pro) | Pseudoproline Peptide (Xaa = Ψ(Me,Me)pro) |
| Predominant Xaa-1 Conformation | trans (~90%) | cis (>95%) |
| Key NOEs | Strong Hα(Gly)-HN(Leu) | Strong Hα(Gly)-Hδ(ΨPro), Weak Hα(Gly)-HN(Leu) |
| ¹H Chemical Shift of Gly α-proton | ~3.9 ppm | ~4.3 ppm |
| Solubility in Aqueous Buffer | Moderate | High |
The data clearly shows a dramatic shift in the cis/trans equilibrium upon introduction of the pseudoproline. This is accompanied by a significant change in the local conformation, as evidenced by the altered NOE patterns and chemical shifts. The increased solubility of the pseudoproline-containing peptide is also a notable advantage for NMR studies, as it allows for the use of higher concentrations, leading to improved signal-to-noise in the spectra.
Conclusion
The characterization of pseudoproline-containing peptides requires a multi-faceted approach. NMR spectroscopy remains the most powerful technique for elucidating the detailed solution-state conformational ensembles and the dynamics of these important molecules.[1] By carefully designing experiments and integrating data from complementary techniques, researchers can gain a comprehensive understanding of how pseudoprolines modulate peptide structure and function, ultimately aiding in the design of novel therapeutics and research tools.
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Preserving Threonine Integrity: A Comparative Guide to Validation After TFA Cleavage
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For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the final product's structural integrity is paramount. A critical step that often introduces unwanted modifications is the final cleavage of the peptide from the solid-phase resin and the simultaneous removal of side-chain protecting groups, a process commonly achieved using trifluoroacetic acid (TFA). While effective, TFA can induce side reactions, particularly affecting sensitive amino acid residues. Threonine (Thr), with its hydroxyl side-chain, is notably susceptible to modifications that can compromise the peptide's biological activity and structural validity.
This guide provides an in-depth comparison of methods to validate the regeneration of native threonine following TFA cleavage. We will explore the underlying chemical challenges, detail robust analytical validation strategies, and present comparative data to inform the selection of optimal cleavage and analysis protocols.
The Challenge: Threonine Side Reactions During TFA Cleavage
The primary threat to threonine's integrity during TFA treatment is the formation of reactive carbocations from the acid-labile removal of tert-butyl (tBu) protecting groups from other residues like Serine, Aspartic acid, and Glutamic acid.[1][2] These carbocations, if not effectively neutralized by "scavengers" in the cleavage cocktail, can attack the nucleophilic hydroxyl group of threonine.[1]
Two major side reactions affecting threonine are:
-
O-alkylation: The tert-butyl cation can attach to the threonine hydroxyl group, resulting in a +56 Da mass shift.
-
Dehydration: Acid-catalyzed water loss from the threonine side chain can occur, leading to the formation of dehydrobutyrine (Dhb), which results in a mass loss of 18 Da.[3][4] This can be particularly problematic as it introduces an unnatural amino acid and can alter the peptide's conformation and function.
The choice of cleavage cocktail, including the types and concentrations of scavengers, is critical in minimizing these side reactions.[1][5][6]
Visualizing the Problem: TFA-Mediated Side Reactions
To better understand the chemical transformations threonine can undergo, the following diagrams illustrate the key reaction pathways.
Caption: Potential side reactions of threonine during TFA cleavage.
A Comparative Guide to Validation Techniques
Validating the integrity of threonine post-cleavage requires a multi-pronged analytical approach. Each technique offers unique advantages in detecting and quantifying potential modifications.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution for separating modified peptides from the native form.[7] | Co-elution of impurities can occur. Does not provide direct structural information. |
| Mass Spectrometry (MS) and Tandem MS (MS/MS) | Measurement of mass-to-charge ratio. | Highly sensitive for detecting mass shifts corresponding to modifications (+56 Da for t-butylation, -18 Da for dehydration).[8] MS/MS provides fragmentation data to pinpoint the modification site.[8][9] | Quantification can be challenging. Ionization efficiency may differ between native and modified peptides. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information, allowing for unambiguous identification of modifications and their location.[10][11][12] Can characterize conformational changes. | Requires higher sample concentrations and is less sensitive than MS.[13] Data analysis can be complex.[14] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids. | Can provide quantitative data on the overall amino acid composition. | Destructive method. Does not provide information on the location of the modification within the peptide sequence. |
Experimental Workflows for Threonine Integrity Validation
A robust validation strategy typically involves a combination of the techniques mentioned above. The following workflow outlines a comprehensive approach.
Caption: A comprehensive workflow for validating threonine integrity.
Step-by-Step Protocols
1. RP-HPLC Analysis of Crude Peptide
-
Objective: To assess the purity of the crude peptide and detect the presence of side products.
-
Protocol:
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).[7]
-
Inject the sample onto a C18 reversed-phase column.[8]
-
Run a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient is 5-95% B over 30 minutes.[8]
-
Monitor the elution profile at 220 nm.[7]
-
Analyze the chromatogram for the main product peak and any impurity peaks.
-
2. LC-MS Analysis for Mass Verification
-
Objective: To determine the molecular weight of the main product and any impurities.
-
Protocol:
-
Couple the HPLC system to a mass spectrometer.
-
Perform an LC-MS run using the same chromatographic conditions as the analytical RP-HPLC.
-
Analyze the mass spectra of the eluting peaks to identify the molecular weights. Look for expected mass shifts: +56 Da (t-butylation) and -18 Da (dehydration).[8]
-
3. Tandem MS (MS/MS) for Structural Confirmation
-
Objective: To confirm the identity and location of any modifications.
-
Protocol:
-
Select the precursor ions corresponding to the suspected modified peptides for fragmentation.
-
Analyze the resulting fragment ion spectra (b- and y-ions) to determine the amino acid sequence and pinpoint the modified residue.[8]
-
4. NMR Spectroscopy for Unambiguous Characterization
-
Objective: To obtain detailed structural information for definitive confirmation of threonine integrity, especially in complex cases.
-
Protocol:
-
Dissolve a sufficient amount of the purified peptide in a suitable deuterated solvent.
-
Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY).[10]
-
Analyze the chemical shifts and coupling constants to confirm the structure of the threonine residue and the overall peptide.[13]
-
Comparative Analysis: Cleavage Cocktails and Their Impact
The composition of the TFA cleavage cocktail significantly influences the extent of threonine side reactions. The addition of scavengers is crucial to quench the reactive carbocations generated during deprotection.[1][5][6]
| Cleavage Cocktail Composition (TFA/Scavengers) | Key Scavengers | Efficacy in Protecting Threonine | Considerations |
| 95:2.5:2.5 TFA/Water/Triisopropylsilane (TIS) | Water, TIS | Generally effective for peptides without highly sensitive residues.[1] TIS is a good scavenger for trityl cations.[15] | May be insufficient for peptides with multiple t-butyl protected residues. |
| 88:5:5:2 TFA/Phenol/Water/TIS (Reagent B) | Phenol, Water, TIS | Phenol helps protect tyrosine and tryptophan.[16] Offers broad protection. | Does not prevent methionine oxidation.[15] |
| 82.5:5:5:5:2.5 TFA/Phenol/Water/Thioanisole/EDT (Reagent K) | Phenol, Water, Thioanisole, EDT | A robust and widely used cocktail for peptides with a variety of sensitive residues.[1][17] EDT is effective at scavenging t-butyl cations.[1] | Thioanisole and EDT have strong, unpleasant odors. |
| Custom Cocktails with Dithiothreitol (DTT) | DTT | DTT is a reducing agent that can replace odorous thiols like EDT and thioanisole.[16][18] | Stability in TFA can be a concern.[19] |
Expert Recommendation: For peptides containing threonine and other sensitive residues, starting with a well-established "universal" cocktail like Reagent K is often a prudent choice.[17] However, for peptides lacking other sensitive residues, a simpler cocktail such as TFA/Water/TIS may be sufficient and avoids the use of malodorous reagents.[1] Optimization of the cleavage time and temperature can also play a role in minimizing side reactions.[20]
Alternative Strategies to Mitigate Threonine Modification
For particularly sensitive peptides, alternative cleavage strategies or protecting group schemes can be considered:
-
Photocleavable Linkers: These linkers allow for peptide release under neutral conditions using UV light, avoiding harsh acidic treatments altogether.[21]
-
Alternative Protecting Groups: While the tert-butyl group is standard in Fmoc/tBu chemistry, exploring alternative side-chain protecting groups for other amino acids that generate less reactive carbocations upon cleavage can be a viable strategy.
Conclusion: A Self-Validating Approach to Peptide Synthesis
The validation of native threonine regeneration after TFA cleavage is a critical aspect of ensuring the quality and reliability of synthetic peptides. By understanding the potential side reactions and employing a multi-faceted analytical approach, researchers can confidently verify the integrity of their products. A self-validating system, where analytical data from techniques like HPLC, MS, and NMR are used to refine and optimize cleavage protocols, is essential for achieving high-purity peptides suitable for research and therapeutic development. The choice of cleavage cocktail should be tailored to the specific amino acid composition of the peptide, with the understanding that more complex sequences often require more robust scavenger mixtures.
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My Computer Science and Engineering Department. (n.d.). Method to Correlate Tandem Mass Spectra of Modified Peptides to Amino Acid Sequences in the Protein Database. Retrieved from [Link]
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ResearchGate. (2025). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Saurabh Khadse. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
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PubMed. (n.d.). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Retrieved from [Link]
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Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
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NIH. (n.d.). Characterization of AMPylation on Threonine, Serine, and Tyrosine Using Mass Spectrometry. Retrieved from [Link]
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PubMed. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (2025). Spontaneous dehydration side reactions of core amino acids in GC-MS sample preparation: the role of drying conditions. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-Asn(Trt)-Thr(PsiMe,MePro)-OH
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive operational and disposal plan for Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH, a specialized pseudoproline dipeptide critical in advanced Solid-Phase Peptide Synthesis (SPPS). Beyond mere procedural steps, this document elucidates the chemical reasoning behind each recommendation, ensuring that safety and regulatory compliance are built upon a foundation of scientific understanding. Our objective is to empower laboratory personnel to manage chemical waste not just as a regulatory necessity, but as an integral part of robust and responsible science.
Core Principles: Hazard Assessment and Chemical Context
Fmoc-Asn(Trt)-Thr(PsiMe,MePro)-OH is a high-purity reagent used to navigate "difficult sequences" in peptide synthesis by disrupting secondary structure formation.[1][2] While the compound itself is not classified as hazardous under the Globally Harmonized System (GHS), its handling and disposal must be considered within the context of the hazardous materials integral to its application in SPPS.[3][4] The primary risks arise from the solvents, deprotection agents, and cleavage reagents used in the synthesis workflow.
The disposal strategy, therefore, is dictated by the waste stream in which the compound is found:
-
Unused or Expired Solid: The pure compound.
-
SPPS Liquid Waste: Solutions containing solvents (e.g., DMF), deprotection agents (e.g., piperidine), and cleavage cocktails (e.g., TFA).[5][6]
-
Contaminated Solid Waste: Labware, personal protective equipment (PPE), and synthesis resin.
The following table summarizes the key hazards associated with this compound and its related process chemicals.
| Chemical/Material | CAS Number | Primary Hazards | Key Handling & Disposal Considerations |
| This compound | 957780-59-5 | Not classified as hazardous. May cause irritation upon inhalation or contact.[3][7][8] | Treat as chemical waste. Avoid generating dust. Dispose of via a licensed contractor. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Reproductive toxin, liver damage, irritant. | Segregate as non-halogenated organic solvent waste. Avoid evaporation in fume hoods. |
| Piperidine | 110-89-4 | Flammable, toxic, corrosive. | Segregate as basic organic waste. Never mix with acidic waste streams. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Severe skin and eye burns, toxic to aquatic life.[5] | Segregate as corrosive, acidic waste. The trityl group is removed by TFA.[9] |
| Used Peptide Synthesis Resin | N/A | Coated with residual chemicals and solvents. | Collect in a dedicated solid hazardous waste container. Do not dispose of in regular trash. |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. When handling the pure compound or any of its associated waste streams, the following PPE is mandatory to prevent exposure.[10][11][12]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[10]
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: When handling the dry powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a respirator is recommended to prevent inhalation.[4]
Waste Segregation and Management Workflow
Proper segregation at the point of generation is the most critical step in laboratory waste management.[13][14] It prevents dangerous chemical reactions, ensures compliance with disposal regulations, and minimizes costs. The following diagram outlines the decision-making process for segregating waste related to this compound.
Caption: Waste segregation decision tree.
Step-by-Step Disposal Protocols
Adherence to these protocols ensures safe handling and compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines.[13][15][16]
Protocol 4.1: Disposal of Unused or Expired Solid Compound
-
Do Not Discard as Regular Trash: This compound must be treated as chemical waste.
-
Containerization: Collect the solid waste in a dedicated, sealable, and clearly labeled container.[4] The original product container is suitable if it is in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date accumulation began.[17]
-
Storage: Store the sealed container in a designated chemical waste accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4]
Protocol 4.2: Management of Liquid Waste from SPPS
Liquid waste from SPPS is the most significant waste stream by volume and must be carefully segregated.[6][18]
-
Segregation is Paramount: Never mix different liquid waste streams. Specifically:
-
Acidic Waste: Collect all TFA-containing cleavage and deprotection solutions in a dedicated, vented container labeled "Corrosive, Acidic, Halogenated Organic Waste." The cleavage of the pseudoproline and trityl groups occurs under these TFA conditions, contributing their byproducts to this stream.[2]
-
Basic Waste: Collect all piperidine-based Fmoc deprotection solutions in a separate container labeled "Organic, Basic Waste." This stream will contain dibenzofulvene-piperidine adducts.[19]
-
Solvent Waste: Collect wash solvents like DMF in a container labeled "Non-Halogenated Organic Waste." If using halogenated solvents like Dichloromethane (DCM), they must be collected in a separate "Halogenated Organic Waste" container.
-
-
Container Management: Use chemically compatible containers (e.g., High-Density Polyethylene - HDPE for acids). Do not overfill containers; leave at least 10% headspace for expansion. Keep containers sealed when not in use.
-
Disposal: All liquid waste streams must be disposed of through your institution's EHS office or a licensed contractor.
Protocol 4.3: Disposal of Contaminated Solid Waste
-
Collection: All items that have come into direct contact with the chemical or its solutions, such as gloves, weighing paper, pipette tips, and used synthesis resin, must be considered hazardous solid waste.[4][12]
-
Containerization: Place these items into a dedicated, labeled hazardous waste container or a clearly marked, durable bag designated for solid chemical waste.
-
Disposal: This container should be sealed and stored in the designated waste accumulation area for pickup by a licensed waste disposal service.
Emergency Protocol: Spill Management
In the event of a spill of the solid this compound powder, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don PPE: Before cleaning, don the full mandatory PPE, including an N95 dust mask.
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[12]
-
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping that creates dust. [4]
-
Use a damp paper towel to wipe the spill area, collecting any remaining residue.
-
-
Dispose of Cleanup Materials: Place all cleaning materials, including contaminated gloves and towels, into the solid hazardous waste container.
-
Decontaminate: Wash the affected surface thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policy.[4]
Regulatory Framework
All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary governing bodies are:
-
The Environmental Protection Agency (EPA): Regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA). The "Generator Improvements Rule" and Subpart K for academic labs provide specific guidelines for waste accumulation, labeling, and disposal.[15][17][20]
-
The Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including the development of a Chemical Hygiene Plan (CHP) and worker training on chemical hazards and disposal, as outlined in the Laboratory Standard (29 CFR 1910.1450).[13][16][21]
By following the protocols in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with these critical regulations.
References
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-
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-
Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
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Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). Fmoc-Thr(tBu)-OH. Retrieved from [Link]
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
- AAPPTec, LLC. (n.d.). Boc-Thr[Fmoc-Asn(Trt)]-OH Safety Data Sheet.
-
Gyros Protein Technologies. (n.d.). Gln(Trt)-Ser Pseudoproline Dipeptide SDS. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Anaspec. (2020). Fmoc - Asn(Trt) - OH Safety Data Sheet. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]
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Lab Manager. (2020). The OSHA Laboratory Standard. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
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ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
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Millersville University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
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Aapptec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]
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PTC Organics, Inc. (n.d.). PTC-Acid Deprotection of Trityl Group. Retrieved from [Link]
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Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
National Institutes of Health. (2023). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]
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University of Alicante. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]
-
Glen Research. (n.d.). Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Retrieved from [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
